Product packaging for 3-Fluoro-4-(pyrrolidin-1-yl)aniline(Cat. No.:CAS No. 93246-54-9)

3-Fluoro-4-(pyrrolidin-1-yl)aniline

Cat. No.: B1310283
CAS No.: 93246-54-9
M. Wt: 180.22 g/mol
InChI Key: NOTAKFXSHAJNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-4-(pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2 B1310283 3-Fluoro-4-(pyrrolidin-1-yl)aniline CAS No. 93246-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTAKFXSHAJNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424679
Record name 3-fluoro-4-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93246-54-9
Record name 3-fluoro-4-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-(pyrrolidin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Fluoro-4-(pyrrolidin-1-yl)aniline synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. Its unique structural features, including a fluorinated aniline core and a pyrrolidine moiety, make it a valuable intermediate in the synthesis of various pharmaceutically active compounds. Notably, it is a key precursor for the synthesis of several kinase inhibitors, including the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, used in the treatment of non-small-cell lung cancer.[1][2][3] This guide provides a comprehensive overview of the primary synthetic protocols for this compound, detailing the underlying chemical principles, step-by-step methodologies, and critical process parameters.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and industrially scalable synthesis of this compound involves a two-step reaction sequence:

  • Nucleophilic Aromatic Substitution (SNAAr): This initial step involves the reaction of a difluoronitrobenzene derivative with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluoride ion by the pyrrolidine nucleophile.[4][5]

  • Reduction of the Nitro Group: The resulting nitro-substituted intermediate is then reduced to the corresponding aniline. Various reducing agents and conditions can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and process safety.[4][6]

This strategic approach allows for the efficient and regioselective construction of the target molecule. The choice of starting materials and reaction conditions can be tailored to optimize yield, purity, and cost-effectiveness.

Detailed Synthetic Protocols

Protocol 1: Synthesis via 1,2-Difluoro-4-nitrobenzene

This protocol is one of the most direct and widely cited methods for the preparation of the target compound.

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

The first step is a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and pyrrolidine.[4][7] The fluorine atom para to the nitro group is preferentially displaced due to the strong activating effect of the nitro group.

Reaction Mechanism: The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophilic attack of pyrrolidine on the electron-deficient aromatic ring forms a resonance-stabilized anionic intermediate. Subsequent elimination of the fluoride ion restores the aromaticity of the ring.

Experimental Workflow Diagram:

S1_Workflow cluster_materials Starting Materials cluster_process Reaction cluster_product Intermediate Product start1 1,2-Difluoro-4-nitrobenzene mix Mix & Heat start1->mix start2 Pyrrolidine start2->mix start3 Solvent (e.g., Acetonitrile) start3->mix react Nucleophilic Aromatic Substitution mix->react Reflux workup Work-up (e.g., Quenching, Extraction) react->workup purify Purification (e.g., Crystallization) workup->purify product 1-(2-Fluoro-4-nitrophenyl)pyrrolidine purify->product

Caption: Workflow for the synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine.

Detailed Experimental Protocol:

  • To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent such as acetonitrile, add pyrrolidine dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 1-(2-fluoro-4-nitrophenyl)pyrrolidine.

Step 2: Reduction of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

The nitro group of the intermediate is then reduced to an amine to yield the final product, this compound.[4]

Choice of Reducing Agent: Several reducing agents can be employed for this transformation. A common and effective method involves the use of iron powder in the presence of an acid, such as ammonium chloride or acetic acid.[4] Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate is another widely used and efficient method.[3]

Experimental Workflow Diagram:

S2_Workflow cluster_materials Starting Material cluster_process Reaction cluster_product Final Product start1 1-(2-Fluoro-4-nitrophenyl)pyrrolidine mix Mix & Heat start1->mix start2 Reducing Agent (e.g., Fe/NH4Cl or Pd/C, H2) start2->mix start3 Solvent (e.g., Ethanol/Water) start3->mix react Nitro Group Reduction mix->react Reflux or Room Temp. workup Work-up (e.g., Filtration, Extraction) react->workup purify Purification (e.g., Column Chromatography) workup->purify product This compound purify->product

Caption: Workflow for the reduction of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine.

Detailed Experimental Protocol (using Fe/NH4Cl):

  • To a mixture of 1-(2-fluoro-4-nitrophenyl)pyrrolidine in a solvent system like ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Alternative Synthesis via 4-Fluoro-1-nitrobenzene

An alternative, though less direct, route involves the initial reaction of 4-fluoro-1-nitrobenzene with pyrrolidine. This reaction, however, is generally slower and may require more forcing conditions compared to the reaction with 1,2-difluoro-4-nitrobenzene.[8][9] The subsequent steps of fluorination and reduction would be required to arrive at the final product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StepStarting MaterialReagentsSolventTemperatureTimeYield (%)
11,2-Difluoro-4-nitrobenzenePyrrolidineAcetonitrileReflux2-4 h85-95
21-(2-Fluoro-4-nitrophenyl)pyrrolidineFe, NH4ClEthanol/WaterReflux3-6 h80-90
2 (alternative)1-(2-Fluoro-4-nitrophenyl)pyrrolidinePd/C, H2EthanolRoom Temp.4-8 h90-98
Table 2: Spectroscopic Data for this compound
TechniqueKey Data
1H NMR (CDCl3, 400 MHz)δ 6.80-6.90 (m, 1H), 6.55-6.65 (m, 2H), 3.60 (br s, 2H, -NH2), 3.20-3.30 (m, 4H), 1.95-2.05 (m, 4H)
13C NMR (CDCl3, 100 MHz)δ 152.5 (d, JC-F = 240 Hz), 140.0, 134.5 (d, JC-F = 10 Hz), 118.0, 115.5 (d, JC-F = 20 Hz), 113.0, 51.0, 25.5
Mass Spec. (ESI)m/z 181.1 [M+H]+

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.[10][11]

Conclusion

The synthesis of this compound is a well-established process that is critical for the production of several important pharmaceutical compounds. The two-step approach involving nucleophilic aromatic substitution followed by nitro group reduction is the most efficient and widely adopted method. Careful control of reaction conditions and appropriate selection of reagents are key to achieving high yields and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

Physicochemical properties of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a substituted aniline derivative that has garnered significant interest within medicinal chemistry and materials science. Its structural architecture, featuring a fluorinated phenyl ring, a nucleophilic secondary amine, and a pyrrolidine moiety, makes it a highly valuable and versatile building block for the synthesis of complex molecules. The pyrrolidine ring, in particular, is a common feature in over 20 FDA-approved drugs, highlighting its importance in creating structures with favorable pharmacological profiles.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols to support its application in research and development.

Part 1: Molecular Identity and Structural Characteristics

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The key identifiers for this compound are summarized below.

  • Chemical Name: this compound

  • CAS Number: 93246-54-9

  • Molecular Formula: C₁₀H₁₃FN₂[2]

  • Molecular Weight: 180.22 g/mol

Structural Representation:
  • SMILES: C1CCN(C1)C2=C(C=C(C=C2)N)F[2]

  • InChI: InChI=1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2[2]

  • InChIKey: NOTAKFXSHAJNDN-UHFFFAOYSA-N[2]

The molecule's structure combines an electron-rich aniline ring with the steric bulk and conformational flexibility of the pyrrolidine group. The fluorine atom at the meta-position to the amine significantly influences the electronic properties of the aromatic ring, impacting its reactivity and the basicity of the aniline nitrogen.

Part 2: Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial in drug development.

PropertyValueSource / Method
Molecular Weight 180.22 g/mol Calculated
XlogP (Predicted) 2.0PubChem[2]
Boiling Point (Predicted) 294.2 ± 30.0 °CChemicalBook[3]
Density (Predicted) 1.15 ± 0.06 g/cm³ChemicalBook[3]
Storage Conditions -20°C for long-termBIOFOUNT

Note: Experimental data for some properties of this specific molecule are not widely published. The values provided are based on computational predictions and data from suppliers, which serve as reliable estimates for experimental design.

The predicted octanol-water partition coefficient (XlogP) of 2.0 suggests a moderate lipophilicity, indicating that the molecule is likely to have reasonable solubility in both organic solvents and, to a lesser extent, aqueous media, a desirable trait for drug candidates.

Part 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the pyrrolidine ring, and the amine protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The pyrrolidine protons will likely appear as multiplets in the aliphatic region. The amine (NH₂) protons will present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon atom directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons of the pyrrolidine ring will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected monoisotopic mass is 180.10628 Da.[2] Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 180. The fragmentation pattern would likely involve losses of fragments from the pyrrolidine ring and potentially the aniline moiety.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C stretching (aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

  • C-N stretching: Bands in the 1250-1350 cm⁻¹ range.

  • C-F stretching: A strong absorption band typically found in the 1000-1400 cm⁻¹ region.

Part 4: Experimental Workflows and Protocols

To ensure the reliability and reproducibility of research, standardized experimental protocols are essential.

Workflow 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the purity of organic compounds. A reversed-phase HPLC method is typically effective for analyzing aromatic amines.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep 1. Prepare 0.1 mg/mL sample in 50:50 Acetonitrile/Water Filter 2. Filter sample through 0.45 µm syringe filter SamplePrep->Filter Inject 6. Inject filtered sample (e.g., 10 µL) Filter->Inject MobilePhase 3. Prepare mobile phase (e.g., Acetonitrile & 0.1% Formic Acid in Water) Degas 4. Degas mobile phase Equilibrate 5. Equilibrate C18 column with initial mobile phase conditions Equilibrate->Inject Gradient 7. Run gradient elution Inject->Gradient Detect 8. Detect analyte by UV (e.g., at 254 nm) Gradient->Detect Integrate 9. Integrate peak areas Detect->Integrate Calculate 10. Calculate purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.[4]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[4]

  • Instrumentation: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Detection: Monitor the elution profile using a UV detector at 254 nm.

  • Analysis: The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Determination of Melting Point

The melting point is a fundamental physical property that indicates purity.

  • Sample Preparation: Ensure the sample is a fine, dry powder.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range is indicative of high purity.

Part 5: Synthesis, Reactivity, and Applications

Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate.

Synthetic Pathway

A common route for synthesizing this class of compounds is through a nucleophilic aromatic substitution (SₙAr) reaction, followed by a reduction.

Synthesis_Pathway cluster_step1 Step 1: SₙAr Reaction cluster_step2 Step 2: Nitro Group Reduction Start 1,2-Difluoro-4-nitrobenzene Intermediate 4-(2-Fluoro-4-nitrophenyl)pyrrolidine Start->Intermediate + Base (e.g., K₂CO₃) Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate + Base (e.g., K₂CO₃) FinalProduct This compound Intermediate->FinalProduct + Reducing Agent (e.g., Fe/NH₄Cl or H₂, Pd/C)

Caption: General Synthetic Route.

This two-step process is efficient for producing the target aniline. The first step involves the selective displacement of one fluorine atom by pyrrolidine, followed by the reduction of the nitro group to the primary amine.[5]

Reactivity and Use in Drug Discovery

The aniline functional group is a versatile handle for a wide range of chemical transformations, including amidation, sulfonylation, and diazotization, allowing for its incorporation into larger, more complex molecular frameworks.[6] The pyrrolidine moiety can contribute to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[6][7]

This scaffold is valuable in the design of:

  • Kinase Inhibitors: The aniline nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of kinases.

  • GPCR Ligands: The overall structure can be modified to achieve high affinity and selectivity for various G-protein coupled receptors.

  • Antimicrobial Agents: Substituted anilines are precursors to potent antibiotics and antibacterial compounds.[5]

Part 6: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount.

  • Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not universally available, analogous compounds like 3-chloro-4-fluoroaniline are classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8][9] It is prudent to handle this compound with the same level of care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.

Conclusion

This compound is a strategically important building block in modern chemical synthesis. Its unique combination of a fluorinated aniline and a pyrrolidine ring provides a foundation for creating novel molecules with diverse biological activities. This guide has detailed its fundamental physicochemical properties, analytical characterization methods, and synthetic utility. By leveraging this information, researchers can confidently and effectively utilize this compound to advance their projects in drug discovery and materials science.

References

The Strategic Intermediate: A Technical Guide to 3-Fluoro-4-(pyrrolidin-1-yl)aniline (CAS: 93246-54-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, certain structural motifs emerge as "privileged scaffolds" – frameworks that consistently appear in a multitude of biologically active compounds. 3-Fluoro-4-(pyrrolidin-1-yl)aniline, a substituted aniline bearing a fluorine atom and a pyrrolidine ring, represents one such critical building block. Its unique electronic and conformational properties make it a highly sought-after intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, elucidating the synthesis, characterization, and strategic applications of this valuable compound.

Physicochemical Properties: A Snapshot

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug design. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 93246-54-9[1]
Molecular Formula C₁₀H₁₃FN₂[2]
Molecular Weight 180.22 g/mol [2]
Appearance Off-white to brown crystalline powder (predicted)Analogous to similar compounds
Predicted XlogP 2.0[2]
Monoisotopic Mass 180.10628 Da[2]

Synthesis and Mechanistic Considerations: A Probable Pathway

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a highly probable and efficient synthetic route can be extrapolated from the well-established synthesis of its close analog, 3-fluoro-4-morpholinoaniline.[3] This pathway hinges on two key transformations: a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group.

The proposed synthetic pathway is as follows:

Synthesis_Pathway 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Intermediate 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 3,4-Difluoronitrobenzene->Intermediate Nucleophilic Aromatic Substitution (SNAr) (Pyrrolidine, Base) Pyrrolidine Pyrrolidine Final_Product This compound Intermediate->Final_Product Nitro Group Reduction (e.g., Fe/NH4Cl, H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the reaction of a suitable starting material, such as 3,4-difluoronitrobenzene, with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms by the secondary amine of the pyrrolidine. The choice of a difluoro-substituted precursor is strategic, as the fluorine atom is a good leaving group in SNAr reactions. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid formed as a byproduct.

Causality behind Experimental Choices:

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often employed to solvate the reactants and facilitate the reaction.

  • Base: A non-nucleophilic organic base such as triethylamine or diisopropylethylamine is commonly used to avoid competition with the pyrrolidine nucleophile.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, with the optimal temperature being determined empirically.

Part 2: Nitro Group Reduction

The subsequent step is the reduction of the nitro group in the intermediate, 1-(2-fluoro-4-nitrophenyl)pyrrolidine, to the primary amine of the final product. This is a standard transformation in organic synthesis with several reliable methods available.

Common Reduction Methods:

  • Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or ammonium chloride.[3]

  • Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). It is often a cleaner and higher-yielding method, though it requires specialized equipment for handling hydrogen gas.

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate characterization of this compound is paramount for quality control and for confirming its identity in subsequent synthetic steps. While experimentally obtained spectra are the gold standard, predicted data from various databases can provide a useful reference.

Predicted Mass Spectrometry Data

The following table outlines the predicted m/z values for various adducts of this compound, which are crucial for its identification by mass spectrometry.[2]

AdductPredicted m/z
[M+H]⁺ 181.11356
[M+Na]⁺ 203.09550
[M-H]⁻ 179.09900
[M]⁺ 180.10573
General Spectroscopic Features of Related Anilines

Based on the analysis of structurally similar compounds, the following are the expected key features in the spectroscopic data for this compound:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amine substituents. Signals corresponding to the methylene protons of the pyrrolidine ring would also be present.

  • ¹³C NMR: The carbon spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F). The signals for the pyrrolidinyl carbons would also be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and a C-F stretching band.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a key intermediate in the synthesis of complex, biologically active molecules. The substituted aniline moiety is a common feature in a wide range of kinase inhibitors, where the amine group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the aniline nitrogen. The pyrrolidine ring can contribute to improved solubility and provide a vector for further structural modifications to optimize potency and selectivity.

While direct examples of approved drugs synthesized from this compound are not readily found in the public domain, numerous patents and medicinal chemistry literature describe the use of closely related 4-amino-phenyl-pyrrolidine scaffolds in the development of inhibitors for various kinases, including:

  • FLT3 Kinase: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common drivers of acute myeloid leukemia (AML).

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.

  • Receptor Tyrosine Kinases (RTKs): This large family of kinases is frequently dysregulated in various cancers.

The general workflow for utilizing this intermediate in the synthesis of a kinase inhibitor is depicted below:

Application_Workflow Intermediate This compound Coupling Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) Intermediate->Coupling Heterocyclic_Core Electrophilic Heterocyclic Core (e.g., chloropyrimidine) Heterocyclic_Core->Coupling Kinase_Inhibitor_Scaffold Core Kinase Inhibitor Scaffold Coupling->Kinase_Inhibitor_Scaffold Further_Functionalization Further Functionalization (e.g., Suzuki coupling, amidation) Kinase_Inhibitor_Scaffold->Further_Functionalization Final_Inhibitor Potent and Selective Kinase Inhibitor Further_Functionalization->Final_Inhibitor

Caption: General workflow for the application of this compound in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from analogous compounds suggests that it should be handled with care.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[4]

Conclusion: A Building Block of Promise

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a fluorinated aniline core and a pyrrolidine substituent provides a versatile platform for the synthesis of a new generation of targeted therapeutics. While detailed public information on this specific intermediate is still emerging, its structural similarity to key building blocks of clinically relevant molecules underscores its significant potential. As the demand for more effective and selective kinase inhibitors continues to grow, the importance of intermediates like this compound in the drug development pipeline is only set to increase. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this promising chemical entity.

References

A Technical Guide to the Spectroscopic Profile of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Fluoro-4-(pyrrolidin-1-yl)aniline, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized to ensure scientific integrity.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic amine featuring a fluorine atom and a pyrrolidine ring. These structural motifs are of significant interest in medicinal chemistry. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the pyrrolidine moiety can influence receptor binding and pharmacokinetic profiles. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide will elucidate the structural details revealed by ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding of its chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, particularly the amine (-NH₂) protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. An adequate number of scans is crucial due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~6.7-6.9ddJ(H,F) ≈ 12-14, J(H,H) ≈ 2-31H
H-5~6.5-6.7m1H
H-6~6.8-7.0tJ(H,H) ≈ 8-91H
-NH₂~3.5-4.5 (broad)s2H
Pyrrolidine (α-CH₂)~3.2-3.4tJ(H,H) ≈ 6-74H
Pyrrolidine (β-CH₂)~1.9-2.1pJ(H,H) ≈ 6-74H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region: The three protons on the benzene ring exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The fluorine atom at C-3 exerts a strong electronic influence, which is observable in the chemical shifts and coupling constants of the adjacent protons.

  • Amine Protons: The amine protons typically appear as a broad singlet. The chemical shift of this peak is highly dependent on solvent and concentration due to hydrogen bonding.

  • Pyrrolidine Moiety: The pyrrolidine ring gives rise to two distinct signals corresponding to the α- and β-protons. The α-protons, being adjacent to the nitrogen atom, are deshielded and appear at a lower field (higher ppm) compared to the β-protons. The triplet and pentet (or multiplet) patterns are characteristic of the spin-spin coupling between the adjacent methylene groups in the pyrrolidine ring.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The fluorine atom introduces characteristic C-F couplings.

Carbon Assignment Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C-1~140-142dJ(C,F) ≈ 2-4
C-2~110-112dJ(C,F) ≈ 20-25
C-3~155-158dJ(C,F) ≈ 240-250
C-4~135-137dJ(C,F) ≈ 8-10
C-5~115-117s
C-6~120-122dJ(C,F) ≈ 2-3
Pyrrolidine (α-C)~50-52s
Pyrrolidine (β-C)~25-27s

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine atom (C-3) exhibits a large one-bond C-F coupling constant, which is a definitive diagnostic feature. The other aromatic carbons show smaller two-, three-, and four-bond C-F couplings.

  • Pyrrolidine Carbons: The two sets of carbon atoms in the pyrrolidine ring are clearly distinguished, with the α-carbons appearing at a lower field due to the deshielding effect of the adjacent nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-F bonds.

Experimental Protocol for IR Analysis

A typical procedure for obtaining an IR spectrum is as follows:

  • Sample Preparation: The sample can be analyzed as a neat liquid or solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. ATR is often preferred for its simplicity and minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Frequencies and Interpretation
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H stretch (amine)3300-3500Medium-Strong, two bands
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium-Strong
C=C stretch (aromatic)1500-1600Medium-Strong
N-H bend (amine)1590-1650Medium
C-N stretch (aromatic amine)1250-1360Strong
C-F stretch (aryl fluoride)1100-1300Strong

Interpretation of the IR Spectrum:

  • N-H Stretching: The presence of a primary amine is confirmed by the appearance of two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic and aliphatic (pyrrolidine) protons.

  • Aromatic Ring: The C=C stretching vibrations of the benzene ring are observed in the 1500-1600 cm⁻¹ region.

  • C-N and C-F Stretching: Strong absorption bands corresponding to the C-N and C-F stretching vibrations are expected in the fingerprint region of the spectrum and are key indicators of the aniline and fluoro-substituents.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS Analysis

A standard protocol for mass spectrometric analysis is:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is suitable for less volatile compounds and often results in a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Fragmentation Pattern
  • Molecular Ion Peak: The molecular formula of this compound is C₁₀H₁₃FN₂. The nominal molecular weight is 180.23 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 181.11. The molecular ion peak in EI-MS would be at m/z 180.[2]

  • Major Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation patterns for N-aryl pyrrolidines involve cleavage of the pyrrolidine ring.[3] The loss of ethylene (28 Da) from the pyrrolidine ring is a characteristic fragmentation pathway. Alpha-cleavage next to the nitrogen atom is also a common fragmentation route for amines.[4]

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following diagram illustrates how NMR, IR, and MS data collectively contribute to the structural confirmation of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Molecular_Skeleton Molecular Skeleton (Connectivity) NMR->Molecular_Skeleton ¹H-¹H & ¹H-¹³C Correlations IR IR Functional_Groups Functional Groups (-NH2, C-F, Pyrrolidine) IR->Functional_Groups Vibrational Modes MS MS Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Molecular Ion Peak Final_Structure Confirmed Structure: This compound Molecular_Skeleton->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this compound in their work. The detailed interpretation of the spectral data, grounded in established principles, ensures the scientific integrity and trustworthiness of the analytical process.

References

A Technical Guide to 3-Fluoro-4-(pyrrolidin-1-yl)aniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutics. Heterocyclic compounds, in particular, form the structural core of a vast number of pharmaceuticals. Among these, 3-Fluoro-4-(pyrrolidin-1-yl)aniline emerges as a compound of significant interest. Its structure marries three key pharmacophoric elements: an aniline ring, a fluorine substituent, and a pyrrolidine moiety. This unique combination provides a powerful platform for building complex molecules with tailored biological activities. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional character and engage in specific protein-ligand interactions.[1][2] The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[3] This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, elucidating the core properties, synthesis, applications, and handling of this valuable chemical intermediate.

Part 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. This compound is a substituted aniline with a distinct set of characteristics that are summarized below.

Molecular Identity

The foundational identity of the compound is established by its molecular formula, weight, and structural identifiers. These data are critical for stoichiometric calculations, analytical characterization, and database referencing.

PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂[4]
Molecular Weight 180.22 g/mol Calculated
Monoisotopic Mass 180.10628 Da[4]
CAS Number 93246-54-9[5]
IUPAC Name This compound[4]
SMILES C1CCN(C1)C2=C(C=C(C=C2)N)F[4]
InChIKey NOTAKFXSHAJNDN-UHFFFAOYSA-N[4]
Physicochemical Characteristics

While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from closely related analogs such as 3-Fluoro-4-morpholinoaniline.[6] These characteristics are vital for determining appropriate solvents, reaction conditions, and purification methods.

PropertyEstimated Value / ObservationRationale / Source
Appearance Off-white to brown crystalline powderBased on analog 3-Fluoro-4-morpholinoaniline.[6]
Melting Point >120 °CBased on analog 3-Fluoro-4-morpholinoaniline (121-123 °C).[6]
Boiling Point >350 °CBased on analog 3-Fluoro-4-morpholinoaniline (364.9 °C).[6]
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Sparingly soluble in water.General property of substituted anilines.
Predicted XlogP 2.0[4]

Part 2: Synthesis, Purification, and Characterization

The reliable synthesis and rigorous characterization of this compound are essential for its use as a high-purity intermediate. The most logical and field-proven synthetic approach involves a two-step sequence: a nucleophilic aromatic substitution (SₙAr) followed by a nitro group reduction. This pathway is efficient and utilizes readily available starting materials. A similar strategy is employed for the synthesis of the closely related 3-fluoro-4-morpholinoaniline, a key intermediate for the antibiotic Linezolid.[7]

Proposed Synthetic Workflow

The synthesis begins with the reaction of 1,2-difluoro-4-nitrobenzene with pyrrolidine. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack. This is followed by the selective reduction of the nitro group to an amine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SₙAr) cluster_1 Step 2: Nitro Group Reduction SM1 1,2-Difluoro-4-nitrobenzene Int1 4-(2-Fluoro-4-nitrophenyl)pyrrolidine SM1->Int1 Base (e.g., K₂CO₃) Solvent (e.g., ACN) SM2 Pyrrolidine SM2->Int1 Product This compound Int1->Product Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) G cluster_Aniline Aniline Moiety cluster_Pyrrolidine Pyrrolidine Ring cluster_Fluoro Fluorine Atom Core This compound Aniline_prop Primary amine (NH₂) acts as a key H-bond donor or a reactive handle for amide/sulfonamide coupling. Core->Aniline_prop Functional Handle Pyrrolidine_prop Introduces sp³ character (3D shape). Fills hydrophobic pockets. Basic nitrogen can be protonated. Core->Pyrrolidine_prop Structural Anchor Fluoro_prop Blocks metabolic oxidation. Modulates pKa of aniline. Can form key H-bonds or polar interactions. Core->Fluoro_prop Property Modulation

References

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Fluoro-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative of increasing interest in medicinal chemistry and drug development.[1][2] Its structural motifs, including the fluoroaniline and pyrrolidine moieties, are present in numerous biologically active compounds.[3][4][5][6] As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.[7] This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound, offering both theoretical insights and practical, field-proven methodologies for their assessment.

The strategic placement of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[7][8] The pyrrolidine ring, a common feature in pharmaceuticals, can enhance solubility and modulate pharmacokinetic properties.[9] This guide will delve into the interplay of these structural features and their impact on the solubility and stability of this compound.

I. Solubility Profile: A Foundation for Formulation

The therapeutic efficacy of a drug candidate is often intrinsically linked to its solubility. Poor aqueous solubility can lead to low bioavailability, hindering the transition from a promising lead compound to a viable therapeutic agent. This section outlines the theoretical considerations and experimental determination of the solubility of this compound.

Theoretical Considerations: The "Like Dissolves Like" Principle

The solubility of this compound is governed by the interplay of its functional groups and the polarity of the solvent.[10] Key intermolecular forces at play include:

  • Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The polar C-F and C-N bonds contribute to a net molecular dipole, allowing for interactions with polar solvents.

  • Van der Waals Forces: These non-specific forces are present in all molecules and contribute to solubility in non-polar solvents.

Based on these principles, this compound is anticipated to exhibit higher solubility in polar protic and aprotic solvents compared to non-polar solvents.

Predicted Solubility in Common Solvents
Solvent Class Example Solvents Predicted Qualitative Solubility Rationale
Polar Protic Water, Methanol, EthanolModerate to HighCapable of hydrogen bonding with the amine and pyrrolidine groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions.
Non-Polar Hexane, TolueneLowLimited favorable intermolecular interactions.

Note: This table presents predicted qualitative solubility and should be confirmed by experimental determination.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method, as described by Higuchi and Connors.[11][12][13][14] This method ensures that a saturated solution is in equilibrium with the solid phase, providing a reliable measure of solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a glass vial). The presence of excess solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.[13] Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • Allow the undissolved solid to sediment. Centrifugation at the same temperature can be employed to facilitate separation.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the sample appropriately with a suitable solvent.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vessel prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow solid to settle / Centrifuge equil1->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Caption: Experimental workflow for shake-flask solubility determination.

II. Stability Profile: Ensuring Integrity and Shelf-Life

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy.[16][17][18][19][20] Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life.

Potential Degradation Pathways

Aniline derivatives can be susceptible to degradation through several pathways, primarily oxidation and photodegradation.[21]

  • Oxidation: The electron-rich aniline ring and the primary amine are susceptible to oxidation, which can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. The presence of the fluorine atom may influence the electron density of the ring and thus its susceptibility to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of a complex mixture of degradation products.

  • Hydrolysis: While generally stable to hydrolysis, forced degradation studies across a range of pH values are necessary to evaluate this pathway.[16]

G A This compound B Oxidation Products (e.g., N-oxides, quinone-imines) A->B Oxidative Stress (e.g., AIBN, H₂O₂) C Photodegradation Products (e.g., dehalogenated species, polymers) A->C Light Exposure (e.g., UV, visible) D Hydrolytic Products (if susceptible) A->D pH Stress (Acidic/Basic conditions)

Caption: Potential degradation pathways for this compound.

Forced Degradation (Stress Testing)

Stress testing is a crucial component of stability studies, designed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[16] These studies are typically conducted on a single batch of the API.

Stress Condition Typical Protocol Purpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at elevated temperature (e.g., 60°C)To assess stability in basic conditions.
Oxidation 3-30% H₂O₂ at room temperatureTo evaluate susceptibility to oxidative degradation.
Thermal Degradation Dry heat (e.g., 80°C)To assess the impact of temperature on stability.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.To evaluate the impact of light on stability.
Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH guidelines to establish the re-test period or shelf-life and recommended storage conditions.[16][17][18][19][20]

Study Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

A "significant change" for an API is defined as a failure to meet its specification.[18][20] If a significant change occurs during accelerated testing, intermediate studies should be conducted.

G cluster_setup Study Setup cluster_storage Storage cluster_testing Testing cluster_eval Evaluation setup1 Select API batches setup2 Package in appropriate container closure system setup1->setup2 storage1 Place samples in stability chambers (Long-term, Accelerated, Intermediate) setup2->storage1 testing1 Withdraw samples at specified time points storage1->testing1 testing2 Perform analytical tests (e.g., HPLC for purity, appearance, etc.) testing1->testing2 eval1 Analyze data and assess trends testing2->eval1 eval2 Establish re-test period/shelf-life and storage conditions eval1->eval2

Caption: General workflow for conducting stability studies.

III. Analytical Methodology: Quantification and Purity Assessment

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of this compound and its potential degradation products.[15][22][23][24]

Recommended HPLC-UV Method Parameters
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 230-280 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

IV. Conclusion

A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its successful development as a pharmaceutical agent. This guide has provided a framework for the theoretical assessment and experimental determination of these critical physicochemical properties. By employing the methodologies outlined herein, researchers and drug development professionals can generate the necessary data to support formulation design, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of this promising compound. The provided protocols, rooted in established scientific principles and regulatory guidelines, offer a robust starting point for the comprehensive characterization of this compound.

V. References

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. --INVALID-LINK--

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). --INVALID-LINK--

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. --INVALID-LINK--

  • European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. --INVALID-LINK--

  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. --INVALID-LINK--

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. --INVALID-LINK--

  • BenchChem. (2025). Degradation pathways of 4-Fluoro-N-pentylaniline and stabilization methods. --INVALID-LINK--

  • Ferreira, M. J., et al. (2008). Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. ResearchGate. --INVALID-LINK--

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. --INVALID-LINK--

  • Wang, S., et al. (2015). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed. --INVALID-LINK--

  • Lovgren, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. --INVALID-LINK--

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. --INVALID-LINK--

  • Li, S., et al. (2014). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. --INVALID-LINK--

  • Vulcanchem. 3-Chloro-4-(pyrrolidin-1-yl)aniline. --INVALID-LINK--

  • BIOFOUNT. This compound. --INVALID-LINK--

  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. --INVALID-LINK--

  • PubChemLite. This compound. --INVALID-LINK--

  • Carminati, L., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. --INVALID-LINK--

  • PubChem. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. --INVALID-LINK--

  • Dong, S., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate. --INVALID-LINK--

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. --INVALID-LINK--

  • BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. --INVALID-LINK--

  • Santa Cruz Biotechnology. 3,5-difluoro-4-(pyrrolidin-1-yl)aniline. --INVALID-LINK--

  • BLDpharm. This compound. --INVALID-LINK--

  • PubChem. 3-(Pyrrolidin-1-yl)aniline. --INVALID-LINK--

  • PubChem. 3-Fluoroaniline. --INVALID-LINK--

  • PubChem. 4-Fluoroaniline. --INVALID-LINK--

  • Sigma-Aldrich. 4-(Pyrrolidin-1-yl)aniline. --INVALID-LINK--

  • PubChem. 3-Fluoro-4-morpholinoaniline. --INVALID-LINK--

  • ChemScene. 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride. --INVALID-LINK--

  • Eadsforth, C. V., et al. (2009). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. --INVALID-LINK--

  • Dong, S., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. --INVALID-LINK--

  • Scott, J. S., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. --INVALID-LINK--

  • Dong, S., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Semantic Scholar. --INVALID-LINK--

  • IUPAC. SOLUBILITY DATA SERIES. --INVALID-LINK--

  • Chemsrc. 3-Fluoro-4-(3-morpholino-pyrrolidino)aniline. --INVALID-LINK--

References

A Senior Application Scientist's Guide to Sourcing 3-Fluoro-4-(pyrrolidin-1-yl)aniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the commercial sourcing of 3-Fluoro-4-(pyrrolidin-1-yl)aniline. It moves beyond a simple supplier list to equip you with the critical evaluation criteria, quality control considerations, and analytical methodologies necessary to ensure the integrity of your research and development pipeline.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, a substituted aniline derivative, is a key building block in the synthesis of a variety of pharmacologically active molecules. The pyrrolidine motif is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. Consequently, the reliable procurement of high-purity this compound is a critical first step in many drug discovery programs. This guide will navigate the complexities of sourcing this crucial intermediate, ensuring a seamless transition from preclinical research to clinical development.

Section 1: The Commercial Supplier Landscape: Beyond the Catalog Listing

A multitude of chemical suppliers offer this compound. However, a discerning scientist must look beyond the product listing and delve into the supplier's quality systems and documentation. The following table outlines a selection of commercial suppliers.

SupplierProduct NameCAS NumberPurityAdditional Information
GenpriceThis compound93246-54-9Not SpecifiedLaboratory reagent.[2]
BIOFOUNTThis compound93246-54-9Not SpecifiedProvides access to NMR, COA, HPLC, and MSDS.[3]
ChemUniverse3-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE221198-99-898%A related compound, but indicates capability in synthesizing substituted anilines.[4]
Santa Cruz Biotechnology3,5-difluoro-4-(pyrrolidin-1-yl)anilineNot SpecifiedNot SpecifiedA related difluorinated compound for research use.[5]
BLDpharm3-FLuoro-4-(4-isopropylpiperazin-1-yl)aniline835633-79-9Not SpecifiedA related compound, highlighting a portfolio of similar structures.[6]
Vibrant Pharma Inc.3-Fluoro-4-(piperazin-1-yl)aniline212694-67-297%A related piperazine analogue.[7]

Note: This table is not an exhaustive list but provides a starting point for supplier evaluation. The presence of related, but structurally different, compounds from some suppliers indicates a potential for custom synthesis capabilities.

Section 2: A Practical Workflow for Supplier Qualification

A robust supplier qualification process is paramount to de-risk your research and ensure reproducibility. The following workflow, visualized in the DOT graph below, outlines a systematic approach to selecting a supplier for this compound.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Quality and Regulatory Assessment cluster_Phase4 Phase 4: Final Selection a Identify Potential Suppliers b Request Preliminary Information (COA, Price, Lead Time) a->b c Review Certificate of Analysis (COA) a->c d Assess Analytical Data (NMR, HPLC, MS) c->d f Request Safety Data Sheet (SDS) c->f e Evaluate Purity and Impurity Profile d->e g Inquire about Manufacturing Controls f->g i Order Small-Scale Sample for In-House Testing f->i h Assess Scalability for Future Needs g->h j Qualify Supplier and Establish Relationship i->j

Caption: A stepwise workflow for qualifying commercial suppliers of critical chemical intermediates.

Section 3: Core Analytical Methodologies for Quality Control

Independent verification of the supplier's Certificate of Analysis (COA) is a cornerstone of good scientific practice. The following are essential analytical techniques for the quality control of this compound.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure and assessing the purity of this compound.

  • ¹H NMR: Will confirm the presence of the aromatic and pyrrolidine protons and their respective integrations.

  • ¹³C NMR: Will verify the number of unique carbon environments.

  • ¹⁹F NMR: Is particularly crucial for fluorinated compounds. A single peak will confirm the presence of the single fluorine atom. The absence of other fluorine signals is a strong indicator of isomeric purity.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.[8]

A Typical Reversed-Phase HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

It is crucial to be aware of potential process-related impurities, such as starting materials or by-products from the synthesis.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides an accurate determination of the molecular weight of this compound, confirming its elemental composition.

Section 4: Safety and Handling Considerations

As with all aniline derivatives, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Safety Data Sheet (SDS): Always review the supplier's SDS for detailed hazard information, first-aid measures, and disposal guidelines.[9][10][11][12][13]

Section 5: Synthetic Considerations and Potential Applications

Understanding the synthesis of this compound can provide insights into potential impurities. A common synthetic route involves the nucleophilic aromatic substitution of a difluorinated benzene derivative with pyrrolidine.

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors and other targeted therapies in oncology, inflammation, and other disease areas.[14][15]

Conclusion: A Strategic Approach to Sourcing

The successful sourcing of this compound is not merely a transactional purchase but a strategic decision that can significantly impact the timeline and success of a drug development program. By implementing a rigorous supplier qualification process, conducting independent analytical verification, and adhering to strict safety protocols, researchers can ensure the quality and consistency of this critical building block, laying a solid foundation for their scientific endeavors.

References

An In-Depth Technical Guide to 3-Fluoro-4-(pyrrolidin-1-yl)aniline: Synthesis, Safety, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-4-(pyrrolidin-1-yl)aniline, a key building block in contemporary medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on its synthesis, reactivity, safety, and handling, with a focus on its application in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties. This compound (CAS No: 93246-54-9) has emerged as a valuable synthon, combining the benefits of a fluoroaniline scaffold with the desirable pharmacological attributes of a pyrrolidine moiety. The pyrrolidine ring, a prevalent feature in over 20 FDA-approved drugs, offers a versatile, three-dimensional structure that can effectively probe the pharmacophoric space of biological targets.[1][2] This guide will delve into the essential technical aspects of this compound, providing a robust resource for its effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 93246-54-9[3]
Molecular Formula C₁₀H₁₃FN₂[4]
Molecular Weight 180.22 g/mol [4]
Appearance Off-white to brown crystalline powder (predicted)[3]
Storage Conditions Short term: -4°C; Long term: -20°C

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process commencing with a nucleophilic aromatic substitution (SₙAr) reaction, followed by the reduction of a nitro group. This approach is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Synthetic Pathway Overview

The logical synthetic route involves the reaction of 1,2-difluoro-4-nitrobenzene with pyrrolidine, followed by the reduction of the intermediate nitro compound.

Synthesis_Pathway 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene Intermediate Intermediate 1,2-Difluoro-4-nitrobenzene->Intermediate Pyrrolidine, Base This compound This compound Intermediate->this compound Reduction (e.g., Fe/NH₄Cl)

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (Intermediate)

  • To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add pyrrolidine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents).

  • Heat the reaction mixture to a temperature between 70-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(2-fluoro-4-nitrophenyl)pyrrolidine in a mixture of ethanol and water.

  • Add iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH₄Cl, 1-2 equivalents).

  • Heat the mixture to reflux (approximately 70-80 °C) and stir vigorously. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the aqueous residue with a base such as sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mechanistic Insights: The SₙAr Reaction

The key to the first step is the Nucleophilic Aromatic Substitution (SₙAr) mechanism. The reaction proceeds via a two-step addition-elimination sequence.

SNAr_Mechanism reactant 1,2-Difluoro-4-nitrobenzene + Pyrrolidine intermediate Meisenheimer Complex (stabilized by NO₂ group) reactant->intermediate Addition of Nucleophile product 1-(2-Fluoro-4-nitrophenyl)pyrrolidine intermediate->product Elimination of F⁻

Caption: The addition-elimination mechanism of the SₙAr reaction.

The presence of the strongly electron-withdrawing nitro group is crucial for the success of this reaction. It activates the aromatic ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which facilitates the initial nucleophilic attack.

Safety and Handling

Hazard ClassClassification (Predicted)Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.P261, P280, P301+P310, P311
Skin Corrosion/Irritation Causes skin irritation.P280
Serious Eye Damage/Irritation Causes serious eye damage.P280, P305+P351+P338
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.P260
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

First-Aid Measures
  • After inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The pyrrolidine protons will be observed as multiplets in the upfield region, typically between 1.8-3.5 ppm. The amine (-NH₂) protons will appear as a broad singlet.
¹³C NMR Aromatic carbons will show signals between 110-160 ppm, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The pyrrolidine carbons will resonate in the range of 25-50 ppm.
Mass Spectrometry (EI-MS) The molecular ion peak (M⁺) is expected at m/z 180. Key fragmentation patterns may involve the loss of the pyrrolidine ring or parts of it.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1300 cm⁻¹).
Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a gradient of water and acetonitrile (both containing a small amount of an acid modifier like formic or trifluoroacetic acid) is suitable for purity analysis. Detection is typically performed using a UV detector at a wavelength around 254 nm.

  • Gas Chromatography (GC): GC analysis can also be employed for purity assessment, typically using a non-polar or medium-polarity capillary column.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the field of oncology and inflammatory diseases. Its structure is frequently encountered in the development of protein kinase inhibitors.

Kinase Inhibitors

The anilino-pyrrolidine scaffold is a key pharmacophore in a number of kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, while the pyrrolidine ring can occupy hydrophobic pockets in the kinase active site. The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability.

For instance, derivatives of 4-(pyrrolidin-1-ylsulfonyl)aniline have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[5] Furthermore, a patent for a crystalline form of a pyrazolo[1,5-a]pyrimidine derivative containing a (difluorophenyl)pyrrolidin-1-yl moiety highlights its use as a kinase inhibitor for the treatment of pain, cancer, and inflammation.[6]

Kinase_Inhibitor_Scaffold This compound This compound Kinase Inhibitor Core Kinase Inhibitor Core This compound->Kinase Inhibitor Core Key Building Block Biological Activity Biological Activity Kinase Inhibitor Core->Biological Activity Targets Protein Kinases

Caption: Role of the title compound as a scaffold in kinase inhibitors.

The versatility of the primary amine group allows for further elaboration and diversification, enabling the synthesis of libraries of compounds for screening against various kinase targets.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its synthesis is well-precedented through a robust SₙAr and reduction sequence. While it requires careful handling due to its potential toxicity, its utility in the design of novel therapeutics, particularly kinase inhibitors, is significant. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this valuable compound in their drug discovery endeavors.

References

The Strategic deployment of 3-Fluoro-4-(pyrrolidin-1-yl)aniline in Modern Drug Discovery: A Technical Guide to its Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoro-4-(pyrrolidin-1-yl)aniline core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. Its unique electronic and conformational properties, conferred by the fluorine substituent and the pyrrolidine ring, make it an attractive building block for designing potent and selective kinase inhibitors, among other biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, structural analogs, and derivatives of this compound. It delves into the structure-activity relationships (SAR) that govern their biological activity, detailed experimental protocols for their synthesis and derivatization, and explores their diverse applications in drug discovery, with a particular focus on kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

Introduction: The Emergence of a Privileged Scaffold

The pursuit of novel chemical entities with enhanced therapeutic profiles is a central theme in drug discovery. The strategic incorporation of fluorine atoms and saturated heterocyclic rings into molecular scaffolds has emerged as a powerful strategy to modulate physicochemical and pharmacological properties. The this compound moiety exemplifies this approach, combining the metabolic stability and altered basicity conferred by the fluorine atom with the improved solubility and three-dimensional architecture offered by the pyrrolidine ring.[1][2] This unique combination has led to its prevalence in the design of kinase inhibitors, where precise molecular interactions are paramount for achieving potency and selectivity.[3][4][5]

The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many natural products and FDA-approved drugs.[1][6] Its non-planar structure allows for the exploration of three-dimensional chemical space, often leading to enhanced binding affinity and improved pharmacokinetic properties.[1] When coupled with a fluoroaniline, the resulting scaffold presents a versatile platform for the synthesis of a diverse range of derivatives with tailored biological activities.

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The following section outlines a robust and adaptable synthetic workflow, drawing upon established methodologies for the synthesis of related fluoroanilines.

Synthesis of the Core Scaffold: this compound

A common and efficient route to this compound involves a two-step process starting from a readily available difluorinated precursor. This approach leverages the principles of nucleophilic aromatic substitution (SNAr) followed by nitro group reduction.

Experimental Protocol: Synthesis of this compound

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile or DMSO, add pyrrolidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and partition between water and a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-fluoro-4-nitrophenyl)pyrrolidine.

  • Step 2: Nitro Group Reduction.

    • Dissolve the 1-(2-fluoro-4-nitrophenyl)pyrrolidine (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol and extract the aqueous residue with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Causality Behind Experimental Choices:

  • The choice of a difluorinated starting material with a nitro group is strategic. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom at the para position to the nitro group is more activated and thus preferentially substituted by pyrrolidine.

  • Iron powder in the presence of ammonium chloride is a classic and cost-effective method for the reduction of aromatic nitro groups. It is generally preferred in laboratory settings for its efficiency and milder conditions compared to catalytic hydrogenation for this specific transformation.

Diagram of the Synthetic Workflow:

G A 1,2-Difluoro-4-nitrobenzene C 1-(2-Fluoro-4-nitrophenyl)pyrrolidine A->C Nucleophilic Aromatic Substitution B Pyrrolidine, DIPEA, Acetonitrile E This compound C->E Nitro Group Reduction D Fe, NH4Cl, EtOH/H2O

Caption: Synthetic workflow for this compound.

Structural Analogs and Derivatives: Expanding the Chemical Space

The versatility of the this compound scaffold allows for extensive chemical modifications to explore structure-activity relationships and optimize for specific biological targets. Key points of diversification include the aniline nitrogen, the pyrrolidine ring, and the aromatic ring.

Derivatization of the Aniline Moiety

The primary amine of the aniline ring is a key handle for derivatization, most commonly through acylation or coupling reactions to introduce a variety of substituents. These modifications are often crucial for engaging with the hinge region of kinase active sites.

Experimental Protocol: Acylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for instance, triethylamine or DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or EDCI) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired amide derivative.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring can be modified to introduce chirality or additional functional groups, which can influence binding affinity and selectivity. For example, substituted pyrrolidines, such as hydroxy- or aminopyrrolidines, can be used in the initial SNAr step to introduce new interaction points.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, with a particular emphasis on receptor tyrosine kinases (RTKs) implicated in cancer.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a key driver in many human cancers, making it an attractive therapeutic target. Several potent c-Met inhibitors incorporating the this compound scaffold have been developed.

c-Met Signaling Pathway:

G HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation GRB2 GRB2/SOS P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of intervention.

Structure-Activity Relationship (SAR) Insights for c-Met Inhibition:

A study on 3-fluoro-4-(pyrrolo[2,1-f][1][7][8]triazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors revealed key SAR trends. The 3-fluoroaniline moiety generally participates in crucial hydrogen bonding interactions with the hinge region of the kinase. Modifications at the aniline nitrogen with various heterocyclic systems have been shown to significantly impact potency. For instance, the introduction of a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety resulted in a highly potent c-Met inhibitor with an IC50 value of 0.59 nM.[3] This highlights the importance of the substituent at this position for achieving high-affinity binding.

Broader Kinase Inhibition and Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond c-Met. Derivatives have been explored as inhibitors of other kinases, such as Mer-tyrosine kinase (MERTK), which is another promising cancer target.[4] Furthermore, the core structure has been incorporated into molecules with potential applications in treating inflammatory diseases and malaria, showcasing its broad therapeutic potential.[8][9]

Data Summary: Biological Activities of Key Derivatives

The following table summarizes the biological activities of selected derivatives of this compound, demonstrating the potency and versatility of this scaffold.

DerivativeTargetIC50 (nM)Cell-based ActivityReference
N-(3-fluoro-4-(6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)-4-oxo-1-(2-(trifluoromethyl)phenyl)-1,4-dihydrocinnoline-3-carboxamidec-Met0.59Potent antiproliferative activity against various cancer cell lines[3]
6-bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][1][7][8]triazin-4-amineMERTK-Effective inhibition of MERTK phosphorylation in cells[4]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (analog)--High cytotoxicity in breast cancer cells (MDA-MB-231)[10]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide array of potent and selective inhibitors targeting key proteins in human diseases, particularly in the realm of oncology. The continued exploration of this scaffold, through the synthesis of novel analogs and their evaluation against a broader range of biological targets, is expected to yield new therapeutic candidates with improved efficacy and safety profiles. Future efforts may focus on the development of derivatives with enhanced pharmacokinetic properties, the exploration of novel substitution patterns, and the application of this scaffold in emerging therapeutic areas such as targeted protein degradation.

References

A-Technical-Guide-to-the-Retrosynthetic-Analysis-of-3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive retrosynthetic analysis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the strategic disconnections and synthetic pathways leading to this target molecule. We will explore two primary retrosynthetic strategies: one based on nucleophilic aromatic substitution (SNAr) and the other on palladium-catalyzed Buchwald-Hartwig amination. Each approach is critically evaluated, with detailed experimental protocols and mechanistic insights provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Anilines

This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] The pyrrolidine moiety, a common saturated heterocycle in drug discovery, provides a three-dimensional structural element that can optimize interactions with biological targets.[3] Consequently, the efficient and scalable synthesis of this aniline derivative is of considerable interest to the pharmaceutical industry.

This guide will deconstruct the synthesis of this compound through a logical, step-by-step retrosynthetic approach.[4] By identifying key bond disconnections, we can work backward from the target molecule to readily available starting materials, thereby designing practical and efficient forward synthetic routes.

Retrosynthetic Strategy: Core Disconnections

The retrosynthetic analysis of this compound reveals two primary strategic disconnections centered around the formation of the two C-N bonds.

G cluster_disconnections Strategic Disconnections cluster_strategy1 Strategy 1: Late-Stage Pyrrolidine Introduction cluster_strategy2 Strategy 2: Late-Stage Aniline Formation TM This compound D1 C-N (Pyrrolidine) Disconnection TM->D1 Strategy 1 D2 C-N (Aniline) Disconnection TM->D2 Strategy 2 S1_1 3-Fluoro-4-haloaniline Precursor D1->S1_1 S1_2 Pyrrolidine D1->S1_2 S2_1 4-Pyrrolidinyl-3-fluoronitrobenzene Precursor D2->S2_1 S2_2 Reduction S2_1->S2_2 via

Caption: Retrosynthetic analysis of this compound.

  • Strategy 1: C-N (Pyrrolidine) Bond Disconnection: This approach involves the late-stage introduction of the pyrrolidine ring onto a pre-functionalized 3-fluoroaniline derivative. This disconnection leads to two potential forward synthesis methodologies: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination.

  • Strategy 2: C-N (Aniline) Bond Disconnection: This strategy prioritizes the formation of the pyrrolidine-aryl bond first, followed by the reduction of a nitro group to the target aniline. This is a classic and often reliable approach in aniline synthesis.

Synthetic Pathway I: Late-Stage Pyrrolidine Introduction via SNAr

This pathway is predicated on a nucleophilic aromatic substitution reaction, where pyrrolidine acts as the nucleophile.[5] For an SNAr reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group.[6]

Retrosynthetic Analysis

G TM This compound I1 3,4-Difluoroaniline TM->I1 SNAr I2 Pyrrolidine TM->I2 SNAr

Caption: Retrosynthetic analysis via SNAr.

The key disconnection is the C4-N bond, leading back to 3,4-difluoroaniline and pyrrolidine. The fluorine atom at C4 serves as the leaving group, activated by the electron-withdrawing effect of the adjacent fluorine at C3 and the amino group.

Forward Synthesis: Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution of 3,4-Difluoroaniline with Pyrrolidine.

Reagent MW Equivalents Amount
3,4-Difluoroaniline129.111.010.0 g
Pyrrolidine71.122.513.8 mL
Potassium Carbonate138.212.021.4 g
Dimethyl Sulfoxide (DMSO)--100 mL

Procedure:

  • To a stirred solution of 3,4-difluoroaniline (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (2.5 eq).

  • Heat the reaction mixture to 120 °C and maintain for 16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into ice-water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Choices:

  • Pyrrolidine Excess: A slight excess of pyrrolidine is used to drive the reaction to completion.

  • Potassium Carbonate: Acts as a base to neutralize the HF formed during the reaction.

  • DMSO: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation but not the nucleophile, thus increasing its reactivity.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for SNAr on moderately activated systems.

Synthetic Pathway II: Late-Stage Pyrrolidine Introduction via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This method is particularly useful when SNAr is not feasible due to poor activation of the aryl halide.[8]

Retrosynthetic Analysis

G TM This compound I1 4-Bromo-3-fluoroaniline TM->I1 Buchwald-Hartwig I2 Pyrrolidine TM->I2 Buchwald-Hartwig

Caption: Retrosynthetic analysis via Buchwald-Hartwig amination.

Here, the C4-N bond is disconnected, leading to a halo-substituted aniline, such as 4-bromo-3-fluoroaniline, and pyrrolidine.

Forward Synthesis: Experimental Protocol

Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-3-fluoroaniline with Pyrrolidine.

Reagent MW Equivalents Amount
4-Bromo-3-fluoroaniline190.011.010.0 g
Pyrrolidine71.121.25.3 mL
Pd₂(dba)₃915.720.01480 mg
Xantphos578.680.02606 mg
Sodium tert-butoxide96.101.47.0 g
Toluene--100 mL

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene, followed by 4-bromo-3-fluoroaniline (1.0 eq) and pyrrolidine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality of Choices:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for an efficient catalytic cycle.[9][10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the reductive elimination step.[9]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

Synthetic Pathway III: Late-Stage Aniline Formation

This classical approach involves the formation of the C-N (pyrrolidine) bond on a nitro-substituted aromatic ring, followed by reduction of the nitro group.[11][12]

Retrosynthetic Analysis

G TM This compound I1 1-(2-Fluoro-4-nitrophenyl)pyrrolidine TM->I1 Reduction I2 3,4-Difluoronitrobenzene I1->I2 SNAr I3 Pyrrolidine I1->I3 SNAr

Caption: Retrosynthetic analysis via late-stage aniline formation.

The aniline is disconnected to a nitro group, which is a powerful electron-withdrawing group that strongly activates the para position for SNAr.

Forward Synthesis: Experimental Protocols

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Reagent MW Equivalents Amount
3,4-Difluoronitrobenzene159.091.010.0 g
Pyrrolidine71.121.15.2 mL
Potassium Carbonate138.211.513.0 g
Acetonitrile--100 mL

Procedure:

  • Combine 3,4-difluoronitrobenzene (1.0 eq), pyrrolidine (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Reflux the mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Recrystallize the crude product from ethanol to obtain pure 1-(2-fluoro-4-nitrophenyl)pyrrolidine.

Step 2: Reduction to this compound

Reagent MW Equivalents Amount
1-(2-Fluoro-4-nitrophenyl)pyrrolidine210.211.010.0 g
Iron Powder55.845.013.3 g
Ammonium Chloride53.491.02.5 g
Ethanol/Water (4:1)--100 mL

Procedure:

  • To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water, add 1-(2-fluoro-4-nitrophenyl)pyrrolidine (1.0 eq).

  • Heat the mixture to 70-80 °C and stir vigorously for 3 hours.[11]

  • Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through Celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the target aniline.

Causality of Choices:

  • Nitro Group Activation: The strongly electron-withdrawing nitro group para to the fluorine leaving group makes the SNAr reaction in Step 1 highly efficient, often proceeding under milder conditions than with an amino group.[6]

  • Reduction Method: The Fe/NH₄Cl system is a classic, cost-effective, and reliable method for the reduction of aromatic nitro groups.[11] Catalytic hydrogenation with H₂/Pd-C is another common alternative.[12]

Comparative Analysis of Synthetic Routes

Route Key Reaction Advantages Disadvantages
ISNAr on 3,4-difluoroanilineFewer steps.May require harsh conditions; potential for side reactions.
IIBuchwald-Hartwig AminationHigh functional group tolerance; milder conditions.Use of expensive palladium catalyst and ligands; requires inert atmosphere.
IIISNAr on nitro-intermediate followed by reductionReliable and high-yielding SNAr step.Longer synthetic sequence (two steps).

Conclusion

The retrosynthetic analysis of this compound provides several viable synthetic strategies for its preparation. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product. For laboratory-scale synthesis, the late-stage aniline formation (Pathway III) often offers the most reliable and highest-yielding approach due to the strong activation provided by the nitro group in the key SNAr step. For larger-scale industrial applications, a more convergent approach like the direct SNAr on 3,4-difluoroaniline (Pathway I) might be preferred if the reaction conditions can be optimized to achieve high conversion and selectivity. The Buchwald-Hartwig amination (Pathway II) provides a versatile alternative, particularly when dealing with more complex or sensitive substrates.

References

Methodological & Application

The Strategic deployment of 3-Fluoro-4-(pyrrolidin-1-yl)aniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the judicious selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of synthons available to medicinal chemists, 3-Fluoro-4-(pyrrolidin-1-yl)aniline has emerged as a particularly valuable intermediate. Its unique structural and electronic properties make it a cornerstone in the construction of complex, biologically active molecules, most notably in the realm of targeted cancer therapies. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and expert insights into its utilization.

Introduction: The Significance of a Fluorinated Aniline Scaffold

This compound is an aromatic amine characterized by a fluorine atom positioned meta to the amino group and a pyrrolidine ring situated para to it. This specific arrangement of substituents imparts a unique combination of properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of the aniline nitrogen.[1] The pyrrolidine moiety, a common scaffold in biologically active compounds, can increase solubility and provide a key vector for interaction with biological targets.[2]

The primary application of this compound lies in its role as a key precursor for the synthesis of kinase inhibitors, a class of drugs that target specific enzymes involved in cell signaling pathways that are often dysregulated in cancer.[3][4]

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety considerations of this compound is essential for its safe handling and effective use in synthetic chemistry.

PropertyValueReference
CAS Number 1199795-99-9
Molecular Formula C₁₀H₁₃FN₂[5]
Molecular Weight 180.22 g/mol [5]
Appearance Off-white to light brown solid
Melting Point Not readily available
Boiling Point Not readily available
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Safety Precautions:

This compound, like many aniline derivatives, should be handled with care. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profiles of structurally related compounds such as 3-chloro-4-fluoroaniline and pyrrolidine provide valuable guidance.[6]

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7][8]

  • Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • In case of exposure:

    • Skin contact: Immediately wash with plenty of soap and water.[7]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move person into fresh air and keep comfortable for breathing.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[7]

Synthetic Applications: A Gateway to Kinase Inhibitors

The primary utility of this compound in pharmaceutical synthesis is as a key building block for creating a diverse array of kinase inhibitors. Its aniline nitrogen serves as a nucleophile in coupling reactions to construct the core scaffolds of these targeted therapies.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process analogous to the preparation of similar substituted anilines.[9]

Synthesis_of_this compound start 1,2-Difluoro-4-nitrobenzene intermediate 1-(2-Fluoro-4-nitrophenyl)pyrrolidine start->intermediate Nucleophilic Aromatic Substitution product This compound intermediate->product Nitro Group Reduction reagent1 Pyrrolidine, K2CO3, DMSO reagent2 H2, Pd/C, Ethanol

Synthetic route to this compound.

Protocol 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add pyrrolidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-fluoro-4-nitrophenyl)pyrrolidine.

Protocol 2: Synthesis of this compound

  • Dissolve 1-(2-fluoro-4-nitrophenyl)pyrrolidine (1.0 eq) in ethanol in a pressure vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Application in the Synthesis of EGFR Inhibitors

A prominent application of this compound is in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Osimertinib.[10][11] These drugs are designed to target specific mutations in the EGFR gene that are common in non-small cell lung cancer. The synthesis often involves a crucial C-N bond-forming reaction, such as the Buchwald-Hartwig amination, to couple the aniline with a substituted pyrimidine core.[12]

Application_in_EGFR_Inhibitor_Synthesis aniline This compound product EGFR Inhibitor Core aniline->product Buchwald-Hartwig Amination pyrimidine Substituted Pyrimidine (e.g., 2-chloro-4-aminopyrimidine derivative) pyrimidine->product reagents Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Toluene

Coupling of this compound with a pyrimidine core.

Protocol 3: Representative Buchwald-Hartwig Amination for EGFR Inhibitor Synthesis

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic 2-chloropyrimidine derivative, a common step in the synthesis of many kinase inhibitors.

  • To a dry reaction flask, add the 2-chloropyrimidine derivative (1.0 eq), this compound (1.1 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and a catalytic amount of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound is a strategically important building block in modern pharmaceutical synthesis. Its unique combination of a fluorinated aniline and a pyrrolidine moiety provides a versatile platform for the construction of complex and highly functionalized molecules. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively and safely utilize this valuable synthon in the quest for novel and improved therapeutics. As the demand for targeted therapies continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

3-Fluoro-4-(pyrrolidin-1-yl)aniline is a key structural motif and a versatile building block in medicinal chemistry. Its architecture is notable for several features that are highly sought after in the design of therapeutic agents. The pyrrolidine ring, a saturated heterocycle, increases the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility, metabolic stability, and more favorable three-dimensional shapes for binding to protein targets.[1][2] The aniline moiety provides a crucial vector for synthetic elaboration, primarily through reactions targeting the amino group.

The electronic properties of the ring are uniquely modulated by its substituents. The pyrrolidine group, via its nitrogen lone pair, acts as a strong electron-donating group (EDG) through resonance, activating the aromatic ring. Conversely, the fluorine atom at the meta-position to the amine is a moderately electron-withdrawing group (EWG) through induction, which can influence the molecule's pKa, lipophilicity, and metabolic fate.[3] This push-pull electronic arrangement makes this compound a valuable precursor for creating complex molecular architectures. Its structural analogue, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic Linezolid, highlighting the pharmaceutical relevance of this scaffold.[4]

This guide provides detailed protocols and expert insights into two of the most powerful palladium-catalyzed cross-coupling reactions involving this compound: the Buchwald-Hartwig amination for C-N bond formation and a strategic two-step sequence for Suzuki-Miyaura C-C bond formation.

Section 1: Buchwald-Hartwig C-N Cross-Coupling: Synthesis of Diaryl- and Heteroarylamines

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[5][6] In this context, this compound serves as the amine nucleophile, coupling with a variety of aryl or heteroaryl halides and pseudohalides. This reaction is fundamental for accessing complex diarylamine structures prevalent in kinase inhibitors and other targeted therapies.

Reaction Principle & Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido fragment couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are essential as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amido L₂Pd(II)(Ar)(NR'H) PdII_Aryl->PdII_Amido Ligand Exchange PdII_Amide L₂Pd(II)(Ar)(NR') PdII_Amido->PdII_Amide Deprotonation (-H-Base⁺X⁻) PdII_Amide->Pd0 Product_out Ar-NHR' PdII_Amide->Product_out Reductive Elimination ArX_in Ar-X Amine_in R'-NH₂ Base_in Base

Caption: Generalized Buchwald-Hartwig Catalytic Cycle.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of an aryl bromide with this compound.

Table 1: Materials and Reagents

Reagent/MaterialGrade/PuritySupplierNotes
This compound[9]≥98%Commercially AvailableStore under inert atmosphere.
Aryl Bromide (Ar-Br)VariesCommercially AvailableEnsure purity before use.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive, handle in a glovebox or under inert gas.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeCommercially AvailableAir-sensitive, handle in a glovebox or under inert gas.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHygroscopic, store and handle in a glovebox.
TolueneAnhydrousCommercially AvailableDegas thoroughly before use (e.g., by sparging with argon).
Diethyl Ether / Ethyl AcetateACS GradeCommercially AvailableFor workup.
BrineSaturated NaCl(aq)In-houseFor workup.
Anhydrous Na₂SO₄ or MgSO₄ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.

Step-by-Step Procedure:

  • Glovebox Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Causality: Using a slight excess of the aniline and base ensures complete consumption of the limiting aryl halide and drives the reaction forward. NaOtBu is a strong, non-nucleophilic base required to efficiently deprotonate the aniline without competing in side reactions.[5][10]

  • Catalyst Addition: In the same glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%). Seal the flask with a septum.

    • Causality: A 1:2.4 ratio of Pd:Ligand is often optimal for forming the active monoligated palladium species crucial for the catalytic cycle.

  • Reaction Setup: Remove the flask from the glovebox. Connect it to a Schlenk line. Add degassed anhydrous toluene (5-10 mL) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the desired diarylamine product.

Section 2: Suzuki-Miyaura C-C Cross-Coupling: A Two-Step Strategy

While the aniline itself is not a direct partner in Suzuki couplings, it provides a synthetic handle to install a halide, which then serves as an excellent substrate for C-C bond formation. This two-step sequence vastly expands the utility of this compound, enabling its incorporation into biaryl structures, which are ubiquitous in pharmaceuticals.

Suzuki_Workflow start This compound step1 Diazotization/ Sandmeyer Reaction start->step1 intermediate 3-Fluoro-4-(pyrrolidin-1-yl)aryl Halide (e.g., Iodide) step1->intermediate step2 Suzuki-Miyaura Coupling intermediate->step2 end Target Biaryl Product step2->end

Caption: Strategic workflow for C-C bond formation.

Protocol 2.1: Sandmeyer Reaction (Conversion of Aniline to Aryl Iodide)

Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and acid). The diazonium group is an excellent leaving group and is subsequently displaced by an iodide ion from KI.

Step-by-Step Procedure:

!! SAFETY WARNING: Diazonium salts can be thermally unstable and potentially explosive when isolated. Perform this reaction at low temperatures and behind a blast shield. Do not allow the diazonium salt to dry out. !!

  • Aniline Dissolution: In a round-bottom flask, dissolve this compound (10 mmol, 1.0 equiv) in a mixture of concentrated HCl (5 mL) and water (15 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 11 mmol, 1.1 equiv) in a minimal amount of cold water (~5 mL). Add this solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0-5 °C.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, 15 mmol, 1.5 equiv) in water (10 mL). Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the mixture and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium thiosulfate solution (to remove excess iodine), then with brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-fluoro-2-iodo-4-(pyrrolidin-1-yl)benzene, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organohalide and an organoboron compound (e.g., a boronic acid or ester).[11][12] A base is required to activate the organoboron species, facilitating the key transmetalation step.[11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Trans L₂Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Trans Transmetalation ([Ar'B(OH)₃]⁻) PdII_Trans->Pd0 Product_out Ar-Ar' PdII_Trans->Product_out Reductive Elimination ArX_in Ar-X Boronic_in Ar'-B(OH)₂ Base_in Base (e.g., CO₃²⁻)

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl iodide from Protocol 2.1 (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Causality: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst suitable for many Suzuki couplings, especially with reactive aryl iodides. K₂CO₃ is a common and effective base for activating the boronic acid.[13][14]

  • Solvent Addition: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v, 5-10 mL), via syringe.

    • Causality: The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[15]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 6-24 hours).

  • Workup & Purification: Follow steps 5-8 from the Buchwald-Hartwig protocol to work up, concentrate, and purify the final biaryl product.

Table 2: Representative Suzuki-Miyaura Couplings

Boronic Acid PartnerProduct TypeTypical ConditionsExpected Yield Range
Phenylboronic acidSimple BiarylPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C85-95%
4-Methoxyphenylboronic acidElectron-rich BiarylPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C80-92%
4-Cyanophenylboronic acidElectron-poor BiarylPdCl₂(dppf), K₃PO₄, Toluene/H₂O, 100 °C75-90%
Thiophene-2-boronic acidHeteroaryl-ArylSPhos Pd G3, K₃PO₄, Dioxane/H₂O, 100 °C70-88%

Note: Yields are illustrative and depend on specific substrate and optimization. More challenging couplings may require different catalyst/ligand systems.

References

Application Notes & Protocols: Strategic Derivatization of the Aniline Group in 3-Fluoro-4-(pyrrolidin-1-yl)aniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of the primary aromatic amine in 3-Fluoro-4-(pyrrolidin-1-yl)aniline. This molecule serves as a privileged scaffold in medicinal chemistry, notably as a key intermediate in the synthesis of targeted therapeutics like the tyrosine kinase inhibitor Rociletinib.[1][2] The strategic derivatization of its aniline group is a critical step in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This document details the rationale and provides validated, step-by-step protocols for three principal classes of derivatization: acylation, sulfonylation, and diazotization, offering researchers a practical guide to expanding chemical diversity from this valuable starting material.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold is a cornerstone in modern drug design. Its utility stems from the unique interplay of its constituent parts. The pyrrolidine ring, a five-membered saturated heterocycle, often enhances aqueous solubility and provides a three-dimensional vector for exploring protein binding pockets, moving away from the flatland of purely aromatic structures.[3][4] The fluorine atom, strategically placed at the meta-position to the amine, acts as a subtle but powerful modulator. It alters the basicity (pKa) of the aniline nitrogen, influences metabolic stability by blocking potential sites of oxidation, and can engage in favorable orthogonal multipolar interactions with biological targets.[5][6]

The primary aromatic amine is the principal reactive handle for synthetic elaboration. Its nucleophilicity allows for a host of reliable and well-characterized chemical transformations. By converting this amine into amides, sulfonamides, or using it as a precursor for diazonium salts, chemists can systematically introduce a wide array of functional groups. This process is fundamental to SAR exploration, allowing for the fine-tuning of a lead compound's properties to achieve a desired therapeutic profile.[7]

This guide explains the causality behind experimental choices for these transformations and provides robust protocols designed for reproducibility and success.

General Workflow for Aniline Derivatization

The derivatization of this compound follows a logical workflow. The choice of reaction path depends entirely on the desired final functional group. The diagram below outlines the primary synthetic avenues discussed in this document.

Derivatization_Workflow start This compound (Starting Material) acylation Acylation (Acyl Halides, Anhydrides) start->acylation Path A sulfonylation Sulfonylation (Sulfonyl Chlorides) start->sulfonylation Path B diazotization Diazotization (NaNO₂, Acid) start->diazotization Path C product_amide Amide Derivatives (R-CO-NH-Ar) acylation->product_amide product_sulfonamide Sulfonamide Derivatives (R-SO₂-NH-Ar) sulfonylation->product_sulfonamide intermediate_diazonium Arenediazonium Salt ([Ar-N₂]⁺ X⁻) diazotization->intermediate_diazonium product_sandmeyer Sandmeyer & Related Products (Ar-Cl, Ar-Br, Ar-CN, Ar-I, etc.) intermediate_diazonium->product_sandmeyer Trapping

Caption: General workflow for derivatizing this compound.

Protocol I: Acylation for Amide Synthesis

Scientific Rationale: Acylation converts the primary aniline into a secondary amide. The amide bond is a ubiquitous feature in pharmaceuticals due to its metabolic stability and ability to act as both a hydrogen bond donor and acceptor. This transformation is typically achieved by reacting the aniline with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Detailed Protocol: Synthesis of N-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)acetamide
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq, e.g., 1.94 g, 10 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or ethyl acetate (approx. 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Add a mild, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq, e.g., 1.67 mL, 12 mmol).

  • Reaction Execution:

    • Cool the mixture to 0 °C in an ice-water bath. This is crucial for controlling the exothermicity of the reaction, especially when using reactive acyl chlorides.

    • Slowly add the acylating agent, such as acetic anhydride (1.1 eq, e.g., 1.04 mL, 11 mmol) or acetyl chloride (1.1 eq, e.g., 0.78 mL, 11 mmol), dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-3 hours).

  • Work-up and Purification:

    • Quench the reaction by adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM, 3 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acid byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure amide product.

Data Summary: Acylation Conditions
Acylating AgentBase (eq)SolventTemp (°C)Typical Time (h)Notes
Acetyl ChlorideTEA (1.2)DCM0 to RT1-2Highly reactive; requires careful temperature control.
Acetic AnhydrideTEA (1.2)Ethyl AcetateRT2-4Less reactive and generally easier to handle.
Benzoyl ChloridePyridine (2.0)Pyridine0 to RT3-5Pyridine acts as both base and solvent.
Acryloyl ChlorideDIPEA (1.5)DCM-20 to 01-2Used to install a Michael acceptor; crucial in Rociletinib synthesis.[1]

Protocol II: Sulfonylation for Sulfonamide Synthesis

Scientific Rationale: The sulfonamide functional group is a key pharmacophore found in diuretics, antibiotics, and protease inhibitors. It is a stable, non-basic nitrogen moiety that acts as a strong hydrogen bond donor. The synthesis involves the reaction of the aniline with a sulfonyl chloride, typically in the presence of a base like pyridine, which can also serve as the solvent and catalyst.

Detailed Protocol: Synthesis of N-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)methanesulfonamide
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq, e.g., 1.94 g, 10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere. Pyridine must be dry as sulfonyl chlorides readily hydrolyze.

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice-water bath.

    • Add methanesulfonyl chloride (1.1 eq, e.g., 0.85 mL, 11 mmol) dropwise via syringe. An immediate precipitate of pyridinium hydrochloride may form.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into ice-cold 2 M HCl (approx. 100 mL) to neutralize the pyridine. A solid precipitate of the product may form.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization or flash column chromatography to afford the pure sulfonamide.

Sulfonylation_Mechanism cluster_0 Sulfonylation of Aniline Aniline Ar-NH₂ Intermediate [Ar-NH-SO₂-R] Aniline->Intermediate Nucleophilic Attack on Sulfur SulfonylChloride R-SO₂-Cl SulfonylChloride->Intermediate Base Base: Product Ar-NH-SO₂-R (Sulfonamide) Intermediate->Product Deprotonation by Base

Caption: Simplified mechanism for sulfonamide formation.

Protocol III: Diazotization for Sandmeyer and Related Reactions

Scientific Rationale: Diazotization converts the primary aniline into a highly versatile arenediazonium salt intermediate.[8] This salt is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, including halides, cyanide, and azide. These reactions are invaluable for introducing functional groups that are otherwise difficult to install directly on an aromatic ring.

CRITICAL SAFETY WARNING: Arenediazonium salts are thermally unstable and can be explosive when isolated and dried. All diazotization reactions should be conducted at low temperatures (0-5 °C) and the diazonium intermediate should be used in situ without isolation. Sodium azide is highly toxic and can form explosive heavy metal azides; avoid contact with metal spatulas and equipment.

Detailed Protocol: Synthesis of 1-(4-Iodo-2-fluorophenyl)pyrrolidine
  • Diazotization Step:

    • In a flask, suspend this compound (1.0 eq, e.g., 1.94 g, 10 mmol) in a mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., 5 mL H₂SO₄ in 20 mL water).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may precipitate.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq, e.g., 0.76 g, 11 mmol) in a minimal amount of cold water (e.g., 5 mL).

    • Add the NaNO₂ solution dropwise to the cold aniline suspension. Maintain the temperature below 5 °C at all times. The formation of the diazonium salt is indicated by a clear, light-yellow solution. Stir for an additional 30 minutes at 0-5 °C.

  • Iodination Step (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq, e.g., 2.49 g, 15 mmol) in water (10 mL).

    • Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of any remaining diazonium salt.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine (indicated by the disappearance of the brown I₂ color).

    • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Common Diazonium Salt Transformations
Target GroupReagentCatalystReaction NameReference
-ClHClCuClSandmeyer[8]
-BrHBrCuBrSandmeyer[8]
-CNKCNCuCNSandmeyer[8]
-FHBF₄Heat (thermal)Balz-Schiemann[9]
-IKINoneIododediazoniation[1]
-OHH₂OH₂SO₄, HeatPhenol Synthesis[8]

Conclusion

The this compound core is a powerful platform for medicinal chemistry and drug development. The primary aniline group serves as a versatile anchor point for synthetic diversification. The protocols for acylation, sulfonylation, and diazotization detailed herein provide researchers with reliable methods to generate libraries of analogs for comprehensive structure-activity relationship studies. Careful execution of these protocols, with particular attention to safety when handling diazonium intermediates, will enable the efficient exploration of chemical space and accelerate the discovery of novel therapeutic agents.

References

The Strategic Utility of 3-Fluoro-4-(pyrrolidin-1-yl)aniline in the Synthesis of Advanced Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced biological activity, selectivity, and favorable pharmacokinetic profiles is relentless. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their efficacy is often intricately linked to the nature and arrangement of substituents on the core scaffold. 3-Fluoro-4-(pyrrolidin-1-yl)aniline has emerged as a particularly valuable building block in this context. Its unique electronic and steric properties, conferred by the strategic placement of a fluorine atom and a pyrrolidine moiety, make it a powerful precursor for the synthesis of a new generation of bioactive heterocycles, most notably in the realm of kinase inhibitors for oncology.

This technical guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis. We will elucidate the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for its utilization in the laboratory. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel chemical entities.

Core Directive: Understanding the "Why" Behind the Synthesis

The utility of this compound is not merely as a passive component in a reaction. Its substituents are deliberately chosen to influence the course of the synthesis and the properties of the final product.

The Role of the Fluorine Atom: An Unconventional Activator

A key reaction in the construction of many heterocyclic systems from anilines is nucleophilic aromatic substitution (SNAr). In this context, the fluorine atom at the 3-position of the aniline ring plays a crucial activating role. Contrary to what might be expected based on leaving group ability in SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect (-I effect), which stabilizes this transient intermediate.[1][2] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction. In many SNAr reactions, the order of reactivity for halogens is F > Cl > Br > I, highlighting the dominant role of electronics over leaving group ability in this mechanistic paradigm.[3]

The Pyrrolidine Moiety: Modulator of Solubility and Binding

The pyrrolidine ring at the 4-position serves multiple functions. Firstly, it often enhances the solubility of the resulting heterocyclic compounds, a critical parameter for drug candidates.[2] Secondly, in the context of kinase inhibitors, the pyrrolidine group can engage in crucial hydrogen bonding or van der Waals interactions within the ATP-binding pocket of the target enzyme, thereby contributing to the overall binding affinity and selectivity of the molecule.[4] Its presence also adds a three-dimensional character to the molecule, which can be advantageous for achieving specific and high-affinity interactions with biological targets.[5]

Application in the Synthesis of Quinazoline-Based Kinase Inhibitors

A prime example of the strategic use of this compound is in the synthesis of 4-anilinoquinazoline derivatives. This class of compounds includes several clinically approved and investigational kinase inhibitors that target key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] The general synthetic approach involves the nucleophilic aromatic substitution of a leaving group (typically a chlorine atom) at the C4 position of a quinazoline ring by the amino group of this compound.

The following workflow illustrates the key steps in the synthesis of a generic 4-anilinoquinazoline kinase inhibitor.

G cluster_0 Preparation of Quinazoline Core cluster_1 Nucleophilic Aromatic Substitution cluster_2 Further Functionalization (Optional) A Substituted Anthranilic Acid C 4-Quinazolinone Intermediate A->C Cyclization B Formamide or Formamidine Acetate B->C E 4-Chloroquinazoline Intermediate C->E Chlorination D Chlorinating Agent (e.g., SOCl₂, POCl₃) D->E G 4-Anilinoquinazoline Product E->G SNAr Reaction F This compound F->G H Final Bioactive Heterocycle G->H e.g., Acylation

Caption: General workflow for the synthesis of 4-anilinoquinazoline kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Model 4-Anilinoquinazoline

This protocol describes the synthesis of a representative 4-anilinoquinazoline derivative, N-(4-((3-fluoro-4-(pyrrolidin-1-yl)phenyl)amino)quinazolin-6-yl)acrylamide, a structure analogous to known irreversible EGFR inhibitors.[8] This multi-step synthesis showcases the key transformations involved.

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

This initial step builds the core quinazoline ring system.

Reagent/SolventMolar Eq.MWAmount
2-Amino-5-nitrobenzoic acid1.0182.12 g/mol 18.2 g
Formamide-45.04 g/mol 100 mL

Procedure:

  • Combine 2-amino-5-nitrobenzoic acid and formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 150-160 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 6-nitroquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

This step introduces the leaving group at the C4 position, priming the molecule for the subsequent SNAr reaction.

Reagent/SolventMolar Eq.MWAmount
6-Nitroquinazolin-4(3H)-one1.0191.13 g/mol 19.1 g
Thionyl chloride (SOCl₂)-118.97 g/mol 100 mL
N,N-Dimethylformamide (DMF)Catalytic73.09 g/mol 2 mL

Procedure:

  • In a fume hood, suspend 6-nitroquinazolin-4(3H)-one in thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 76 °C) and maintain for 3-4 hours, until the reaction mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with cold diethyl ether and collect the solid product by filtration. Wash with diethyl ether and dry to obtain 4-chloro-6-nitroquinazoline.

Step 3: Synthesis of N-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)-6-nitroquinazolin-4-amine

This is the key SNAr reaction where the aniline building block is introduced.

Reagent/SolventMolar Eq.MWAmount
4-Chloro-6-nitroquinazoline1.0209.58 g/mol 2.10 g
This compound1.1180.23 g/mol 1.98 g
Isopropanol--50 mL
Diisopropylethylamine (DIPEA)1.2129.24 g/mol 2.2 mL

Procedure:

  • Dissolve 4-chloro-6-nitroquinazoline and this compound in isopropanol in a round-bottom flask.

  • Add diisopropylethylamine (DIPEA) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the product to yield N-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)-6-nitroquinazolin-4-amine.

Step 4: Synthesis of N4-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)quinazoline-4,6-diamine

Reduction of the nitro group to an amine is a common step to allow for further functionalization.

Reagent/SolventMolar Eq.MWAmount
N-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)-6-nitroquinazolin-4-amine1.0353.36 g/mol 3.53 g
Iron powder5.055.84 g/mol 2.79 g
Ammonium chloride0.553.49 g/mol 0.27 g
Ethanol/Water (4:1)--50 mL

Procedure:

  • Suspend N-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)-6-nitroquinazolin-4-amine, iron powder, and ammonium chloride in a mixture of ethanol and water.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to dryness to obtain N4-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)quinazoline-4,6-diamine.

Step 5: Synthesis of N-(4-((3-fluoro-4-(pyrrolidin-1-yl)phenyl)amino)quinazolin-6-yl)acrylamide

The final step involves the acylation of the 6-amino group to install the acrylamide "warhead," which is characteristic of many irreversible kinase inhibitors.[8]

Reagent/SolventMolar Eq.MWAmount
N4-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)quinazoline-4,6-diamine1.0323.38 g/mol 3.23 g
Acryloyl chloride1.190.51 g/mol 0.89 mL
Tetrahydrofuran (THF), anhydrous--50 mL
Triethylamine1.5101.19 g/mol 2.1 mL

Procedure:

  • Dissolve N4-(3-fluoro-4-(pyrrolidin-1-yl)phenyl)quinazoline-4,6-diamine in anhydrous THF under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of acryloyl chloride.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Self-Validating Systems and Trustworthiness

Each step in the provided protocol includes a method for monitoring reaction completion (TLC) and purification of the intermediate or final product. The characterization of these compounds at each stage by standard analytical techniques (NMR, MS, IR) is essential to validate the successful transformation and ensure the purity of the material being carried forward. This step-wise validation is critical for the trustworthiness of the overall synthetic route.

Visualization of the Key Synthetic Transformation

The pivotal SNAr reaction is visualized below, highlighting the key reactants and the formation of the crucial C-N bond.

Caption: SNAr reaction between 4-chloro-6-nitroquinazoline and the title aniline.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex, biologically active heterocyclic compounds. The strategic positioning of the fluoro and pyrrolidinyl substituents provides a unique combination of reactivity and desirable physicochemical properties. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their own drug discovery programs. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed synthetic precursors will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

Application Notes & Protocols: A Guide to the Scalable Synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated aniline derivatives are foundational scaffolds in modern medicinal chemistry, prized for their ability to enhance crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and receptor binding affinity.[1][2] Among these, 3-Fluoro-4-(pyrrolidin-1-yl)aniline is a particularly valuable intermediate, most notably serving as a key building block in the synthesis of the oxazolidinone antibiotic, Linezolid.[3] The strategic placement of the fluorine atom and the pyrrolidine moiety imparts unique electronic and conformational characteristics to the molecule, making it a versatile precursor for a wide range of pharmaceutical agents.[4]

This document provides a detailed, in-depth guide for the scale-up synthesis of this compound. Moving from bench-scale procedures to pilot or industrial production introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. The protocols herein are designed to be robust, reproducible, and scalable, addressing these challenges head-on. We will explore the underlying chemical principles, provide step-by-step manufacturing protocols, and emphasize critical process controls and safety considerations essential for a successful scale-up campaign.

Overall Synthetic Strategy

The most industrially viable and scalable route to this compound proceeds via a two-step sequence starting from 3,4-difluoronitrobenzene. This strategy leverages a highly efficient Nucleophilic Aromatic Substitution (SNA_r_) reaction followed by a clean and high-yielding reduction of a nitro group.

  • Step 1: Nucleophilic Aromatic Substitution (SNA_r_): Reaction of 3,4-difluoronitrobenzene with pyrrolidine to selectively form 1-(2-Fluoro-4-nitrophenyl)pyrrolidine. The powerful electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack.

  • Step 2: Nitro Group Reduction: Conversion of the nitro-intermediate to the target aniline via catalytic hydrogenation. This method is preferred for its high efficiency and the generation of minimal waste streams compared to metal-acid reductions.[3][5]

While other methods for C-N bond formation, such as the Buchwald-Hartwig amination, are powerful tools in organic synthesis, the SNA_r_ pathway is typically more cost-effective and straightforward for this specific, highly activated substrate.[6][7][8][9]

G cluster_0 Overall Workflow A 3,4-Difluoronitrobenzene (Starting Material) C Step 1: Nucleophilic Aromatic Substitution (SNAr) A->C B Pyrrolidine B->C D 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (Intermediate) C->D Intermediate Isolation E Step 2: Catalytic Hydrogenation (Reduction) D->E F This compound (Final Product) E->F Product Isolation & Purification

Caption: High-level workflow for the two-step synthesis.

Part 1: Scale-Up Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (Intermediate)

Scientific Principle and Rationale

The core of this step is the Nucleophilic Aromatic Substitution (SNA_r_) reaction. The reaction proceeds via a Meisenheimer complex intermediate, where the rate-determining step is the attack of the nucleophile (pyrrolidine) on the electron-deficient aromatic ring. The strong -I and -R effects of the nitro group significantly lower the activation energy for this process, allowing the reaction to proceed under mild conditions.[10][11] The substitution occurs regioselectively at the C4 position (para to the nitro group) due to superior stabilization of the negative charge in the transition state.

G cluster_0 SNAr Mechanism reactants Pyrrolidine + 3,4-Difluoronitrobenzene meisenheimer Meisenheimer Complex (Rate-Determining Step) reactants->meisenheimer Nucleophilic Attack product 1-(2-Fluoro-4-nitrophenyl)pyrrolidine + Fluoride Ion meisenheimer->product Elimination of Leaving Group

Caption: Simplified mechanism of the SNAr reaction.

Detailed Scale-Up Protocol

This protocol is designed for a 100 L scale. Adjustments should be made based on available reactor size and process safety reviews.

Materials and Equipment:

  • Reactor: 100 L glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet.

  • Reagents:

    • 3,4-Difluoronitrobenzene (10.0 kg, 62.85 mol)

    • Pyrrolidine (10.0 kg, 140.6 mol, 2.24 equiv.)

    • Potassium Carbonate (K₂CO₃), anhydrous powder (10.5 kg, 75.98 mol, 1.2 equiv.)

    • Acetonitrile (ACN), anhydrous (50 L)

    • Purified Water (for work-up)

    • Brine (Saturated NaCl solution)

    • Heptane or Isopropanol (for crystallization)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Reagents: Charge the reactor with acetonitrile (50 L), 3,4-difluoronitrobenzene (10.0 kg), and potassium carbonate (10.5 kg). Begin agitation to form a slurry.

  • Controlled Addition of Pyrrolidine: Begin controlled, subsurface addition of pyrrolidine (10.0 kg) over a period of 1-2 hours. CRITICAL: The reaction is exothermic. Maintain the internal temperature below 40°C using the cooling jacket. A runaway reaction can occur if the addition is too fast.

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to 60-65°C and hold for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is <1% of the total peak area.[12]

  • Cool Down and Quench: Cool the reaction mixture to room temperature (20-25°C). Slowly add purified water (50 L) to quench the reaction and dissolve inorganic salts.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (2 x 20 L) to remove residual water and inorganics.

  • Solvent Swap/Distillation: Concentrate the organic layer under vacuum to remove acetonitrile. If necessary, perform a solvent swap to a suitable crystallization solvent like isopropanol or heptane.

  • Crystallization and Isolation: Cool the concentrated solution to 0-5°C to induce crystallization. Hold for at least 2 hours. Isolate the solid product by filtration or centrifugation.

  • Drying: Wash the filter cake with cold solvent and dry the product under vacuum at 45-50°C until a constant weight is achieved.

Process Safety Considerations
  • Toxicity: 3,4-Difluoronitrobenzene is a toxic and irritant compound. Pyrrolidine is corrosive and flammable. All handling must be performed in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Exotherm Management: The amination reaction is highly exothermic. A robust cooling system and controlled addition rate are critical to prevent a thermal runaway. A process safety review (e.g., HAZOP) should be conducted before scale-up.

  • Pressure: Although the reaction is run at atmospheric pressure, ensure the reactor is equipped with proper pressure relief systems.

Part 2: Scale-Up Reduction to this compound (Final Product)

Scientific Principle and Rationale

Catalytic hydrogenation is a surface-mediated reaction where the nitro-intermediate and hydrogen gas adsorb onto the surface of a metal catalyst (typically Palladium on Carbon, Pd/C).[5] On the catalyst surface, the N-O bonds of the nitro group are sequentially cleaved and replaced with N-H bonds, producing the aniline and water as the sole byproduct. This method is exceptionally clean, high-yielding, and avoids the large volumes of inorganic waste associated with stoichiometric metal/acid reductions.

Detailed Scale-Up Protocol

This protocol assumes the use of the entire batch of intermediate from Part 1.

Materials and Equipment:

  • Hydrogenator: A suitable high-pressure reactor (e.g., a Parr or Büchi hydrogenator) with a capacity of at least 150 L, equipped with a gas-entrainment agitator, pressure and temperature controls, and a hydrogen gas supply.

  • Reagents:

    • 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (approx. 13 kg from previous step, 61.8 mol)

    • 5% Palladium on Carbon (Pd/C), 50% wet paste (approx. 650 g, 0.5% loading by weight of substrate)

    • Methanol or Ethyl Acetate (70 L)

    • Hydrogen Gas (H₂), high purity

    • Diatomaceous earth (e.g., Celite®) for filtration

Procedure:

  • Reactor Charging: Charge the hydrogenator with a solution of the nitro-intermediate in the chosen solvent (e.g., Methanol, 70 L).

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen.

  • Catalyst Slurry Addition: Prepare a slurry of the 5% Pd/C catalyst in a small amount of the reaction solvent. Transfer the slurry to the reactor under a nitrogen blanket. CRITICAL: Never add dry Pd/C to a reactor containing flammable solvent vapor.

  • Hydrogenation: Purge the reactor with hydrogen gas to replace the nitrogen. Pressurize the reactor to the desired pressure (e.g., 50-100 psi or 3-7 bar). Begin vigorous agitation and maintain the temperature at 25-35°C. The reaction is exothermic; cooling may be required initially.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. When hydrogen uptake ceases, the reaction is typically complete. Confirm completion by HPLC analysis of a carefully vented sample.

  • Venting and Purging: Once complete, stop the hydrogen flow and carefully vent the reactor. Purge the system thoroughly with nitrogen to remove all residual hydrogen.

  • Catalyst Filtration: CRITICAL SAFETY STEP: The Pd/C catalyst is pyrophoric and can ignite upon contact with air. Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) under a nitrogen atmosphere. The filter cake must be kept wet with solvent or water at all times. Immediately quench the recovered catalyst cake into a large volume of water.

  • Product Isolation: Transfer the filtrate to a separate reactor. Concentrate the solution under vacuum to remove the solvent.

  • Purification: The crude aniline can be purified by recrystallization from a suitable solvent system (e.g., Toluene/Heptane) to yield a high-purity product.

  • Drying: Dry the final product under vacuum at 50-60°C.

Process Safety Considerations
  • Hydrogen Safety: Hydrogen is extremely flammable and forms explosive mixtures with air. The hydrogenation area must be designated for such work, be well-ventilated, and free from ignition sources. All equipment must be properly grounded to prevent static discharge.

  • Catalyst Handling: As noted, spent hydrogenation catalysts are pyrophoric. Never allow the catalyst to dry in the open air. Always handle under an inert atmosphere and quench immediately after filtration.

  • Product Toxicity: Aromatic amines are toxic and can be absorbed through the skin, causing health issues like methemoglobinemia.[15][16][17] Strict adherence to PPE protocols is mandatory.[13][14]

Analytical Data and Quality Control

The final product should be analyzed to confirm its identity, purity, and quality.

Parameter Method Specification / Expected Result
Appearance Visual InspectionOff-white to light brown crystalline solid
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectrum conforms to the structure of this compound
Identity Mass Spectrometry (MS)[M+H]⁺ ion corresponding to the molecular weight (181.12 g/mol )
Purity HPLC (UV detection)≥ 99.0% area
Melting Point Capillary MethodConsistent with reference value (approx. 68-72°C)
Residual Solvents GC-HSWithin ICH limits

Typical HPLC Method: [12][18]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

References

The Strategic Role of 3-Fluoro-4-(pyrrolidin-1-yl)aniline in the Synthesis of Advanced Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(pyrrolidin-1-yl)aniline, a critical intermediate in the synthesis of modern active pharmaceutical ingredients (APIs). We will delve into the optimized synthesis of this key building block, detailing a robust and scalable two-step protocol. Furthermore, we will illustrate its pivotal application in the synthesis of Capivasertib (AZD5363), a potent and selective pan-AKT kinase inhibitor recently approved for the treatment of certain types of cancer.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering detailed experimental protocols, mechanistic insights, and practical guidance for the laboratory and beyond.

Introduction: The Significance of Fluorinated Anilines in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. This compound is a prime example of a fluorinated intermediate that has proven invaluable in the construction of complex, high-value APIs. Its structure combines the advantageous electronic properties of a fluoroaniline ring with a pyrrolidine moiety, a common feature in many biologically active compounds that can enhance solubility and receptor interactions.[2]

The primary focus of this guide is the application of this compound as a key precursor to Capivasertib , an inhibitor of the serine/threonine kinase AKT that plays a central role in tumor cell proliferation and survival.[1] The development of Capivasertib highlights the importance of strategically designed intermediates in enabling efficient and convergent synthetic routes to novel therapeutics.

Physicochemical and Safety Data

A comprehensive understanding of the properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 93246-54-9
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.22 g/mol
Appearance Off-white to brown crystalline powder
Storage Conditions Store at -20°C for long-term stability

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Synthesis of this compound: A Two-Step Protocol

The synthesis of the title intermediate is efficiently achieved through a two-step sequence commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a catalytic hydrogenation to reduce the nitro group. This approach is both high-yielding and amenable to scale-up.

Synthesis Workflow Overview

Synthesis_Workflow start Starting Materials (1,2-Difluoro-4-nitrobenzene, Pyrrolidine) step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate Intermediate: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine step1->intermediate step2 Step 2: Catalytic Hydrogenation intermediate->step2 product Final Product: This compound step2->product

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

This protocol is adapted from a procedure for a similar nucleophilic aromatic substitution reaction.[3] The fluorine atom ortho to the nitro group is highly activated towards displacement by a nucleophile like pyrrolidine.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and filtration

Procedure:

  • To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMF, add pyrrolidine (1.3 eq) followed by potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 100°C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • A solid precipitate of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine will form.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the product under vacuum to afford the title intermediate as a yellowish solid.

ParameterValue
Typical Yield >80%
Purity >95% (by NMR)
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol for the reduction of the nitro group is based on a well-established method for the synthesis of substituted fluoroanilines using a platinum-on-carbon catalyst.[3] This method is highly efficient and provides a clean product with high purity.

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

  • 1% Platinum on carbon (Pt/C) catalyst

  • Hydrogen gas (H₂)

  • High-purity nitrogen (N₂) or argon (Ar) gas

Equipment:

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Charge the high-pressure reactor with 1-(2-Fluoro-4-nitrophenyl)pyrrolidine and the 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst should be in the range of 200:1 to 400:1.

  • Seal the reactor and purge it three times with high-purity nitrogen to ensure an inert atmosphere.

  • Purge the reactor three times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.8 MPa.

  • Heat the reactor to 80°C and commence vigorous stirring.

  • Maintain the reaction for approximately 5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture while hot through a pad of Celite to remove the catalyst.

  • The filtrate contains the desired product, this compound, which can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.

ParameterValue
Typical Yield >94%
Product Purity >99%

Application in API Synthesis: The Preparation of Capivasertib (AZD5363)

This compound is a crucial building block in the synthesis of Capivasertib, a potent inhibitor of the AKT pathway.[4] The aniline nitrogen of the intermediate acts as a nucleophile, displacing a chlorine atom on the pyrrolopyrimidine core of a complex piperidine intermediate. This key bond-forming reaction is a cornerstone of the overall synthetic strategy.

Capivasertib Synthesis Workflow

Capivasertib_Synthesis cluster_reactants Key Reactants aniline Intermediate 1: This compound reaction Nucleophilic Aromatic Substitution (SNAr) aniline->reaction piperidine Intermediate 2: (S)-4-amino-N-(1-(4-chlorophenyl)-3- hydroxypropyl)piperidine-4-carboxamide piperidine->reaction pyrimidine Core: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine capivasertib API: Capivasertib (AZD5363) reaction->capivasertib

Caption: Simplified workflow for the synthesis of Capivasertib from key intermediates.

Protocol 3: Synthesis of Capivasertib (AZD5363)

This protocol describes the coupling of this compound with the advanced piperidine intermediate. The procedure is based on methods disclosed in the patent literature for Capivasertib and related analogues.

Materials:

  • (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N-Ethyldiisopropylamine (DIPEA)

  • 1-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated brine solution

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Combine (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in 1-butanol.

  • Add N-ethyldiisopropylamine (3.0 eq) to the mixture.

  • Heat the resulting solution and stir at 60°C for 18 hours. Monitor the reaction by HPLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Capivasertib by column chromatography or recrystallization to yield the final API.

Analytical Characterization

The identity and purity of this compound and the final API, Capivasertib, should be confirmed using standard analytical techniques.

Analytical_Workflow sample Synthesized Compound (Intermediate or API) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr Structural Elucidation ms Mass Spectrometry (LC-MS or HRMS) sample->ms Molecular Weight Verification hplc HPLC Analysis sample->hplc Purity Assessment confirmation Structure & Purity Confirmation nmr->confirmation ms->confirmation hplc->confirmation

Caption: Standard analytical workflow for compound characterization.

  • ¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • ¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediate and the final API.

Conclusion

This compound serves as a quintessential example of a modern building block in pharmaceutical synthesis. Its efficient, high-yielding preparation, coupled with its strategic role in the convergent synthesis of complex APIs like Capivasertib, underscores the importance of innovative intermediate design in drug development. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the synthesis and application of this valuable compound, thereby facilitating the advancement of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Fluoro-4-(pyrrolidin-1-yl)aniline (CAS No. 93246-54-9). This molecule is a valuable substituted aniline intermediate in medicinal chemistry and drug development, where its purity is paramount to the reliability of downstream applications and the safety of final active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. We will explore the causality behind experimental choices, offering troubleshooting solutions and detailed protocols to ensure you achieve the desired purity for your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities typically arise from the synthetic route. If the synthesis involves the reduction of a nitro group, the primary impurity is often the unreacted starting material, 4-(2-Fluoro-4-nitrophenyl)pyrrolidine.[1] Other potential impurities include positional isomers formed during the initial aromatic substitution reaction or by-products from the reduction step.

Q2: Which purification method is best for my crude sample?

A2: The optimal method depends on the impurity profile and the scale of your reaction.

  • For moderate to significant polarity differences between the desired product and impurities (e.g., removing a non-polar starting material), silica gel column chromatography is highly effective.[2]

  • For final polishing of a solid product that is already relatively pure (>90%), recrystallization is an excellent choice for removing minor impurities and achieving high crystalline purity.[3]

  • A combination of both, starting with column chromatography followed by recrystallization of the pooled fractions, often yields the best results.[2]

Q3: How should I store the purified this compound?

A3: As an aromatic amine, this compound may be sensitive to air and light.[4] For long-term stability, it is recommended to store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[4][5][6] Some suppliers recommend storage at 2-8°C or for longer periods at -20°C.[5][6]

Q4: What analytical techniques are recommended for assessing the final purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for quantifying the purity of small molecules like substituted anilines due to its high resolution and sensitivity.[7] A reversed-phase method using a C18 column is a standard approach.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound and its impurities are volatile and thermally stable.[7] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[9]

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a problem-solution format.

Issue 1: My compound is streaking badly (tailing) on the silica gel column.
  • Underlying Cause: The basic amine group of your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[10][11] This acid-base interaction causes the compound to bind tightly and elute slowly and unevenly, resulting in significant tailing, poor separation, and potential yield loss.[11]

  • Solution 1: Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile amine, such as triethylamine (TEA) or pyridine, into your mobile phase (e.g., Hexane/Ethyl Acetate).[2][11]

    • Mechanism: The TEA will preferentially interact with the acidic sites on the silica, effectively "neutralizing" them and allowing your aniline product to travel down the column with significantly reduced tailing.[11]

    • Procedure: Equilibrate the column with the TEA-modified eluent before loading your sample. Run the entire chromatography with the modified solvent system.

  • Solution 2: Use an Alternative Stationary Phase:

    • Amine-Functionalized Silica: Consider using a pre-packed column with amine-functionalized silica. This stationary phase has a less acidic surface, which inherently minimizes the problematic interactions with basic compounds.[10]

    • Basic Alumina: Basic alumina is another alternative to silica gel for the purification of basic compounds.[11]

Issue 2: The final product is colored (e.g., yellow, brown, or pink) after purification.
  • Underlying Cause: The color is likely due to trace amounts of oxidized impurities or highly conjugated by-products formed during the reaction or workup. Anilines, in general, are susceptible to air oxidation, which can produce colored species.

  • Solution 1: Decolorization during Recrystallization:

    • Activated Carbon Treatment: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon to the hot solution.[3]

    • Procedure: Swirl the hot solution with the activated carbon for a few minutes to allow it to adsorb the colored impurities. Perform a hot gravity filtration to remove the carbon and any other insoluble material.[3] Allow the clear, hot filtrate to cool slowly to form crystals.

  • Solution 2: Chemical Treatment (if oxidation is suspected):

    • During the aqueous workup before extraction, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layer to reduce oxidized species.

Issue 3: No crystals are forming during recrystallization, or the compound "oils out."
  • Underlying Cause 1: Solution is too dilute. The concentration of the compound is below its saturation point at the cooled temperature.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.

  • Underlying Cause 2: Cooling is too rapid. Fast cooling can lead to supersaturation and the formation of an oil (a liquid phase of the impure compound) instead of an ordered crystal lattice.[3]

    • Solution: Allow the hot, clear solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, cooling can be continued in an ice bath.

  • Underlying Cause 3: Lack of nucleation sites. Crystal growth requires an initial "seed" to start.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch, if available.

Issue 4: HPLC analysis shows a persistent impurity with a similar retention time.
  • Underlying Cause: The impurity has a polarity and structure very similar to your target compound, making separation by standard chromatographic methods difficult. This is often the case with positional isomers.

  • Solution 1: Optimize HPLC Method:

    • Change Mobile Phase Composition: Experiment with different solvent systems (e.g., methanol/water instead of acetonitrile/water) or additives (e.g., formic acid or trifluoroacetic acid) to alter selectivity.[12]

    • Adjust Gradient: If using a gradient, make it shallower around the elution time of your compound to increase the resolution between the two peaks.

  • Solution 2: Preparative HPLC:

    • If the impurity cannot be removed by other means and high purity is essential, preparative HPLC is the most powerful tool for separating compounds with very similar properties. This method is scalable and can be used for isolating impurities.[12]

  • Solution 3: Derivatization:

    • In some cases, temporarily derivatizing the amine (e.g., to an amide or carbamate), purifying the derivative (which will have different chromatographic properties), and then cleaving the protecting group can be an effective strategy.

Visual Workflows and Diagrams

A logical approach is crucial for efficient purification. The following diagrams illustrate decision-making processes for method selection and troubleshooting.

Purification_Method_Selection start Crude Sample This compound check_purity Assess Impurity Profile (via TLC or crude HPLC) start->check_purity decision Major Impurities Present? check_purity->decision col_chrom Perform Silica Gel Column Chromatography decision->col_chrom Yes (e.g., starting material) recrystallize_only Proceed Directly to Recrystallization decision->recrystallize_only No (minor impurities only) post_chrom_check Assess Purity of Pooled Fractions col_chrom->post_chrom_check final_product High-Purity Product (>99.5%) recrystallize_only->final_product final_recrystallize Recrystallize for Final Polishing post_chrom_check->final_recrystallize final_recrystallize->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

Column_Chrom_Troubleshooting start Problem: Compound Tailing on Silica Column cause Cause: Acidic Silica vs. Basic Amine Interaction start->cause solution_branch Select a Solution cause->solution_branch sol1 Modify Mobile Phase: Add 0.1-1% Triethylamine (TEA) to Eluent solution_branch->sol1 Quickest Fix sol2 Change Stationary Phase solution_branch->sol2 Alternative end_goal Result: Symmetrical Peak Shape, Improved Separation sol1->end_goal sol2_option1 Use Amine-Functionalized Silica sol2->sol2_option1 sol2_option2 Use Basic Alumina sol2->sol2_option2 sol2_option1->end_goal sol2_option2->end_goal

Caption: Workflow for troubleshooting peak tailing in column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a standard flash chromatography procedure adapted for a basic amine compound.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc) - all HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column, collection tubes, TLC plates, and UV lamp

2. Mobile Phase Selection (Eluent):

  • Perform TLC analysis on the crude material using various ratios of Hexane:EtOAc.

  • A good starting point is a 9:1 Hexane:EtOAc mixture. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the desired product.[2]

  • To counteract tailing, add 0.5% TEA to the chosen solvent mixture. For example, for 100 mL of eluent, use 90 mL Hexane, 10 mL EtOAc, and 0.5 mL TEA.

Solvent System (Hexane:EtOAc + 0.5% TEA)Typical Rf of ProductNotes
95:5~0.15Good for separating very non-polar impurities.
90:10~0.30Often a good starting point for elution.
80:20~0.55Use for more polar impurities or faster elution.

3. Column Packing (Wet Slurry Method):

  • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.[13]

  • In a beaker, make a slurry of silica gel in the initial, least polar eluent.[13]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[13][14]

  • Add a final layer of sand on top of the silica bed to prevent disturbance when adding the eluent.[13]

  • Run eluent through the column until the silica bed is stable. Never let the solvent level drop below the top of the silica. [14]

4. Sample Loading and Elution:

  • Dissolve the crude product in the minimum amount of dichloromethane or the eluent solvent.[13]

  • Carefully add the dissolved sample to the top of the column.[13]

  • Open the stopcock and allow the sample to absorb onto the silica gel just below the top layer of sand.

  • Carefully add the mobile phase and begin elution, collecting fractions.

  • Monitor the separation by analyzing the collected fractions with TLC and a UV lamp.[2]

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol uses a mixed solvent system, which is often effective for substituted anilines.[3]

1. Materials:

  • Column-purified or crude (>90% pure) this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)[3]

  • Erlenmeyer flasks, heating source, Buchner funnel, and vacuum flask

2. Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid completely.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot mixture for a few minutes.[3]

  • Hot Filtration (if carbon was used): Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the carbon. This step must be done quickly to prevent premature crystallization.[3]

  • Crystallization: Heat the clear solution again. Add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.[3]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Purity Analysis by Reversed-Phase HPLC

This method is ideal for the routine purity analysis of the final product.[7]

1. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

2. Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately prepare a stock solution of your purified compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[7]

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

References

Technical Support Center: Synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance your success.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the synthesis.

Question 1: Why is my yield of this compound consistently low?

Low yields in this synthesis can often be attributed to several factors, primarily related to the nucleophilic aromatic substitution (SNAr) step and the subsequent reduction of a nitro intermediate, if applicable.

Potential Cause 1: Inefficient Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr reaction, where pyrrolidine displaces a leaving group (typically fluoride or chloride) on a substituted benzene ring.[1][2] The efficiency of this step is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.

  • Insufficient Activation of the Aromatic Ring: For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3] A common starting material is 3,4-difluoronitrobenzene, where the nitro group provides strong activation. If your starting material is less activated, the reaction will be sluggish.

  • Suboptimal Reaction Conditions:

    • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Insufficient heating can lead to incomplete conversion.

    • Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

    • Base: A base is often used to deprotonate the pyrrolidine, increasing its nucleophilicity. Common bases include K2CO3, Cs2CO3, or an excess of pyrrolidine itself. The choice and stoichiometry of the base are critical.

Troubleshooting Steps for SNAr:

  • Verify Starting Material Quality: Ensure your starting materials (e.g., 3,4-difluoronitrobenzene and pyrrolidine) are pure and dry.

  • Optimize Reaction Temperature: Screen a range of temperatures, for example, from 80 °C to 150 °C, to find the optimal balance between reaction rate and side product formation.

  • Solvent Selection: If using a less polar solvent, consider switching to DMSO or DMF.

  • Base Evaluation: If using a mild base like K2CO3, consider a stronger, more soluble base like Cs2CO3 or using a larger excess of pyrrolidine.

Potential Cause 2: Challenges in the Reduction of the Nitro Group

If your synthetic route involves the reduction of a nitro-intermediate like 3-fluoro-4-(pyrrolidin-1-yl)nitrobenzene, this step can also be a source of low yield.

  • Incomplete Reduction: Common reducing agents include Fe/NH4Cl, SnCl2, or catalytic hydrogenation (e.g., H2, Pd/C).[4] Incomplete reduction will result in a mixture of the desired aniline and the starting nitro compound, complicating purification and lowering the isolated yield.

  • Side Reactions: Over-reduction or side reactions can occur, especially with aggressive reducing agents. For instance, catalytic hydrogenation can sometimes lead to dehalogenation (loss of the fluorine atom).

Troubleshooting Steps for Nitro Group Reduction:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.

  • Choice of Reducing Agent: If you suspect side reactions, consider a milder reducing agent. For example, if dehalogenation is an issue with Pd/C, you might try Fe/NH4Cl.[4]

  • Catalyst Activity: If using catalytic hydrogenation, ensure your catalyst is active. A freshly opened bottle or a properly stored catalyst is recommended.

Question 2: What are the common impurities I should look out for, and how can I minimize them?

The formation of impurities can significantly impact your yield and the purity of your final product.

Common Impurities and Their Origins:

ImpurityPotential OriginMinimization Strategy
Disubstituted Product Reaction of the product with the starting material (if the product is also nucleophilic).Use a controlled stoichiometry of the nucleophile (pyrrolidine). Consider adding the pyrrolidine slowly to the reaction mixture.
Starting Material Incomplete reaction.Optimize reaction conditions (temperature, time, reagents) as described in Question 1.
Hydrolysis Products Presence of water in the reaction.Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Polymerization Products High temperatures or reactive intermediates.Run the reaction at the lowest effective temperature. Consider using a more dilute solution.

Purification Strategies:

  • Column Chromatography: This is a very effective method for separating the desired product from impurities with different polarities. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Crystallization: If a suitable solvent system can be found, crystallization can be an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: As an aniline, the product is basic and can be extracted into an acidic aqueous solution. This can help to remove non-basic organic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Question 3: My reaction seems to stall before completion. What could be the cause?

A stalled reaction can be frustrating. Here are some potential culprits:

  • Reagent Degradation: Pyrrolidine can be susceptible to oxidation. Ensure you are using a fresh or properly stored bottle. Some bases, like potassium carbonate, can be hygroscopic and lose their effectiveness if they have absorbed moisture.

  • Inhibition by a Byproduct: A byproduct of the reaction could be inhibiting a catalyst or reacting with one of the starting materials. For example, in SNAr reactions, the displaced fluoride ion can sometimes interfere with the reaction.

  • Poor Solubility: One of the reagents or intermediates may not be sufficiently soluble in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and a slower reaction rate.

Troubleshooting a Stalled Reaction:

  • Re-evaluate Reagents: Use fresh reagents and anhydrous solvents.

  • Consider a Different Solvent: A solvent that better solubilizes all components of the reaction mixture may be beneficial.

  • Incremental Addition of Reagents: In some cases, adding a fresh portion of a reagent (e.g., the base or pyrrolidine) can restart a stalled reaction.

Section 2: Frequently Asked Questions (FAQs)

What is a typical synthetic route for this compound?

A common and effective route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): 3,4-Difluoronitrobenzene is reacted with pyrrolidine in the presence of a base (like K2CO3) in a polar aprotic solvent (like DMSO or ACN) at an elevated temperature. This selectively displaces the fluorine atom at the 4-position due to the strong activating effect of the para-nitro group, yielding 1-(2-Fluoro-4-nitrophenyl)pyrrolidine.[4]

  • Nitro Group Reduction: The intermediate nitro compound is then reduced to the corresponding aniline. A common method is using iron powder and ammonium chloride in a mixture of an alcohol and water.[4] Catalytic hydrogenation with H2 and a palladium catalyst is also a viable option.

Why is the fluorine at the 4-position of 3,4-difluoronitrobenzene preferentially substituted over the fluorine at the 3-position?

The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. In 3,4-difluoronitrobenzene, the fluorine at the 4-position is para to the nitro group, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by pyrrolidine than the fluorine at the 3-position (meta to the nitro group).

Can I use 3-fluoro-4-chloroaniline as a starting material instead?

While possible, using a starting material with a chloro leaving group is generally less favorable than one with a fluoro leaving group for SNAr reactions. Fluorine is more electronegative than chlorine, which makes the carbon atom it is attached to more electrophilic and thus more reactive towards nucleophilic attack. This often translates to milder reaction conditions and higher yields when using a fluoro-substituted starting material.[5]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine via SNAr

Materials:

  • 3,4-Difluoronitrobenzene

  • Pyrrolidine

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoronitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture and add pyrrolidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Reduction of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine to this compound

Materials:

  • 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

  • Iron powder (Fe)

  • Ammonium Chloride (NH4Cl)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

Procedure:

  • To a round-bottom flask, add 1-(2-Fluoro-4-nitrophenyl)pyrrolidine (1.0 eq), ethanol, and water.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate to remove the ethanol.

  • Add ethyl acetate and a saturated solution of sodium bicarbonate to the residue and stir.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • The product can be purified by column chromatography.

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product & Byproduct A 3,4-Difluoronitrobenzene C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack B Pyrrolidine B->C D 1-(2-Fluoro-4-nitrophenyl)pyrrolidine C->D Elimination of Leaving Group E Fluoride Ion C->E

Caption: Generalized workflow for the SNAr reaction step.

Troubleshooting_Yield Start Low Yield Observed Check_SNAr Evaluate S-N-Ar Step Start->Check_SNAr Check_Reduction Evaluate Reduction Step Start->Check_Reduction Purity Check Starting Material Purity Start->Purity SNAr_Temp Optimize Temperature Check_SNAr->SNAr_Temp SNAr_Solvent Change Solvent Check_SNAr->SNAr_Solvent SNAr_Base Optimize Base Check_SNAr->SNAr_Base Reduction_Agent Change Reducing Agent Check_Reduction->Reduction_Agent Reduction_Monitor Monitor Reaction Closely Check_Reduction->Reduction_Monitor

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

The synthesis typically involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) reaction between a difluoro-nitroaromatic precursor and pyrrolidine, followed by the reduction of the nitro group. While seemingly straightforward, each step presents opportunities for side reactions that can complicate purification and reduce overall efficiency. This guide provides in-depth, experience-based answers to common problems in a structured Q&A format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. The answers provide causal explanations and actionable solutions.

Q1: My SNAr reaction is giving a low yield of the desired 4-pyrrolidinyl product, and TLC/LC-MS shows a major byproduct with the same mass. What is happening?

A1: The most common cause for this observation is the formation of a regioisomer. When using a starting material like 1,2-difluoro-4-nitrobenzene, pyrrolidine can attack either the C1 or C2 position.

  • Desired Product: Attack at C1 (para to the nitro group) yields 4-(2-fluoro-4-nitrophenyl)morpholine or the desired precursor. The strong electron-withdrawing nitro group activates the para position for nucleophilic attack, making this the kinetically favored product under many conditions.[1][2][3]

  • Regioisomeric Byproduct: Attack at C2 (ortho to the nitro group) yields the isomeric 1-(2-fluoro-5-nitrophenyl)pyrrolidine.

The formation of the Meisenheimer complex, a resonance-stabilized intermediate, is key to the SNAr mechanism.[3][4][5] Both ortho and para attacks produce a stabilized intermediate where the negative charge is delocalized onto the nitro group.[2][3] However, the relative rates can be heavily influenced by reaction conditions.

Troubleshooting Steps:

  • Solvent Choice: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are common but can sometimes lead to mixtures. Surprisingly, studies have shown that nonpolar solvents like toluene can significantly enhance regioselectivity for substitution ortho to the nitro group in some cases, which is the opposite of what is desired here.[4][6][7] For maximizing para-selectivity, traditional polar aprotic solvents are generally preferred.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can reduce the kinetic preference for the para-substituted product, leading to a closer ratio of isomers.

  • Purification: If isomer formation is unavoidable, careful column chromatography is required. The polarity difference between the two isomers is often slight, so a shallow solvent gradient is recommended for effective separation.

Q2: My mass spectrum shows a significant peak corresponding to the addition of two pyrrolidine units. How can I prevent this di-substitution?

A2: This byproduct, 1,2-bis(pyrrolidin-1-yl)-4-nitrobenzene, arises from a second SNAr reaction where another molecule of pyrrolidine displaces the remaining fluorine atom on your desired mono-substituted product.

Causality & Prevention:

  • Stoichiometry: The most direct cause is an excess of the nucleophile (pyrrolidine). While a slight excess (e.g., 1.1-1.2 equivalents) is often used to ensure full conversion of the starting material, a large excess will drive the di-substitution.

    • Solution: Use precisely 1.0 to 1.1 equivalents of pyrrolidine. Perform a slow addition of the pyrrolidine to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second substitution.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures, especially after the starting material is consumed, provide the energy and opportunity for the slower second substitution to occur.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting 1,2-difluoro-4-nitrobenzene is consumed, quench the reaction promptly. Avoid unnecessarily high temperatures.

Q3: The final aniline product is dark-colored and shows multiple spots on TLC after the nitro reduction step. What are the likely impurities?

A3: The reduction of an aromatic nitro group is a multi-step process that can generate several byproducts if not driven to completion.[8][9] The typical pathway is Nitro → Nitroso → Hydroxylamine → Amine.[8][9]

  • Incomplete Reduction: Intermediates like the corresponding nitroso and hydroxylamine species can be present. These are often unstable and can couple to form dimeric impurities like azo (-N=N-) and azoxy (-N=N+(O-)-) compounds, which are frequently colored.[10][11]

  • Catalyst Poisoning/Inactivity: If using catalytic hydrogenation (e.g., Pd/C, PtO₂), the catalyst can become poisoned by sulfur or other impurities, leading to incomplete reduction.[10]

  • Reductant Choice: Some metal hydrides are known to produce azo compounds from aromatic nitro compounds and are typically not the first choice for clean reduction to anilines.[11]

Troubleshooting Steps:

  • Monitor for Completion: Use TLC or LC-MS to confirm the complete disappearance of the nitro-intermediate. The hydroxylamine intermediate can sometimes be observed.

  • Optimize Reduction Conditions:

    • Catalytic Hydrogenation: This is often the cleanest method.[9][10] Ensure you use a fresh, active catalyst (e.g., Pd/C) and sufficient hydrogen pressure. If the reaction stalls, filtering and adding fresh catalyst may help.

    • Metal/Acid Reduction: Reagents like iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/HCl) are robust and cost-effective alternatives.[12][13] Ensure sufficient equivalents of the metal and a controlled addition of acid.

  • Purification: Activated carbon (charcoal) treatment of the crude product solution can often remove colored dimeric impurities before final isolation or chromatography.

Diagrams of Reaction Pathways

The following diagrams illustrate the desired synthetic route and the formation of key byproducts.

SNAr_Side_Reactions SM 1,2-Difluoro-4-nitrobenzene PROD_INT 3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene (Desired Intermediate) SM->PROD_INT SNAr (Attack at C1, para to NO2) [MAJOR PATH] ISOMER 2-Fluoro-5-(pyrrolidin-1-yl)nitrobenzene (Regioisomer) SM->ISOMER SNAr (Attack at C2, ortho to NO2) [SIDE REACTION] NUC Pyrrolidine (1.0-1.1 eq) NUC->SM DI_SUB 1,2-Bis(pyrrolidin-1-yl)-4-nitrobenzene (Di-substitution) PROD_INT->DI_SUB Second SNAr [SIDE REACTION] FINAL_PROD This compound (Final Product) PROD_INT->FINAL_PROD REDUC_IMP Azo/Azoxy Impurities (Colored Byproducts) PROD_INT->REDUC_IMP Incomplete Reduction NUC_EXCESS Excess Pyrrolidine (>1.2 eq) NUC_EXCESS->PROD_INT REDUC Reduction (e.g., H₂, Pd/C) REDUC->PROD_INT

Caption: Key reaction pathways in the synthesis.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the SNAr step?

A: Based on extensive experience, the three most critical parameters are stoichiometry, temperature, and solvent choice . Controlling these factors provides the best defense against the most common side reactions.

ParameterRecommended ControlRationale & Impact on Side Reactions
Stoichiometry 1.0 - 1.1 equivalents of pyrrolidinePrevents di-substitution, which is driven by excess nucleophile. Ensures high conversion of starting material without promoting byproduct formation.
Temperature 25°C - 80°C (monitor closely)Lower temperatures favor the kinetically preferred para-substitution, minimizing regioisomer formation.[4] Higher temperatures can accelerate the undesired di-substitution reaction.
Solvent Polar aprotic (e.g., DMSO, DMF, ACN)These solvents effectively solvate the Meisenheimer complex, facilitating the desired SNAr mechanism.[14] Solvent choice can also influence regioselectivity.[6][7]
Base (optional) Weak, non-nucleophilic base (e.g., K₂CO₃, DIPEA)Neutralizes the HF generated during the reaction, preventing potential side reactions with acid-sensitive functionalities and driving the reaction to completion.
Q: Is there a preferred workup procedure for the SNAr reaction to minimize impurities?

A: Yes, a well-designed workup is crucial.

  • Quenching: Upon reaction completion (monitored by TLC/LC-MS), cool the reaction mixture to room temperature. Quench by pouring it into a mixture of ice and water. This precipitates the organic product and separates it from water-soluble components like the base and salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). The choice depends on product solubility.

  • Washing: Wash the combined organic layers sequentially with water and then brine. The water wash helps remove residual polar solvents (like DMF/DMSO), and the brine wash aids in breaking emulsions and removing bulk water before drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat during concentration to prevent product degradation.

Experimental Protocols

Protocol 1: General Synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene

This protocol is a general guideline and should be adapted based on specific substrates and laboratory conditions.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (1.0 eq) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approx. 5-10 mL per mmol of starting material). Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Nucleophile Addition: In a separate vial, dissolve pyrrolidine (1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirring reaction mixture at room temperature over 15-20 minutes.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C). Monitor the reaction progress every 30-60 minutes using TLC or LC-MS.

  • Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction
  • Setup: In a hydrogenation vessel, dissolve the 3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene intermediate (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, 1-5 mol% Pd) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or as appropriate for the equipment) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and/or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used directly or purified further if necessary.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this important synthetic intermediate. The following question-and-answer format provides in-depth, field-proven insights to help you achieve optimal reaction outcomes.

I. Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, pyrrolidine displaces a leaving group, typically a fluorine or nitro group, on an aniline or nitrobenzene precursor. The reaction is facilitated by the electron-withdrawing nature of substituents on the aromatic ring, which activates it towards nucleophilic attack.[1][2][3]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature or slightly above, consider increasing the temperature. A good starting point is often in the range of 80-120 °C.

  • Inappropriate Solvent Choice: The choice of solvent is critical in SNAr reactions.[4][5] Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are generally preferred.[4][5][6] These solvents effectively solvate the cation of the base while leaving the nucleophile (pyrrolidine) relatively unsolvated and more reactive. Protic solvents, like alcohols or water, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[4][6][7]

  • Suboptimal Base: A suitable base is crucial to deprotonate the pyrrolidine, increasing its nucleophilicity, and to neutralize the acid generated during the reaction. Common bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N). The choice of base can influence the reaction rate and yield, so it may be beneficial to screen a few options.

  • Moisture in the Reaction: The presence of water can negatively impact the reaction by reacting with the base and reducing the effectiveness of the nucleophile. Ensure that your solvent and reagents are anhydrous.

Troubleshooting Workflow for Low Yield:

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I am observing significant side-product formation. What are the common side reactions and how can they be minimized?

A2: Side-product formation is a common issue. The most prevalent side reactions include:

  • Bis-substitution: If the starting material has multiple leaving groups, the nucleophile can react at more than one position. For instance, when starting from 3,4-difluoroaniline, pyrrolidine can potentially substitute both fluorine atoms. To minimize this, use a stoichiometric amount of pyrrolidine (or a slight excess) and carefully control the reaction time and temperature.

  • Reaction with the Amine Group: The amino group of the aniline starting material can also act as a nucleophile, leading to polymerization or other undesired products. This is generally less of a concern than bis-substitution, but it can be mitigated by ensuring the reaction conditions favor the more nucleophilic pyrrolidine.

  • Dehalogenation: In some cases, particularly with palladium-catalyzed cross-coupling reactions (an alternative synthetic route), hydrodehalogenation of the starting material can occur, leading to the formation of an undesired aniline derivative.[8]

Strategies to Minimize Side Products:

StrategyRationale
Control Stoichiometry Use 1.0-1.2 equivalents of pyrrolidine to minimize bis-substitution.
Optimize Reaction Time Monitor the reaction by TLC or LC-MS to stop it once the desired product is formed and before significant side products accumulate.
Lower Reaction Temperature If selectivity is an issue, running the reaction at a lower temperature for a longer period may favor the desired product.
Q3: What is the best starting material for this synthesis? Should I use a difluoro- or a nitro-substituted precursor?

A3: The choice of starting material depends on several factors including availability, cost, and desired reaction conditions.

  • Starting from a Difluoro-Precursor (e.g., 3,4-difluoroaniline or 1,2-difluoro-4-nitrobenzene): Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic.[1] A common precursor is 1,2-difluoro-4-nitrobenzene, where the nitro group further activates the ring towards nucleophilic attack. The reaction with pyrrolidine is typically regioselective, with substitution occurring at the position para to the nitro group. The resulting nitro-intermediate is then reduced to the desired aniline.[9][10]

  • Starting from a Nitro-Precursor (e.g., 3-fluoro-4-nitroaniline): In some cases, the nitro group itself can act as a leaving group, although this is less common than halide displacement.[11]

General Reaction Scheme (from 1,2-difluoro-4-nitrobenzene):

Caption: A typical two-step synthesis of the target compound.

Q4: I am considering a palladium-catalyzed approach (Buchwald-Hartwig amination). What are the advantages and disadvantages compared to SNAr?

A4: The Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.[8][12]

Advantages of Buchwald-Hartwig Amination:

  • Broader Substrate Scope: It can be used with a wider range of aryl halides and amines, including those that are less reactive in SNAr reactions.[8]

  • Milder Conditions: Often, these reactions can be run at lower temperatures than SNAr reactions.[13]

  • High Functional Group Tolerance: The catalysts are often tolerant of a variety of functional groups on both the aryl halide and the amine.

Disadvantages of Buchwald-Hartwig Amination:

  • Cost and Sensitivity of Catalysts: Palladium catalysts and the specialized phosphine ligands can be expensive and sensitive to air and moisture.[14]

  • Potential for Side Reactions: As mentioned earlier, hydrodehalogenation can be a competing side reaction.

  • Metal Contamination: The final product may contain trace amounts of palladium, which may need to be removed, especially for pharmaceutical applications.

Decision Matrix: SNAr vs. Buchwald-Hartwig:

FactorSNArBuchwald-Hartwig Amination
Starting Material Activation Requires electron-withdrawing groupsLess dependent on electronic activation
Cost Generally lower (no metal catalyst)Higher (palladium catalyst and ligands)
Reaction Conditions Often requires higher temperaturesCan often be run at lower temperatures
Product Purity No metal contaminationPotential for trace metal impurities

III. Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)pyrrolidine

  • To a round-bottom flask, add 1,2-difluoro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

  • Stir the mixture at room temperature for 10 minutes.

  • Add pyrrolidine (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Reduction to this compound

  • Dissolve the crude 4-(2-fluoro-4-nitrophenyl)pyrrolidine in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. --INVALID-LINK--

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. --INVALID-LINK--

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Preprints.org.

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. --INVALID-LINK--

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC - NIH. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. --INVALID-LINK--

  • Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution. Chemistry Steps. --INVALID-LINK--

  • 3-Fluoro-4-methylaniline. PubChem. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution. YouTube. --INVALID-LINK--

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. --INVALID-LINK--

  • 3,5-difluoro-4-(pyrrolidin-1-yl)aniline. Santa Cruz Biotechnology. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. --INVALID-LINK--

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. --INVALID-LINK--

  • Pyrrolidine synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • 3-(Pyrrolidin-1-yl)aniline. PubChem. --INVALID-LINK--

  • 3-Fluoro-4-morpholinoaniline. PubChem. --INVALID-LINK--

  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Dakenchem. --INVALID-LINK--

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. --INVALID-LINK--

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central. --INVALID-LINK--

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH. --INVALID-LINK--

  • Optimization of reaction conditions for the synthesis of compounds 11-14. ResearchGate. --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. --INVALID-LINK--

  • PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. Google Patents. --INVALID-LINK--

  • Process for preparing 3,4-difluoroaniline. Google Patents. --INVALID-LINK--

  • Preparation of fluorinated anilines. Google Patents. --INVALID-LINK--

  • Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. --INVALID-LINK--

  • 3-chloro-4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline. PubChem. --INVALID-LINK--

  • This compound. Ambeed. --INVALID-LINK--

  • 3-(4-Fluoro-1-nitrocyclohexa-2,4-dien-1-yl)aniline. PubChem. --INVALID-LINK--

References

Technical Support Center: Characterization of Impurities in 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of impurities in 3-Fluoro-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this important chemical intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and quality of your research.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as the presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide will walk you through the common impurities encountered, their characterization, and troubleshooting common analytical challenges. All recommendations are framed within the context of regulatory expectations, such as the ICH Q3A guidelines, which outline the thresholds for reporting, identification, and qualification of impurities in new drug substances[1][2][3].

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in this compound?

A1: The most probable impurities are derived from the common synthetic route, which typically involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. A likely pathway is the reaction of 1,2-difluoro-4-nitrobenzene with pyrrolidine, followed by the reduction of the nitro group[4].

Based on this, the primary process-related impurities include:

  • Starting Materials:

    • 1,2-difluoro-4-nitrobenzene

    • Pyrrolidine

  • Intermediates:

    • 4-(2-Fluoro-4-nitrophenyl)pyrrolidine (incomplete reduction)

  • By-products:

    • Isomeric Impurity: 2-Fluoro-4-(pyrrolidin-1-yl)aniline (from substitution at the alternative position).

    • Bis-adduct Impurity: 1,2-bis(pyrrolidin-1-yl)-4-nitrobenzene (and its reduced form), where pyrrolidine has substituted both fluorine atoms.

    • Over-reduction Products: In some reduction methods, the fluorine atom could potentially be cleaved.

  • Reagents and Catalysts: Residual catalysts from the reduction step (e.g., Palladium, Nickel) or leftover reagents.

Q2: What are the potential degradation products of this compound?

A2: While specific degradation studies on this molecule are not widely published, based on the chemistry of anilines and fluoroaromatic compounds, the following degradation pathways are plausible under forced degradation conditions[5][6][7]:

  • Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and polymeric species. The pyrrolidine ring may also be susceptible to oxidation.

  • Photolytic Degradation: Exposure to light, particularly UV, can induce the formation of radical species, leading to dimerization or polymerization.

  • Hydrolytic Degradation: While generally stable to hydrolysis, under extreme pH and temperature, cleavage of the pyrrolidinyl group could occur, though this is less common.

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling[2][8][9][10]:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separation and quantification of known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities, such as residual solvents or certain starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable for the definitive structural elucidation of isolated impurities. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing impurities[2].

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram.

Causality: An unexpected peak could be a process-related impurity, a degradation product, or an artifact from the sample preparation or analytical system.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an unknown HPLC peak.

Issue 2: Poor peak shape or resolution in the HPLC method.

Causality: Aromatic amines can exhibit poor peak shape due to interactions with residual silanols on the silica-based stationary phase. Co-elution of impurities with the main peak or with each other can also occur.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active sites on the stationary phase.

    • Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like anilines, a slightly acidic to neutral pH can improve peak shape.

  • Column Selection:

    • Use a column with high-purity silica and end-capping to minimize silanol interactions.

    • Consider a C18 or a phenyl-hexyl stationary phase for alternative selectivity.

  • Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting peaks.

Issue 3: Difficulty in identifying isomeric impurities.

Causality: Isomers, such as 2-Fluoro-4-(pyrrolidin-1-yl)aniline, will have the same molecular weight, making them indistinguishable by mass spectrometry alone.

Troubleshooting Steps:

  • Chromatographic Separation: Optimize the HPLC method to achieve baseline separation. Isomers often have slightly different polarities and will exhibit different retention times under the right conditions.

  • NMR Spectroscopy: Once isolated, ¹H and ¹⁹F NMR are definitive. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer.

  • Reference Standard: The most reliable method is to synthesize the suspected isomeric impurity and use it as a reference standard to confirm its retention time.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is a starting point and should be optimized and validated for your specific system and impurities.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of the molecule and for developing stability-indicating analytical methods[5][7].

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Data Presentation

Table 1: Potential Impurities and their Characterization Data

Impurity NameStructureLikely Originm/z ([M+H]⁺)Key Analytical Technique for Identification
1,2-difluoro-4-nitrobenzeneO=N(=O)c1ccc(F)c(F)c1Starting Material160.0GC-MS, LC-MS
PyrrolidineC1CCNC1Starting Material88.1GC-MS
4-(2-Fluoro-4-nitrophenyl)pyrrolidineO=N(=O)c1ccc(N2CCCC2)c(F)c1Intermediate211.1LC-MS
2-Fluoro-4-(pyrrolidin-1-yl)anilineNc1ccc(N2CCCC2)cc1FBy-product181.1HPLC, LC-MS, NMR
1,2-bis(pyrrolidin-1-yl)-4-nitrobenzeneO=N(=O)c1ccc(N2CCCC2)c(N3CCCC3)c1By-product262.2LC-MS
Oxidative Dimer[Structure Varies]Degradation>360LC-MS, NMR

Visualizations

Caption: Synthetic pathway and origin of impurities.

Caption: Potential forced degradation pathways.

References

Technical Support Center: Enhancing the Stability of 3-Fluoro-4-(pyrrolidin-1-yl)aniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. By understanding the underlying chemical principles and implementing the protocols outlined here, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Aniline Derivative Stability

This compound, an aromatic amine, is a valuable building block in pharmaceutical and materials science. However, like many aniline derivatives, it is susceptible to degradation in solution, primarily through oxidation. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, which can be accelerated by exposure to air, light, and trace metal ions. This degradation can lead to the formation of colored impurities and various oxidation byproducts, compromising sample purity and experimental outcomes.

This guide provides a comprehensive approach to mitigating these stability issues, focusing on preventative measures and optimized handling procedures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in solution.

Issue 1: Solution Turns Yellow/Brown Upon Standing

Question: My solution of this compound in an organic solvent (e.g., DMSO, DMF, Acetonitrile) is developing a yellow or brown color over a short period. What is causing this and how can I prevent it?

Answer:

This discoloration is a classic indicator of oxidative degradation. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] The process is often catalyzed by light and trace metal impurities. The resulting oxidized species are typically colored, leading to the observed change.

Causality: The electron-donating pyrrolidinyl group and the amino group on the aniline ring increase the electron density of the aromatic system, making it more susceptible to oxidation compared to unsubstituted aniline.

Troubleshooting Steps:

  • Solvent Purity: Use high-purity, anhydrous, and deoxygenated solvents. To deoxygenate, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes before use.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). If a glovebox is unavailable, blanket the headspace of your container with nitrogen or argon before sealing.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.[1] Store solutions in the dark when not in use.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant to your solution. Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.05% can be effective in scavenging free radicals that initiate oxidation. Phenolic antioxidants have been shown to inhibit the photoinduced transformation of anilines.[2][3]

Issue 2: Inconsistent Results in Biological Assays

Question: I am observing high variability in my biological assay results when using solutions of this compound. Could this be related to compound stability?

Answer:

Absolutely. If the compound is degrading in your assay medium, the effective concentration of the active molecule is changing over the course of the experiment, leading to inconsistent and unreliable data. The degradation products themselves might also interfere with the assay or exhibit their own biological activity.

Causality: Aqueous buffers used in many biological assays can accelerate degradation, especially if the pH is not optimal or if the medium contains dissolved oxygen or metal ions.

Troubleshooting Steps:

  • Fresh is Best: Prepare solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.

  • pH Optimization: The stability of anilines can be pH-dependent.[4][5][6] Generally, in acidic media, the amine group is protonated (forming an anilinium salt), which can reduce its susceptibility to oxidation.[7][8] Conduct a preliminary stability study in your assay buffer at different pH values to determine the optimal conditions. The surface pKa of aniline has been reported to be around 3.6, which is lower than its bulk pKa of 5.3.[9]

  • Control Experiments: Include a "time-zero" control and a "time-final" control in your experiments. Analyze the concentration and purity of the compound in the assay medium at the beginning and end of the incubation period using a validated analytical method like HPLC-UV or LC-MS.

  • Assay Medium Components: Be mindful of the components in your assay buffer. Some additives or biological components could catalyze degradation.

Issue 3: Appearance of Unexpected Peaks in Chromatography

Question: When analyzing my sample by HPLC or LC-MS, I see several unexpected peaks that are not present in the initial analysis of the solid material. What are these?

Answer:

These additional peaks are likely degradation products of this compound. The separation technique itself can sometimes induce degradation, especially at elevated temperatures or if the mobile phase is not optimized.

Causality: The high-energy environment of a mass spectrometer source or the thermal conditions of a GC inlet can cause fragmentation or degradation.[1] Additionally, interactions with the stationary phase of the chromatography column can sometimes catalyze degradation.

Troubleshooting Steps:

  • Method Optimization (HPLC/LC-MS):

    • Mobile Phase: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) to keep the aniline protonated and more stable.

    • Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) and use a lower column temperature if possible without sacrificing chromatographic performance.

    • Fresh Solvents: Always use freshly prepared mobile phases.

  • Method Optimization (GC):

    • Aniline derivatives can be challenging to analyze by GC due to their polarity and potential for thermal degradation. If possible, consider LC-MS as a more suitable alternative.

    • If GC is necessary, lower the injector port temperature and use a fast oven ramp to minimize the time the analyte spends at high temperatures.[1]

    • Derivatization of the amine to a less polar and more thermally stable analogue can also be an effective strategy.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability for use in downstream applications.

Materials:

  • This compound

  • High-purity, anhydrous DMSO (or other suitable solvent)

  • Nitrogen or Argon gas supply

  • Amber glass vials with PTFE-lined screw caps

  • Syringes and needles

Procedure:

  • Place the required amount of this compound into a tared amber vial.

  • Sparge the anhydrous DMSO with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Under a gentle stream of inert gas, add the deoxygenated DMSO to the vial to achieve the desired concentration.

  • Briefly vortex the vial to ensure complete dissolution.

  • Blanket the headspace of the vial with the inert gas before tightly sealing the cap.

  • Wrap the vial in parafilm to further secure the seal.

  • Store the stock solution at -20°C or -80°C.

  • For use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol provides a general framework for conducting a forced degradation study to understand the stability profile of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[8]

Materials:

  • This compound

  • Solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Heating block or oven

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: To an aliquot of the solution, add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the solution to UV light (e.g., 254 nm) for 24 hours.

  • Control: Keep one aliquot of the solution at room temperature, protected from light.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable HPLC-UV/MS method to identify and quantify the parent compound and any degradation products.

Data Summary Table for Forced Degradation Study:

Stress ConditionIncubation Time (hrs)Temperature (°C)% Degradation (Example)Major Degradation Products (m/z)
0.1 M HCl24605%[List m/z values]
0.1 M NaOH246015%[List m/z values]
3% H₂O₂24RT40%[List m/z values]
Thermal488010%[List m/z values]
Photolytic (UV)24RT25%[List m/z values]

Visualizing Degradation and Stabilization

Potential Degradation Pathway

The primary degradation pathway for this compound is oxidation, which can lead to the formation of various colored byproducts, including quinone-imine structures and polymeric materials.

G A This compound B Radical Cation Intermediate A->B Oxidation C Dimerization/Polymerization B->C D Oxidized Products (Colored) C->D E [O] (Air, H2O2) E->B F Light (hv) F->B

Caption: Oxidative degradation pathway of this compound.

Workflow for Stability Enhancement

The following workflow outlines a systematic approach to improving the stability of your compound in solution.

G cluster_prep Preparation cluster_storage Storage cluster_handling Handling & Use A Use High-Purity Compound & Solvents B Deoxygenate Solvents (N2/Ar Sparging) A->B C Prepare Solution Under Inert Atmosphere B->C F Blanket Headspace with Inert Gas C->F Store D Use Amber Vials E Store at Low Temperature (-20°C / -80°C) D->E G Prepare Fresh Solutions for Assays E->G Use F->E H Optimize pH of Aqueous Media G->H I Consider Adding Antioxidants (e.g., BHT) H->I

Caption: Workflow for preparing, storing, and handling solutions.

By implementing these best practices, researchers can significantly improve the stability of this compound in solution, leading to more accurate and reproducible experimental results.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for synthetic reactions involving 3-Fluoro-4-(pyrrolidin-1-yl)aniline. As a key building block in medicinal chemistry, understanding the nuances of its synthesis and subsequent reactions is critical for successful outcomes. This resource is designed to address common challenges encountered in the laboratory, offering explanations grounded in chemical principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and logical synthetic pathway involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a doubly activated aryl fluoride, such as 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene, with pyrrolidine. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms by pyrrolidine.[1]

  • Reduction of the Nitro Group: The resulting intermediate, 4-(2-fluoro-4-nitrophenyl)pyrrolidine, is then subjected to a reduction of the nitro group to an amine. Common methods for this transformation include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid reductions (e.g., Fe/NH₄Cl or SnCl₂/HCl).[1][2]

Q2: I am observing low yields during the first step (SNAr). What are the likely causes and how can I optimize the reaction?

A2: Low yields in the nucleophilic aromatic substitution step can often be attributed to several factors. Here is a breakdown of potential issues and their solutions:

Potential Cause Explanation Recommended Solution(s)
Insufficient Activation The aromatic ring may not be sufficiently activated for the nucleophilic attack by pyrrolidine. The position of the electron-withdrawing nitro group relative to the leaving group (fluorine) is crucial.Ensure you are using a starting material where the nitro group is ortho or para to the fluorine being displaced to maximize activation.[3]
Competing Reactions If using a di-substituted starting material like 1,2-difluoro-4-nitrobenzene, there is a possibility of reaction at either fluorine. While the fluorine para to the nitro group is more activated, some reaction at the ortho position can occur, leading to a mixture of isomers and reducing the yield of the desired product.Optimize the reaction temperature. Lower temperatures may favor the more activated position. Careful monitoring by TLC or GC-MS is recommended to track the formation of isomers.
Base Strength and Concentration Pyrrolidine itself can act as a base. In some cases, an additional, non-nucleophilic base may be used to scavenge the HF formed during the reaction. The choice and amount of base can be critical.If using an additional base, consider a hindered base like diisopropylethylamine (DIPEA) or a carbonate base like K₂CO₃. An excess of pyrrolidine can also serve as the base.
Solvent Effects The choice of solvent can significantly impact the reaction rate and selectivity.Aprotic polar solvents such as DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile.[1]

Q3: During the nitro group reduction, I am seeing byproducts or incomplete conversion. What should I troubleshoot?

A3: The reduction of the nitro group is a critical step and can present its own set of challenges. Below are common issues and how to address them:

| Potential Cause | Explanation | Recommended Solution(s) | | :--- | :--- | | Incomplete Reaction | The reducing agent may be insufficient or deactivated. | If using catalytic hydrogenation, ensure the catalyst is fresh and not poisoned. Increase catalyst loading or hydrogen pressure if necessary. For metal/acid reductions, ensure the metal is finely powdered and activated.[4] | | Side Reactions (e.g., Hydrodefluorination) | Under harsh reduction conditions, particularly with certain catalysts like Pt/C, the fluorine substituent can be reductively cleaved from the aromatic ring, leading to the formation of 4-(pyrrolidin-1-yl)aniline. | Use a milder reducing agent. For catalytic hydrogenation, Pd/C is often less prone to causing dehalogenation than Pt/C.[4] Alternatively, chemical reductions with reagents like iron powder in the presence of ammonium chloride are often selective.[1] | | Product Instability | Anilines can be sensitive to oxidation, especially under acidic workup conditions, leading to discoloration (often turning dark brown or black). | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize exposure to air and strong acids. A basic workup is generally preferred.[5] | | Purification Challenges | The final product may be difficult to separate from residual starting material or byproducts. | Column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. |

Troubleshooting Guide: A Deeper Dive

Issue 1: My final product is a dark oil or solid and appears impure by TLC.

Underlying Cause: The dark color is often indicative of oxidation of the aniline product. Anilines, particularly electron-rich ones like this compound, are susceptible to air oxidation, which can be accelerated by the presence of trace metals or acidic conditions.

Troubleshooting Workflow:

start Dark, Impure Product check_oxidation Was the reaction and workup performed under inert atmosphere? start->check_oxidation inert_yes Yes check_oxidation->inert_yes Yes inert_no No check_oxidation->inert_no No check_workup Was the workup acidic? inert_yes->check_workup rerun_inert Rerun reaction and workup under N2 or Ar. inert_no->rerun_inert workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No use_basic_workup Use a basic workup (e.g., NaHCO3 wash). workup_yes->use_basic_workup purification Purification Strategy workup_no->purification use_basic_workup->purification activated_carbon Treat crude product solution with activated carbon. purification->activated_carbon chromatography Perform column chromatography. activated_carbon->chromatography end Pure Product chromatography->end

Caption: Troubleshooting workflow for an impure, dark-colored product.

Issue 2: My Buchwald-Hartwig amination using this compound as the amine is giving low yields.

Underlying Cause: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[6] The electronic properties of the aniline can also influence its reactivity.

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination check_catalyst Screen different Palladium sources (e.g., Pd(OAc)2, Pd2(dba)3). start->check_catalyst check_ligand Screen different phosphine ligands (e.g., XPhos, SPhos, BINAP). check_catalyst->check_ligand check_base Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3). check_ligand->check_base check_solvent Screen different solvents (e.g., Toluene, Dioxane, THF). check_base->check_solvent optimization Systematically optimize reaction conditions. check_solvent->optimization end Improved Yield optimization->end

Caption: Optimization workflow for Buchwald-Hartwig amination.

Expert Insight: For electron-rich anilines, a common side reaction is catalyst inhibition. Using a more electron-rich and sterically hindered phosphine ligand can often promote the desired reductive elimination step and prevent catalyst deactivation.[7] The choice of base is also critical; stronger bases like sodium tert-butoxide are often required, but weaker bases like potassium carbonate may be necessary if your substrate is base-sensitive.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)pyrrolidine

  • To a solution of 3,4-difluoronitrobenzene (1.0 eq) in anhydrous DMSO (5 mL per mmol of difluoronitrobenzene) in a round-bottom flask equipped with a magnetic stirrer, add pyrrolidine (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography on silica gel.

Step 2: Reduction of 4-(2-Fluoro-4-nitrophenyl)pyrrolidine

  • To a solution of 4-(2-fluoro-4-nitrophenyl)pyrrolidine (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v), add iron powder (3.0 eq) and ammonium chloride (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Characterization of this compound
  • Mass Spectrometry: Obtain a mass spectrum of the compound. The predicted monoisotopic mass is 180.10628 Da.[8] Expected adducts in electrospray ionization (ESI) mass spectrometry would be [M+H]⁺ at m/z 181.11356 and [M+Na]⁺ at m/z 203.09550.[8]

  • Purity Analysis by HPLC: Develop an HPLC method to assess the purity of the final compound. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA) is a good starting point. Detection can be performed using a UV detector at a wavelength where the compound has significant absorbance (typically around 254 nm).

References

Technical Support Center: Recrystallization of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Fluoro-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this key synthetic intermediate. Our focus is on providing practical, field-tested insights to help you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for recrystallization?

  • Molecular Structure: The molecule contains a substituted aniline ring, which provides a degree of aromatic character and the potential for π-π stacking interactions in a crystal lattice. The pyrrolidine ring adds aliphatic character.

  • Polarity: The presence of the amino (-NH2) group and the fluorine atom introduces polarity and the capacity for hydrogen bonding. The pyrrolidine nitrogen can also act as a hydrogen bond acceptor. The predicted XlogP value of 2.0 suggests moderate lipophilicity.

  • Expected Solubility: Based on its structure, this compound is expected to be more soluble in polar organic solvents and less soluble in nonpolar solvents and water. A summary of expected solubility is provided in the table below.

  • Melting Point: While not definitively reported, comparison with similar structures like 3-Fluoro-4-morpholinoaniline (m.p. 121-123 °C) suggests that this compound is likely a solid at room temperature.

Q2: What are common impurities I might encounter in crude this compound?

A2: Impurities will largely depend on the synthetic route employed. Common impurities in the synthesis of substituted anilines can include:

  • Unreacted Starting Materials: Such as 1,2-difluoro-4-nitrobenzene or other precursors.

  • Byproducts of the Reaction: Including over-fluorinated or multi-substituted aniline derivatives.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon) or other reagents used in the synthesis.

  • Colored Impurities: Anilines are prone to oxidation, which can lead to the formation of colored impurities, often appearing as dark oils or solids.

Q3: Is a single-solvent or a multi-solvent system better for recrystallizing this compound?

A3: For many substituted anilines, a multi-solvent system, often a polar protic solvent with water as an anti-solvent (e.g., ethanol/water), provides excellent results. This allows for fine-tuning of the solubility to achieve a supersaturated solution upon cooling. A single solvent may also be effective if it meets the criteria of high solubility at elevated temperatures and low solubility at room temperature.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. Here are some solutions:

  • Increase the amount of the primary solvent: This will keep the compound dissolved at a lower temperature.

  • Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.

  • Use a different solvent system: The current solvent may be too good of a solvent, or the boiling point of the solvent might be too high.

Solvent Selection and Solubility Profile

The choice of solvent is the most critical parameter for a successful recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Estimated Solubility of this compound
Solvent ClassExample SolventsPredicted Solubility at Room TemperaturePredicted Solubility at Boiling PointSuitability for Recrystallization
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighHighGood, likely as part of a mixed-solvent system with water.
Polar Aprotic Acetone, Ethyl AcetateModerateHighPotentially a good single solvent or part of a mixed-solvent system.
Non-Polar Heptane, TolueneLowLow to ModerateLikely to be a good anti-solvent in a mixed-solvent system.
Chlorinated DichloromethaneHighHighGenerally not ideal for recrystallization due to high solubility at room temperature.
Aqueous WaterVery LowVery LowUnlikely to be a suitable primary solvent but an excellent anti-solvent.

Solvent Selection Workflow

start Start: Crude this compound test_solvents Test solubility in various solvents (e.g., Ethanol, Ethyl Acetate, Toluene, Heptane) start->test_solvents single_solvent_check Is there a single solvent with high solubility when hot and low solubility when cold? test_solvents->single_solvent_check single_solvent_protocol Proceed with Single-Solvent Recrystallization Protocol single_solvent_check->single_solvent_protocol Yes mixed_solvent_check Select a 'good' solvent (high solubility) and a miscible 'poor' solvent (low solubility) single_solvent_check->mixed_solvent_check No end Pure Crystals single_solvent_protocol->end mixed_solvent_protocol Proceed with Mixed-Solvent Recrystallization Protocol mixed_solvent_check->mixed_solvent_protocol no_suitable_solvent Consider alternative purification (e.g., column chromatography or salt formation) mixed_solvent_check->no_suitable_solvent mixed_solvent_protocol->end start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery colored_crystals Colored Crystals start->colored_crystals no_crystals_sol1 Reheat and evaporate solvent no_crystals->no_crystals_sol1 no_crystals_sol2 Induce crystallization (scratch/seed) no_crystals->no_crystals_sol2 oiling_out_sol1 Reheat and add more primary solvent oiling_out->oiling_out_sol1 oiling_out_sol2 Ensure slow cooling oiling_out->oiling_out_sol2 low_recovery_sol1 Use minimum hot solvent low_recovery->low_recovery_sol1 low_recovery_sol2 Ensure thorough cooling before filtration low_recovery->low_recovery_sol2 colored_crystals_sol1 Use activated charcoal colored_crystals->colored_crystals_sol1 colored_crystals_sol2 Consider column chromatography pre-purification colored_crystals->colored_crystals_sol2

Technical Support Center: Purification of 3-Fluoro-4-(pyrrolidin-1-yl)aniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-4-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful column chromatography purification of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the underlying principles and causality behind each experimental choice, ensuring a robust and reproducible purification process.

Introduction: The Importance of Purity for this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a fluorinated aniline ring coupled with a pyrrolidine moiety, makes it a valuable intermediate in medicinal chemistry. The purity of this compound is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Column chromatography is a widely used and effective technique for achieving the high degree of purity required for downstream applications.

This guide will provide a comprehensive protocol for the purification of this compound using silica gel column chromatography, along with a detailed troubleshooting guide and frequently asked questions to address common challenges encountered during the process.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy begins with understanding the physicochemical properties of the target molecule.

PropertyValue/InformationSignificance for Chromatography
Molecular Formula C₁₀H₁₃FN₂[1]Provides the elemental composition.
Molecular Weight 180.23 g/mol [1]
Polarity Moderately polarThe aniline and pyrrolidine groups contribute to its polarity, making it suitable for normal-phase chromatography on silica gel. The fluorine atom has a minor electronic effect.
Predicted XlogP 2.0[1]This predicted value suggests a moderate lipophilicity, indicating that it will not be overly retained on a normal-phase column and can be eluted with moderately polar solvent systems.
Basicity Weakly basicThe aniline nitrogen is weakly basic. This can lead to interactions with acidic silanol groups on the silica gel surface, potentially causing peak tailing.
UV-active YesThe aromatic ring allows for easy visualization on TLC plates under a UV lamp, which is crucial for monitoring the purification process.[2]

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale (50-500 mg).

Step 1: Thin-Layer Chromatography (TLC) Analysis and Solvent System Selection

The first and most critical step is to determine an appropriate mobile phase for the column.

  • Prepare a stock solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber with a starting solvent system. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Visualize the plate under a UV lamp (254 nm).

  • Adjust the solvent ratio until the desired separation is achieved. The target Rf value for this compound should be between 0.25 and 0.35 . This ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.

Table of Recommended Starting Solvent Systems for TLC Analysis:

Solvent SystemRatio (v/v)Expected Rf of Target CompoundNotes
Hexane:Ethyl Acetate7:3~0.3A good starting point for many moderately polar compounds.
Hexane:Ethyl Acetate1:1~0.5If the compound has a low Rf in 7:3.
Dichloromethane:Methanol98:2~0.4A more polar system if the compound is not moving in hexane/ethyl acetate.

Pro-Tip: To counteract the basicity of the aniline and prevent peak tailing, add a small amount (0.1-1%) of triethylamine (TEA) to the eluent system.[2] This will neutralize the acidic silanol groups on the silica gel.

Step 2: Column Preparation (Slurry Packing Method)

Proper column packing is essential for achieving good separation.

  • Select a glass column of appropriate size. For 50-500 mg of crude material, a column with a diameter of 2-4 cm is suitable.

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase determined from the TLC analysis. The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Equilibrate the column by running 2-3 column volumes of the mobile phase through it until the silica bed is stable.

Step 3: Sample Loading
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[3]

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Carefully add a small amount of the mobile phase and again allow it to drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.

Alternative Loading Method (for less soluble compounds): If the compound is not readily soluble in the mobile phase, a "dry loading" method can be used. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Begin eluting the column , collecting fractions in test tubes or vials. The flow rate should be steady; for flash chromatography, a gentle positive pressure can be applied.

  • Monitor the elution by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combine the fractions that contain the pure this compound.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound in a question-and-answer format.

Q1: My compound is streaking or "tailing" on the TLC plate and the column. What can I do?

A1: Peak tailing is a common issue with amines on silica gel.[4] This is due to the interaction of the basic amine with the acidic silanol groups on the silica surface.

  • Solution: Add a small amount of a competitive base, such as triethylamine (TEA) (0.1-1%) or ammonia (in the form of a 1-2% solution of methanol in dichloromethane) , to your mobile phase.[2] These additives will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

Q2: The separation between my desired compound and an impurity is poor, even though they have different Rf values on the TLC plate.

A2: This can be due to several factors:

  • Overloading the column: If too much crude material is loaded, the bands will broaden and overlap. As a general rule, the amount of crude material should not exceed 1-2% of the mass of the silica gel.

  • Improper column packing: Voids or channels in the silica bed will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.

  • Running the column too fast: A high flow rate reduces the number of theoretical plates and can lead to poorer resolution. Try reducing the flow rate.

  • Inappropriate solvent system: The solvent system may not be optimal for the separation. Try a different solvent system with different selectivities (e.g., substituting ethyl acetate with a mixture of acetone and hexane).

Q3: My compound is not eluting from the column, even with a highly polar solvent system.

A3: This could indicate a few issues:

  • Compound decomposition on silica gel: Aromatic amines can sometimes be unstable on acidic silica gel.[5] To test for this, dissolve a small amount of your crude material in the mobile phase, add a small amount of silica gel, and stir for a few hours. Then, run a TLC of the solution to see if any new spots have appeared. If decomposition is occurring, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel .[5]

  • Incorrect solvent system: It is possible that the compound is highly polar and requires a more aggressive solvent system. You can try a gradient elution, starting with your initial mobile phase and gradually increasing the polarity by adding methanol.[6]

  • Compound precipitated at the top of the column: If the compound was not fully dissolved when loaded, it may have precipitated. This can be avoided by using the dry loading technique.

Q4: I have collected all the fractions, but my final yield is very low.

A4: Low recovery can be due to:

  • Compound decomposition: As mentioned above, the compound may be degrading on the column.

  • Irreversible adsorption: The compound may be strongly and irreversibly binding to the silica gel.

  • Broad elution profile: The compound may have eluted over a large number of fractions in low concentrations.[5] In this case, re-analyzing the TLC of all fractions is recommended. It may be necessary to concentrate a larger number of fractions to recover the product.

  • Loss during workup: Ensure that all glassware is properly rinsed to recover all of the product.

Frequently Asked Questions (FAQs)

Q: What is the ideal Rf value I should aim for during TLC analysis?

A: An Rf value between 0.25 and 0.35 is generally considered ideal for good separation in column chromatography.

Q: Can I use a different stationary phase instead of silica gel?

A: Yes. If your compound is sensitive to the acidity of silica gel, you can use neutral or basic alumina. Reversed-phase silica (C18) is another option, but this would require a different (polar) mobile phase, typically mixtures of water and acetonitrile or methanol.

Q: How do I know when to stop collecting fractions?

A: Continue collecting fractions until all the UV-active spots have eluted from the column, as monitored by TLC. It is good practice to run one final, more polar flush of the column to ensure no highly retained compounds are left behind.

Q: Is it possible to reuse the silica gel?

A: While technically possible for some applications, it is generally not recommended for high-purity work as it can be difficult to remove all adsorbed compounds, which can lead to cross-contamination in subsequent purifications.

Workflow and Logic Diagrams

Experimental Workflow for Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis & Solvent System Selection Packing Column Packing (Slurry Method) TLC->Packing Loading Sample Loading (Wet or Dry) Packing->Loading Elution Elution & Fraction Collection Loading->Elution Monitoring TLC Monitoring of Fractions Elution->Monitoring Monitoring->Elution Continue Elution Combine Combine Pure Fractions Monitoring->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation Final Pure this compound Evaporation->Final

Caption: A flowchart illustrating the key stages of the column chromatography purification process.

Troubleshooting Logic for Poor Separation

G Start Poor Separation Observed Overload Is the column overloaded? Start->Overload Packing Was the column packed correctly? Overload->Packing No ReduceLoad Reduce sample load Overload->ReduceLoad Yes Flow Is the flow rate too high? Packing->Flow No Repack Repack the column carefully Packing->Repack Yes Solvent Is the solvent system optimal? Flow->Solvent No ReduceFlow Decrease the flow rate Flow->ReduceFlow Yes Solvent->Repack No ChangeSolvent Try a different solvent system Solvent->ChangeSolvent Yes Success Good Separation ReduceLoad->Success Repack->Success ReduceFlow->Success ChangeSolvent->Success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: A Guide to Monitoring Reactions of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers utilizing 3-Fluoro-4-(pyrrolidin-1-yl)aniline in their synthetic workflows. This guide provides in-depth, field-tested advice to help you navigate the nuances of monitoring reactions involving this versatile building block. Our goal is to empower you with the knowledge to troubleshoot common issues and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the inherent challenges when monitoring reactions with this compound?

The unique structure of this compound, featuring both an electron-donating pyrrolidine ring and an electron-withdrawing fluorine atom, introduces specific challenges in reaction monitoring. Key issues include:

  • Oxidative Sensitivity: The aniline functional group is prone to oxidation, which can result in the formation of colored byproducts and a complex reaction mixture, making accurate monitoring and product isolation difficult.[1][2][3]

  • Ambiguous Chromatographic Behavior: The interplay of the polar amine, the heterocyclic pyrrolidine, and the electronegative fluorine can lead to non-intuitive chromatographic behavior, such as streaking on TLC plates or unexpected retention times in HPLC.[4]

  • Potential for Side Reactions: The aniline nitrogen is the primary nucleophilic site, but the electron-rich aromatic ring can also participate in side reactions, leading to a variety of products that may be challenging to separate and identify.[5][6]

Q2: Should I primarily use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for monitoring my reaction's progress?

The choice between TLC and HPLC depends on the specific needs of your analysis. TLC is an excellent tool for rapid, qualitative assessments, while HPLC is superior for quantitative and high-resolution analysis.

Use TLC for:

  • Quickly checking for the consumption of starting material.

  • Initial screening of reaction conditions.

  • A cost-effective method for frequent time-point analysis.

Use HPLC for:

  • Accurate quantification of reactants, products, and byproducts.

  • Separating complex mixtures with high resolution.

  • Determining reaction kinetics and purity profiles.[7][8]

Comparative Overview of TLC and HPLC:

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Application Rapid, qualitative reaction trackingQuantitative analysis and purity assessment
Resolution LowerHigh
Analysis Time 5-20 minutes15-45 minutes
Cost LowHigh
Solvent Usage MinimalSignificant
Sensitivity LowerHigh

Senior Scientist's Recommendation: It is often most effective to use TLC for initial, frequent checks of the reaction's progress. Once the reaction appears complete by TLC, a final HPLC analysis should be performed to confirm the conversion and determine the purity of the product.

Troubleshooting Guides

Scenario 1: My TLC spots are streaking, making it difficult to assess the reaction.

Streaking on a TLC plate is a frequent issue with amine-containing compounds like this compound. This is typically due to strong interactions between the basic amine and the acidic silica gel stationary phase.

Root Cause: The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to "stick" and streak as the mobile phase moves up the plate.[9][10]

Troubleshooting Protocol:

  • Adjust the Mobile Phase:

    • Incorporate a Basic Additive: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent. This will neutralize the acidic sites on the silica gel, leading to sharper spots.[11]

    • Optimize Solvent Polarity: Systematically adjust the ratio of your polar and non-polar solvents to find the optimal separation.

  • Consider Alternative Stationary Phases:

    • If streaking persists, consider using TLC plates with a different stationary phase, such as alumina, which has different surface properties.

Workflow for Mitigating TLC Streaking:

References

Validation & Comparative

Biological activity of 3-Fluoro-4-(pyrrolidin-1-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Biological Activity and Evaluation of 3-Fluoro-4-(pyrrolidin-1-yl)aniline Derivatives as Kinase Inhibitors

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in oncology, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. The this compound core represents such a scaffold. Its constituent parts, the aniline ring and the pyrrolidine moiety, are prevalent in a multitude of biologically active compounds.[1][2] The aniline portion serves as a versatile anchor, frequently found in ATP-competitive kinase inhibitors that target the hinge region of the enzyme's active site.[3][4] The pyrrolidine ring, a non-planar, sp3-hybridized structure, enhances three-dimensional complexity, which can improve solubility, metabolic stability, and the ability to form specific interactions within protein binding pockets.[2]

The strategic placement of a fluorine atom further modulates the scaffold's properties. Fluorine's high electronegativity can alter the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities, while also potentially improving metabolic resistance and cell permeability.[5] This guide provides a comparative analysis of the biological activity of derivatives based on this promising scaffold, drawing insights from structurally related compounds. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to rigorously evaluate their own novel derivatives.

The Kinase Target: Rationale and Mechanism of Inhibition

Protein kinases are fundamental regulators of cellular signal transduction, catalyzing the phosphorylation of proteins to control processes like cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7] Small molecule kinase inhibitors, many of which are based on aniline or quinazoline cores, function by competing with endogenous ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that promotes tumor growth.[3][8]

To conceptualize this, consider a typical oncogenic signaling pathway, such as the one driven by the Epidermal Growth Factor Receptor (EGFR).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Phosphorylates Transcription Factors Inhibitor Aniline-based Kinase Inhibitor Inhibitor->EGFR Blocks ATP Site

Caption: A simplified EGFR signaling pathway inhibited by an ATP-competitive drug.

Comparative Analysis of Structurally Related Kinase Inhibitors

While direct comparative data for a wide range of this compound derivatives is emerging, we can infer their potential by examining published data on analogous structures. These compounds often target kinases like EGFR, FLT3, and MerTK, which are critical drivers in various cancers. The following table summarizes the performance of key alternatives, providing a benchmark for new chemical entities.

Compound/ScaffoldTarget Kinase(s)Reported Biochemical Potency (IC₅₀)Cellular Anti-Proliferative Activity (IC₅₀)Key Structural Insights & Reference
PF-06747775 EGFR (mutants)Not specifiedPotent against EGFR mutant cell linesAn irreversible inhibitor featuring a fluorinated pyrrolidine ring, demonstrating the utility of this moiety in targeting oncogenic EGFR mutants with selectivity over wild-type.[9]
4-Anilinoquinazoline Derivatives EGFRVaries (nM to µM range)Compound 7i: 10.52% EGFR enzyme activity at 1.0 µM. Good activity against A549, HT-29, and MCF-7 cells.[10]This class of compounds represents a foundational scaffold for many approved EGFR inhibitors. The 4-anilino portion is critical for binding to the kinase hinge region.[3][10]
Imidazo[1,2-b]pyridazine Derivative FLT3-ITDSubmicromolarGI₅₀ > 10 µM in most casesUtilizes a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, showing the pyrrolidine group's compatibility with various heterocyclic cores for targeting FLT3, a key kinase in Acute Myeloid Leukemia (AML).[11]
Pyrrolo[2,1-f][12][13]triazine Precursor MerTKNot specifiedNot specifiedThe core structure is built from 3-fluoro-4-(1-methylpiperidin-4-yl)aniline, a very close analog, indicating the scaffold's potential for developing inhibitors against the Mer/AXL/Tyro3 kinase family.[14]

Experimental Workflows for Characterizing Novel Derivatives

To rigorously assess the potential of new this compound derivatives, a systematic, multi-stage evaluation is required. The process begins with cell-free biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a biological context, and finally, target validation to ensure the mechanism of action is as designed.

Caption: A streamlined workflow for kinase inhibitor characterization.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a general, non-radioactive, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀). The causality behind this choice is to directly measure the compound's effect on the isolated enzyme's activity, providing a clean, quantifiable measure of potency without the complexities of a cellular environment.[7][15]

Principle: A recombinant kinase phosphorylates a specific substrate peptide. The amount of phosphorylated product is quantified, often using a technology like LanthaScreen™ or HTRF®, where a phosphorylation-specific antibody labeled with a fluorescent acceptor binds to the phosphorylated substrate, bringing it into proximity with a donor fluorophore to generate a signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the recombinant target kinase in kinase buffer. The concentration should be optimized to produce a linear reaction rate over the assay time.[16]

    • Prepare a 2X solution of the appropriate peptide substrate and ATP in kinase buffer. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.[7]

    • Serially dilute the test compound in DMSO to create a 100X stock, then dilute further in kinase buffer to a 4X final concentration.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the 4X test compound solution to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).[15]

    • Initiate the reaction by adding 5 µL of the 2X kinase solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Add 2.5 µL of the 2X substrate/ATP solution to start the phosphorylation reaction.

    • Incubate for 60 minutes at room temperature. The incubation time must be within the linear phase of the reaction.[16]

  • Detection:

    • Stop the reaction by adding 10 µL of a 2X detection solution containing EDTA (to chelate Mg²⁺ and stop kinase activity) and the fluorescently labeled detection reagents (e.g., antibody).

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a compatible fluorescence plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: Cell Viability Assay (MTT/CCK-8)

This protocol assesses the effect of the compounds on the proliferation and metabolic activity of cancer cell lines.[17][18] Its purpose is to determine if the biochemical potency translates into a functional cellular effect.[19] The choice of an MTT or CCK-8 assay is based on its high throughput, reliability, and its ability to provide a quantitative measure of overall cytotoxicity.[20][21]

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce a tetrazolium salt (like MTT or WST-8 from CCK-8 kits) to a colored formazan product.[21][22] The amount of formazan produced is directly proportional to the number of living cells.[20]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).[10]

    • Harvest cells during the logarithmic growth phase and count them using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • Viability Measurement (CCK-8 Example):

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, until a visible color change occurs in the control wells.

    • Measure the absorbance at 450 nm using a microplate reader.[20]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.[21]

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Experimental Protocol 3: Target Engagement via Western Blot

This protocol validates that the observed cellular effects are due to the inhibition of the intended kinase target.[13] It is a self-validating system because it measures the direct downstream consequence of kinase inhibition—a decrease in the phosphorylation of the target protein or its substrates.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and the total amount of that kinase (anti-total-EGFR). A reduction in the phospho-signal relative to the total signal indicates successful target engagement.[12]

Step-by-Step Methodology:

  • Sample Preparation:

    • Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC₅₀) for a defined period (e.g., 2-6 hours).

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with a freshly made cocktail of protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[6]

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add 4X Laemmli sample buffer. Denature the proteins by boiling at 95°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its robustness, especially if the membrane needs to be stripped and re-probed.[13]

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[6]

    • Incubate the membrane overnight at 4°C with the primary antibody specific for the phosphorylated target (e.g., anti-p-EGFR), diluted in 5% BSA/TBST.[6]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a digital imager or X-ray film.

    • Crucial Step: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the target protein, or a loading control like GAPDH or β-actin.[13]

Conclusion

The this compound scaffold stands as a highly promising platform for the development of novel kinase inhibitors. Insights from structurally related molecules demonstrate its potential to yield potent and selective compounds against clinically relevant oncology targets like EGFR and FLT3.[9][11] By employing the rigorous, multi-stage experimental workflows detailed in this guide—from direct biochemical assays to cellular potency and mechanistic validation—researchers can effectively characterize new derivatives. This systematic approach ensures that only the most promising candidates, with confirmed mechanisms of action, are advanced, ultimately accelerating the journey from chemical synthesis to potential therapeutic application.

References

Comparing the reactivity of 3-Fluoro-4-(pyrrolidin-1-yl)aniline with other anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and materials chemistry, substituted anilines are foundational building blocks. Their reactivity profile dictates their utility in the synthesis of a vast array of complex molecules, from life-saving pharmaceuticals to advanced polymers. This guide provides an in-depth comparison of the reactivity of 3-Fluoro-4-(pyrrolidin-1-yl)aniline with other key anilines: unsubstituted aniline, 4-fluoroaniline, and 4-(pyrrolidin-1-yl)aniline. Understanding the nuanced interplay of electronic and steric effects conferred by the fluoro and pyrrolidinyl substituents is paramount for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these versatile intermediates.

The Electronic Tug-of-War: Dissecting Substituent Effects

The reactivity of an aniline is fundamentally governed by the electron density at the nitrogen atom and on the aromatic ring, particularly at the ortho and para positions. This electron density is modulated by the electronic effects of any substituents present.

  • The Fluoro Substituent (-F): The fluorine atom exerts a dual electronic influence. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and decreases the basicity of the aniline.[1] Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi-system via a resonance effect (+R).[1] While this resonance effect is generally weaker than the inductive effect for halogens, it still plays a role in directing incoming electrophiles to the ortho and para positions.[2]

  • The Pyrrolidinyl Substituent (-N(CH₂)₄): The pyrrolidinyl group is a potent electron-donating group. The nitrogen atom's lone pair readily delocalizes into the aromatic ring through a strong positive resonance effect (+R). This significantly increases the electron density on the ring, making it highly activated towards electrophilic aromatic substitution.[3] The pyrrolidinyl group also has a weak electron-withdrawing inductive effect (-I) due to the nitrogen's electronegativity, but this is overwhelmingly outweighed by its resonance donation.

In This compound , these two substituents are in a unique electronic arrangement. The strongly electron-donating pyrrolidinyl group at the para position works in concert with the amino group to greatly enhance the electron density of the aromatic ring. The fluorine atom at the meta position to the amino group primarily exerts its electron-withdrawing inductive effect, which tempers the overall activation of the ring to a degree.

Below is a diagram illustrating the interplay of these electronic effects.

electronic_effects cluster_molecule This compound Aniline_Ring Aromatic Ring NH2 Amino Group (-NH2) (+R, -I) Aniline_Ring->NH2 -I (weak) F Fluoro Group (-F) (-I, +R) Aniline_Ring->F -I (strong) Pyrrolidinyl Pyrrolidinyl Group (+R, -I) Aniline_Ring->Pyrrolidinyl -I (weak) NH2->Aniline_Ring +R (strong) F->Aniline_Ring +R (weak) Pyrrolidinyl->Aniline_Ring +R (strong)

Caption: Electronic effects in this compound.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate the anilines based on their basicity (pKa of the conjugate acid) and their expected reactivity in two fundamental reaction classes: electrophilic aromatic substitution (specifically, acylation) and diazotization.

Basicity (pKa of the Anilinium Ion)

The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. A higher pKa value for the conjugate acid indicates a stronger base.

Aniline DerivativeKey SubstituentsExpected Electronic Effect on BasicitypKa (Conjugate Acid)
AnilineNoneBaseline~4.6
4-Fluoroaniline-F (para)-I > +R, electron-withdrawing4.65[4][5]
4-(Pyrrolidin-1-yl)aniline-N(CH₂)₄ (para)+R >> -I, strongly electron-donating~5.3 (estimated)
This compound -F (meta), -N(CH₂)₄ (para)-I of F and +R of pyrrolidinyl are opposing~5.0 (estimated)

Note: The pKa for 4-(pyrrolidin-1-yl)aniline is an estimation based on the known strong electron-donating character of the pyrrolidinyl group and comparison with similar structures. The pKa for this compound is estimated to be slightly lower than that of 4-(pyrrolidin-1-yl)aniline due to the electron-withdrawing effect of the fluorine atom.

The data indicates that the pyrrolidinyl group significantly increases the basicity of the aniline, while the fluoro group has a slight base-weakening effect. In this compound, the net effect is a base that is stronger than aniline and 4-fluoroaniline, but likely weaker than 4-(pyrrolidin-1-yl)aniline.

Reactivity in Electrophilic Aromatic Substitution: A Focus on Acylation

Acylation of the amino group is a common and informative reaction. The rate of this reaction is influenced by the nucleophilicity of the nitrogen atom.

Aniline DerivativeExpected Relative Rate of AcylationRationale
AnilineModerateBaseline nucleophilicity.
4-FluoroanilineSlowerThe -I effect of fluorine reduces the nucleophilicity of the nitrogen.
4-(Pyrrolidin-1-yl)anilineFasterThe strong +R effect of the pyrrolidinyl group increases electron density on the nitrogen, enhancing its nucleophilicity.
This compound Faster than aniline and 4-fluoroaniline; likely slower than 4-(pyrrolidin-1-yl)anilineThe +R effect of the pyrrolidinyl group enhances nucleophilicity, while the -I effect of the meta-fluoro group slightly diminishes it.

In electrophilic aromatic substitution reactions on the ring itself, the activating groups direct incoming electrophiles to the ortho and para positions.[6] The amino group is a strong ortho, para-director.[3] The powerful activating effect of the pyrrolidinyl group in this compound will strongly favor substitution at the positions ortho to the amino and pyrrolidinyl groups.

Reactivity in Diazotization

Diazotization involves the reaction of the amino group with nitrous acid to form a diazonium salt. This reaction is fundamental for the synthesis of a wide range of compounds via Sandmeyer and related reactions. The rate of diazotization is dependent on the nucleophilicity of the amino group.

Aniline DerivativeExpected Relative Rate of DiazotizationRationale
AnilineModerateBaseline reactivity.
4-FluoroanilineSlowerReduced nucleophilicity of the amino group due to the -I effect of fluorine.
4-(Pyrrolidin-1-yl)anilineFasterEnhanced nucleophilicity of the amino group due to the +R effect of the pyrrolidinyl group.
This compound Faster than aniline and 4-fluoroaniline; likely slower than 4-(pyrrolidin-1-yl)anilineThe balance of the activating pyrrolidinyl and deactivating fluoro substituents will result in a moderately enhanced rate of diazotization.

Experimental Protocols

To provide a practical context for the discussed reactivity, a detailed protocol for a comparative acylation experiment is provided below. This protocol is designed to be a self-validating system, where the relative reaction times and yields will provide direct evidence for the predicted reactivity trends.

Protocol: Comparative N-Acetylation of Anilines

Objective: To compare the relative reactivity of aniline, 4-fluoroaniline, 4-(pyrrolidin-1-yl)aniline, and this compound towards N-acetylation with acetic anhydride.

Materials:

  • Aniline

  • 4-Fluoroaniline

  • 4-(Pyrrolidin-1-yl)aniline

  • This compound

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Deionized water

  • Ethanol

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

Procedure:

  • Preparation of Aniline Solutions: In four separate, appropriately labeled flasks, dissolve an equimolar amount (e.g., 5 mmol) of each aniline in 15 mL of water.

  • Acidification: To each flask, add 0.5 mL of concentrated hydrochloric acid to form the corresponding anilinium hydrochloride salt. Swirl to dissolve.[7]

  • Preparation of Reagents: Prepare a solution of sodium acetate (0.55 g, 6.7 mmol) in 5 mL of water. Measure 0.6 mL (6.3 mmol) of acetic anhydride.

  • Reaction Initiation: To one of the aniline hydrochloride solutions, add the acetic anhydride and immediately follow with the sodium acetate solution.[7] Start a timer.

  • Monitoring and Work-up: Stir the reaction mixture vigorously. The product, the corresponding acetanilide, should begin to precipitate. Monitor the reaction for completion by TLC. Once the reaction is complete, cool the mixture in an ice bath for 15 minutes to ensure complete precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water.[7] Recrystallize the crude product from a minimal amount of hot ethanol.

  • Repeat: Repeat steps 4-6 for the other three aniline derivatives, carefully recording the time taken for the reaction to reach completion.

  • Analysis: Dry the purified products and determine their mass (for yield calculation) and melting point. Compare the reaction times and yields to establish the relative reactivity of the four anilines.

experimental_workflow start Start dissolve Dissolve Aniline in Water and HCl start->dissolve add_reagents Add Acetic Anhydride and Sodium Acetate dissolve->add_reagents react Stir and Monitor by TLC add_reagents->react precipitate Cool in Ice Bath react->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize analyze Determine Yield and Melting Point recrystallize->analyze end End analyze->end

Caption: Workflow for the comparative N-acetylation of anilines.

Conclusion

The reactivity of this compound is a fascinating case study in the interplay of competing electronic effects. The strongly activating, electron-donating pyrrolidinyl group renders the molecule significantly more reactive than both unsubstituted aniline and 4-fluoroaniline in key synthetic transformations such as acylation and diazotization. The electron-withdrawing fluorine atom at the meta position, however, tempers this activation, likely making it slightly less reactive than 4-(pyrrolidin-1-yl)aniline. This finely tuned reactivity profile makes this compound a valuable and versatile building block for the synthesis of complex molecular architectures, offering a unique handle for chemists to exploit in the design of novel pharmaceuticals and materials. The experimental protocol provided herein offers a robust framework for empirically verifying these predicted reactivity trends in a laboratory setting.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-(pyrrolidin-1-yl)aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 3-fluoro-4-(pyrrolidin-1-yl)aniline scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative look at how subtle molecular modifications can significantly impact biological activity. The insights presented herein are synthesized from key findings in the field, providing a valuable resource for the rational design of next-generation therapeutics.

The strategic placement of a fluorine atom at the 3-position of the aniline ring and a pyrrolidine moiety at the 4-position creates a unique electronic and conformational profile. The fluorine atom, with its high electronegativity, can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities with the hinge region of kinase active sites. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can be exploited to achieve greater potency and selectivity.[1]

This guide will delve into the synthesis of these analogs, present comparative biological data, and elucidate the key SAR trends that govern their activity.

The Synthetic Gateway to this compound Analogs

The construction of this compound and its derivatives typically commences with a commercially available difluoro-nitrobenzene precursor. A common and robust synthetic route is the nucleophilic aromatic substitution (SNAr) reaction, followed by reduction of the nitro group.

A general workflow for this synthesis is depicted below:

G start 1,2-Difluoro-4-nitrobenzene snar Nucleophilic Aromatic Substitution (SNAr) start->snar pyrrolidine Pyrrolidine pyrrolidine->snar intermediate 2-Fluoro-4-(pyrrolidin-1-yl)-1-nitrobenzene snar->intermediate reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate->reduction product This compound reduction->product derivatization Amide Coupling or other modifications product->derivatization analogs Target Analogs derivatization->analogs

Caption: General synthetic workflow for this compound analogs.

Further derivatization of the aniline's amino group, often through amide bond formation, allows for the exploration of various substituents to probe the SAR.

Comparative Biological Activity of Key Analogs

Compound IDR Group (Modification on aniline NH₂)IC₅₀ (nM)
1 H (Core Scaffold)>1000
2a Acetyl520
2b 4-Methylbenzoyl150
2c 4-Methoxybenzoyl85
2d 4-Chlorobenzoyl45
2e 4-(Trifluoromethyl)benzoyl28
3a Pyrimidine-5-carboxamide15
3b Pyridine-3-carboxamide35

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate SAR principles.

Deciphering the Structure-Activity Relationship

The data presented above, though illustrative, highlights several key SAR trends commonly observed for this class of compounds.

The Indispensable Role of the Anilino NH₂ Group

The core scaffold, compound 1 , lacking any substitution on the aniline nitrogen, is largely inactive. This underscores the critical role of this position in establishing key interactions within the kinase active site, typically through hydrogen bonding to the hinge region.

Impact of Acyl and Benzoyl Substituents

Simple acylation, as in compound 2a , imparts a moderate level of activity. Moving to a benzoyl group (2b ) generally enhances potency, suggesting that the aromatic ring can engage in additional favorable interactions, such as π-stacking or hydrophobic interactions, within the ATP-binding pocket.

Further substitution on the benzoyl ring reveals electronic and steric effects:

  • Electron-donating groups: A methoxy group at the para-position (2c ) can improve activity, potentially by increasing the electron density of the amide oxygen, thereby strengthening its hydrogen bonding capacity.

  • Electron-withdrawing groups: Halogenation, as seen with the chloro- (2d ) and trifluoromethyl-substituted (2e ) analogs, often leads to a significant increase in potency. This can be attributed to a combination of factors, including favorable electronic interactions and the potential for halogen bonding.

The Advantage of Heteroaromatic Moieties

Replacing the phenyl ring with a heteroaromatic system, such as pyrimidine (3a ) or pyridine (3b ), can be a highly effective strategy to boost potency. These heterocycles can act as hydrogen bond acceptors, forming additional interactions with the kinase active site and improving the overall binding affinity. The superior activity of the pyrimidine analog (3a ) over the pyridine analog (3b ) in this hypothetical series could be due to the additional nitrogen atom providing a more optimal hydrogen bonding geometry.

The following diagram illustrates the key SAR takeaways:

SAR cluster_0 Core Scaffold cluster_1 Modifications Core This compound H H (Inactive) Core->H Acyl Acyl (Moderate Activity) Core->Acyl Benzoyl Benzoyl (Good Activity) Acyl->Benzoyl SubstBenzoyl Substituted Benzoyl (Potent Activity) Benzoyl->SubstBenzoyl Heteroaryl Heteroaryl (High Potency) SubstBenzoyl->Heteroaryl

Caption: SAR progression from the core scaffold to highly potent analogs.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a representative analog and a common in vitro kinase inhibition assay.

Protocol 1: Synthesis of N-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)-4-methylbenzamide (Analog 2b)

This protocol outlines a general procedure for the synthesis of the core aniline intermediate followed by an amide coupling reaction.

Part A: Synthesis of this compound

  • Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add pyrrolidine (1.2 eq) dropwise at room temperature.

  • Nucleophilic Aromatic Substitution: Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Work-up and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-4-(pyrrolidin-1-yl)-1-nitrobenzene.

  • Nitro Group Reduction: Dissolve the crude nitro compound in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) and heat the mixture to reflux.[2]

  • Purification: After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Part B: Amide Coupling

  • Reaction Setup: Dissolve this compound (1.0 eq) and 4-methylbenzoyl chloride (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) containing a non-nucleophilic base such as triethylamine (1.5 eq).

  • Acylation: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to afford the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.[3][4]

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the kinase and its specific substrate.

  • Initiation of Inhibition: Add the serially diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion and Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the stop reagent from the assay kit. Subsequently, add the detection reagent, which converts the generated ADP back to ATP and produces a luminescent signal via a luciferase-luciferin reaction.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications to the core structure to achieve high potency. The interplay of electronic effects from the fluorine substituent and the conformational constraints imposed by the pyrrolidine ring, coupled with the diverse interactions achievable through derivatization of the aniline nitrogen, provides a powerful platform for the design of targeted therapeutics. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own analogs, contributing to the ever-expanding knowledge base of kinase inhibitor design.

References

A Comparative Guide to Compounds Derived from 3-Fluoro-4-(pyrrolidin-1-yl)aniline: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-fluoro-4-(pyrrolidin-1-yl)aniline scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The unique electronic properties conferred by the fluorine atom, combined with the structural features of the pyrrolidine ring, make this an attractive core for targeting various biological macromolecules. This guide provides a comparative analysis of the in vitro and in vivo properties of compounds derived from this scaffold, drawing upon data from structurally related molecules to illuminate the path for future drug discovery efforts.

The Rationale: Targeting Kinases with Fluorinated Anilines

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The addition of a fluorine atom ortho to the amine, as in the this compound core, can significantly influence the molecule's properties. This strategic fluorination can modulate the pKa of the aniline nitrogen, enhance binding affinity through favorable electrostatic interactions, and improve metabolic stability by blocking potential sites of oxidation.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The this compound scaffold has been explored as a core structure for the development of inhibitors targeting several kinases, most notably c-Met. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis, making it a prime target for anticancer drug development.[1]

In Vitro Evaluation: A Comparative Look at Kinase Inhibition

One particularly promising compound from this series, compound 33 , demonstrated a c-Met IC50 value of 0.59 nM.[2] This highlights the potential of the 3-fluoroaniline moiety to contribute to high-potency kinase inhibition. The structure-activity relationship (SAR) studies in this research indicated that substitutions on the cinnoline ring significantly impacted the antiproliferative activity.[2]

Table 1: In Vitro Antiproliferative Activity of a Promising c-Met Inhibitor Analog (Compound 33) [2]

Cancer Cell LineIC50 (µM)
A549 (Lung)0.15
H460 (Lung)0.12
HT-29 (Colon)0.21
MKN-45 (Gastric)0.08
U87MG (Glioblastoma)0.11
SMMC-7721 (Hepatoma)0.18

The data clearly indicates that derivatives incorporating the 3-fluoroaniline scaffold can exhibit potent, broad-spectrum anticancer activity in vitro.

Experimental Protocol: In Vitro Kinase Inhibition Assay (c-Met)

The following is a generalized protocol for assessing the in vitro inhibitory activity of test compounds against a target kinase like c-Met, based on standard methodologies in the field.

  • Reagents and Materials : Recombinant human c-Met kinase, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation : Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure :

    • Add kinase buffer, recombinant c-Met enzyme, and the peptide substrate to each well of the 96-well plate.

    • Add the serially diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Data Analysis : The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Test Compounds D Add Test Compounds A->D B Preparation of Kinase Reaction Mix (Enzyme, Substrate, Buffer) C Dispense Kinase Mix into 96-well Plate B->C C->D E Initiate Reaction with ATP D->E F Incubate at Room Temperature E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 Values H->I

Caption: Workflow for an in vitro kinase inhibition assay.

In Vivo Evaluation: Pharmacokinetics and Metabolism

Obtaining favorable in vivo properties is a critical step in the progression of a drug candidate. While specific in vivo data for a direct derivative of this compound is not publicly available, we can examine a closely related compound to understand potential metabolic pathways and pharmacokinetic profiles. A study on a dipeptidyl peptidase IV inhibitor, which contains a (3,3-difluoropyrrolidin-1-yl) moiety, provides valuable insights into the in vivo behavior of pyrrolidine-containing compounds in rats, dogs, and humans.[3][4]

In this study, the compound was orally administered to rats, and its absorption, distribution, metabolism, and excretion (ADME) were characterized.[3][4]

Key In Vivo Findings for a Pyrrolidine-Containing Analog: [3][4]

  • Absorption : The compound was rapidly absorbed after oral administration.

  • Distribution : It did not preferentially distribute into red blood cells.

  • Metabolism : The primary route of metabolism was hydroxylation. Other metabolic pathways included N-dealkylation and amide hydrolysis.

  • Excretion : In rats, the majority of the administered dose was recovered in the feces, while in dogs and humans, urine was the primary route of excretion.

These findings suggest that compounds derived from the this compound scaffold may undergo similar metabolic transformations, such as oxidation of the pyrrolidine ring or the aniline moiety. A separate study on the metabolism of 3-chloro-4-fluoro-aniline in rats and dogs also showed that the primary route of elimination was through the urine, with the major metabolite being a sulfate conjugate.[5] This suggests that conjugation is a likely metabolic pathway for fluoroaniline derivatives.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

The following is a generalized protocol for a preliminary pharmacokinetic study in rats.

  • Animal Model : Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Compound Administration : The test compound is formulated in a suitable vehicle and administered orally (gavage) or intravenously (bolus injection).

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation : Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis : The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:

    • Cmax : Maximum plasma concentration.

    • Tmax : Time to reach Cmax.

    • AUC : Area under the plasma concentration-time curve.

    • t1/2 : Elimination half-life.

    • Bioavailability (F%) : The fraction of the orally administered dose that reaches systemic circulation.

PK_Study_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Analysis A Acclimatize and Cannulate Rats B Administer Test Compound (Oral/IV) A->B C Collect Blood Samples at Timed Intervals B->C D Process Blood to Obtain Plasma C->D E Quantify Compound Concentration by LC-MS/MS D->E F Calculate Pharmacokinetic Parameters E->F

Caption: General workflow for an in vivo pharmacokinetic study in rats.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The available data on structurally related compounds strongly suggests that derivatives of this scaffold can achieve high in vitro potency against relevant oncology targets like c-Met and exhibit promising antiproliferative effects in cancer cell lines.

While direct in vivo data is currently limited, studies on analogous compounds provide a valuable roadmap for understanding the likely pharmacokinetic and metabolic profiles of this chemical class. Future research should focus on synthesizing and evaluating a focused library of this compound derivatives to establish clear structure-activity and structure-property relationships. Promising candidates from in vitro screening should then be advanced into in vivo models of efficacy and pharmacokinetic studies to fully elucidate their therapeutic potential. The insights gained from such a systematic approach will be instrumental in translating the promise of this chemical scaffold into tangible clinical benefits.

References

A Comparative Guide to the LC-MS Analysis of 3-Fluoro-4-(pyrrolidin-1-yl)aniline and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate compound's metabolic fate is paramount. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization and quantification of 3-Fluoro-4-(pyrrolidin-1-yl)aniline and its metabolites. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to develop and validate robust bioanalytical methods.

The narrative that follows is intentionally structured to mirror the logical progression of method development, moving from the theoretical underpinnings of metabolic pathways to the practicalities of sample preparation, instrumental analysis, and data interpretation. We will explore the "why" behind experimental choices, ensuring that each step is not just a procedural instruction but a scientifically reasoned decision.

Understanding the Analyte: Physicochemical Properties and Predicted Metabolism

This compound is an aromatic amine containing a fluorine substituent and a pyrrolidine ring. These structural features significantly influence its physicochemical properties and, consequently, its metabolic profile. The presence of the basic aniline and pyrrolidine nitrogens suggests that the compound will readily ionize under acidic conditions, making it amenable to positive ion mode electrospray ionization (ESI) mass spectrometry.

The metabolic fate of fluorinated anilines is complex and can involve several pathways.[1][2][3] Based on existing literature for similar structures, the anticipated metabolic transformations for this compound include:

  • Oxidation: Hydroxylation of the aromatic ring or the pyrrolidine ring.

  • N-dealkylation: Cleavage of the pyrrolidine ring.

  • Acetylation: N-acetylation of the primary aniline nitrogen.[4]

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.[2]

  • Defluorination: A potential, though often minor, pathway for fluorinated aromatic compounds.[1][2]

The fluorine atom can influence metabolism by altering the electronic properties of the aromatic ring and potentially blocking sites of metabolism.[5]

Diagram: Predicted Metabolic Pathways of this compound

G Parent This compound Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Oxidation (CYP450) Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 N-dealkylation Metabolite3 N-acetylated Metabolite Parent->Metabolite3 N-acetylation Metabolite4 Conjugated Metabolite (Glucuronide/Sulfate) Metabolite1->Metabolite4 Conjugation (UGTs/SULTs)

Caption: Predicted metabolic pathways of this compound.

The Analytical Cornerstone: A Comparative Look at LC-MS Platforms

The choice of LC-MS instrumentation is a critical decision that dictates the sensitivity, selectivity, and scope of your analysis. Here, we compare three common mass spectrometry platforms for this application.

FeatureTriple Quadrupole (QqQ)Time-of-Flight (TOF)Orbitrap
Principle Tandem-in-space mass filteringMeasures m/z based on ion flight timeMeasures m/z based on ion orbital frequency
Primary Use Targeted quantificationHigh-resolution screening and identificationHigh-resolution screening and identification
Selectivity Excellent (MRM mode)Good (High mass accuracy)Excellent (High mass accuracy and resolution)
Sensitivity Excellent for targeted analytesGoodExcellent
Linear Dynamic Range WideModerateWide
Metabolite ID Limited (Product ion scans)Good (Accurate mass measurement)Excellent (Accurate mass and fragmentation)
Recommendation Ideal for pharmacokinetic studies requiring high sensitivity and throughput for known analytes.Suitable for initial metabolite profiling and unknown screening.The gold standard for comprehensive metabolite identification and quantification.

Expert Insight: For early-stage drug discovery and metabolism studies where identifying a wide range of potential metabolites is the primary goal, a high-resolution mass spectrometer like an Orbitrap or Q-TOF is indispensable. For later-stage development, such as clinical pharmacokinetics, the robustness, sensitivity, and wide linear range of a triple quadrupole for targeted analysis are often preferred.[6][7]

Crafting a Robust Method: A Step-by-Step Protocol

A reliable bioanalytical method is built upon a foundation of meticulous optimization of sample preparation, liquid chromatography, and mass spectrometry parameters.[8]

The goal of sample preparation is to remove interfering matrix components (e.g., proteins, salts, phospholipids) and concentrate the analytes of interest.[6]

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Less clean extracts, potential for ion suppression.High-throughput screening.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Cleaner extracts than PPT, can be selective.More time-consuming, requires solvent optimization.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and eluted with a solvent.Cleanest extracts, high recovery, and concentration.Most expensive and time-consuming, requires method development.Low concentration samples, removal of specific interferences.

Recommended Protocol: Protein Precipitation

For initial method development and high-throughput analysis, protein precipitation offers a pragmatic starting point.

  • To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS analysis.

Trustworthiness: The inclusion of a structurally similar internal standard is crucial for correcting variations in extraction efficiency and matrix effects, thereby ensuring the accuracy and reproducibility of the method.[9]

Effective chromatographic separation is essential to resolve the parent compound from its metabolites and from endogenous matrix components, which helps to minimize ion suppression.[10]

Recommended LC Conditions

ParameterRecommended SettingRationale
Column C18 reversed-phase, e.g., Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm)[11][12]Provides good retention and peak shape for a broad range of polarities.
Mobile Phase A 0.1% Formic acid in waterProvides protons for efficient positive ion ESI and improves peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileElutes the analytes from the column.
Gradient 5% to 95% B over 10 minutesAllows for the separation of metabolites with varying polarities.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5-10 µLBalances sensitivity with potential for column overloading.

Diagram: LC-MS Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis Sample Sample PPT PPT Sample->PPT Add ACN Centrifuge Centrifuge PPT->Centrifuge Separate Precipitate Evaporate Evaporate Centrifuge->Evaporate Isolate Supernatant Reconstitute Reconstitute Evaporate->Reconstitute Prepare for Injection LC HPLC Separation Reconstitute->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data

Caption: A streamlined workflow for the LC-MS analysis of biological samples.

The mass spectrometer settings must be optimized to achieve the best sensitivity and selectivity for the parent compound and its expected metabolites.

Key MS Parameters (for a QqQ in MRM mode)

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogens on the aniline and pyrrolidine moieties are readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150°CFacilitates solvent desolvation.
Desolvation Temperature 400°CCompletes the desolvation process.
Cone Gas Flow 50 L/hrHelps to focus the ion beam.
Desolvation Gas Flow 800 L/hrAids in solvent evaporation.
Collision Gas ArgonUsed for collision-induced dissociation (CID) in the collision cell.

Fragmentation Analysis: Understanding the fragmentation pattern of the parent compound is crucial for identifying its metabolites. For this compound, common fragmentation pathways in positive ion mode would likely involve cleavage of the pyrrolidine ring and fragmentation of the aromatic system.[13] The presence of the pyrrolidine ring is a key structural element that can lead to characteristic neutral losses or product ions.[14][15]

Table: Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound181.1To be determined empiricallyTo be determined empirically
Hydroxylated Metabolite197.1To be determined empiricallyTo be determined empirically
N-acetylated Metabolite223.1To be determined empiricallyTo be determined empirically

Expert Insight: The optimal collision energy for each MRM transition must be determined experimentally by infusing a standard solution of the analyte and ramping the collision energy to find the value that produces the most intense product ion.

Data Analysis and Interpretation

Once the data is acquired, the next step is to process it to identify and quantify the parent compound and its metabolites.

  • Qualitative Analysis (Metabolite Identification): In high-resolution MS data, metabolites are initially identified by searching for their predicted exact masses. The isotopic pattern, especially the presence of the fluorine atom, can aid in confirmation. Further confidence is gained by examining the MS/MS fragmentation spectra of the potential metabolites and comparing them to the fragmentation of the parent compound. Common metabolic transformations will result in predictable mass shifts in the precursor and fragment ions.

  • Quantitative Analysis: For targeted quantification using a triple quadrupole, standard curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined by interpolation from the standard curve. The method should be validated according to regulatory guidelines, such as those from the FDA, to ensure its accuracy, precision, linearity, and stability.[9]

Conclusion: A Pathway to Robust Bioanalysis

The successful LC-MS analysis of this compound and its metabolites hinges on a systematic and scientifically-driven approach to method development. By understanding the physicochemical properties of the analyte and its likely metabolic fate, researchers can make informed decisions regarding the selection of the most appropriate LC-MS platform, sample preparation technique, and instrumental parameters. The comparison guides and step-by-step protocols provided herein serve as a comprehensive resource to navigate the complexities of bioanalysis and to generate high-quality, reliable data that can confidently support drug discovery and development programs.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Fluoro-4-(pyrrolidin-1-yl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Structural Framework and Its Spectroscopic Implications

The molecular architecture of 3-fluoro-4-(pyrrolidin-1-yl)aniline, featuring an aniline core substituted with a fluorine atom and a pyrrolidine ring, gives rise to a distinct and informative NMR spectrum. The electron-donating amino group, the electronegative fluorine atom, and the bulky, electron-donating pyrrolidinyl substituent each exert a significant influence on the electronic environment of the aromatic ring, leading to characteristic chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the additive effects of the fluoro and pyrrolidinyl substituents on the aniline framework, supported by experimental data from comparable molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-2~6.7-6.9Doublet of doublets (dd)ortho J(H2-F) ≈ 8-10 Hz, meta J(H2-H6) ≈ 2-3 Hz1H
H-5~6.5-6.7Triplet-like (t)ortho J(H5-F) ≈ 8-10 Hz, ortho J(H5-H6) ≈ 8-9 Hz1H
H-6~6.3-6.5Doublet of doublets of doublets (ddd)ortho J(H6-H5) ≈ 8-9 Hz, meta J(H6-H2) ≈ 2-3 Hz, para J(H6-F) ≈ 0.5-1.5 Hz1H
-NH₂~3.5-4.0Broad singlet (br s)-2H
Pyrrolidine CH₂ (α to N)~3.2-3.4Triplet (t)J ≈ 6-7 Hz4H
Pyrrolidine CH₂ (β to N)~1.9-2.1Quintet (quint)J ≈ 6-7 Hz4H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1~140-142~2-4 (³JCF)
C-2~110-112~20-25 (²JCF)
C-3~150-155 (d)~240-250 (¹JCF)
C-4~135-138~10-15 (²JCF)
C-5~115-118~3-5 (⁴JCF)
C-6~105-108~1-3 (⁵JCF)
Pyrrolidine C (α to N)~50-52-
Pyrrolidine C (β to N)~25-27-

Comparative Spectral Analysis

To substantiate the predicted assignments, a comparative analysis with structurally related anilines is indispensable. The experimental data for aniline, 4-fluoroaniline, and 3-fluoro-4-morpholinoaniline provide a foundational basis for our predictions.

Table 3: Experimental ¹H and ¹³C NMR Data for Comparative Aniline Derivatives (in CDCl₃)

CompoundProton/CarbonChemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)Reference
Aniline H-2, H-66.77d, J = 8.0 Hz[1][2]
H-3, H-57.28t, J = 7.3 Hz[1]
H-46.89t, J = 7.3 Hz[1]
C-1146.59[1]
C-2, C-6115.24[1]
C-3, C-5129.43[1]
C-4118.76[1]
4-Fluoroaniline H-2, H-66.62dd, J = 8.6, 4.5 Hz[1][3]
H-3, H-56.89t, J = 8.0 Hz[1]
C-1142.57d, J = 2.0 Hz[1]
C-2, C-6116.10d, J = 7.6 Hz[1]
C-3, C-5115.69d, J = 22.4 Hz[1]
C-4156.38d, J = 235.2 Hz[1]
3-Fluoro-4-morpholinoaniline Aromatic H6.3-6.9m[4]
Morpholine CH₂ (α to N)~3.0-3.2m[4]
Morpholine CH₂ (β to O)~3.8-4.0m[4]
Aromatic C100-155[4]

The data from these analogs highlight key trends. The strong electron-donating nature of the pyrrolidine group is expected to shield the aromatic protons and carbons, shifting them to a lower ppm value compared to aniline. The fluorine atom introduces characteristic C-F couplings, with the one-bond coupling (¹JCF) being the largest, and also influences the chemical shifts of adjacent protons and carbons.[5]

Rationale for Spectral Assignments

¹H NMR Spectrum
  • Aromatic Region: The three aromatic protons will appear as a complex set of multiplets due to ortho, meta, and para couplings with each other, as well as coupling to the fluorine atom. H-6 is anticipated to be the most upfield proton due to the strong ortho-donating effect of the amino group and the para-donating effect of the pyrrolidinyl group. H-2 and H-5 will be deshielded relative to H-6 due to the proximity of the electronegative fluorine atom. The characteristic splitting patterns arise from H-F and H-H coupling constants.

  • Amine Protons: The -NH₂ protons typically appear as a broad singlet, and their chemical shift is highly dependent on solvent and concentration.

  • Pyrrolidine Protons: The pyrrolidine ring protons will present as two distinct multiplets, corresponding to the alpha and beta positions relative to the nitrogen atom. The alpha protons, being directly attached to the nitrogen, will be more deshielded.

¹³C NMR Spectrum
  • Aromatic Carbons: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant (¹JCF) of around 240-250 Hz and will be significantly deshielded.[6] The other aromatic carbons will show smaller two-, three-, four-, and five-bond couplings to fluorine. The carbon attached to the amino group (C-1) and the pyrrolidinyl group (C-4) will be significantly influenced by these electron-donating groups.

  • Pyrrolidine Carbons: The two sets of carbons in the pyrrolidine ring will appear in the aliphatic region of the spectrum, with the alpha-carbons being more deshielded.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all protonated carbons. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the NMR assignments and the experimental process, the following diagrams are provided.

Caption: Labeled structure of this compound.

cluster_workflow NMR Analysis Workflow prep Sample Preparation (5-10 mg in CDCl3 with TMS) acq Data Acquisition (400+ MHz Spectrometer) prep->acq 1. Prepare proc Data Processing (FT, Phasing, Calibration) acq->proc 2. Acquire assign Spectral Assignment (Chemical Shifts, Couplings, Integration) proc->assign 3. Process comp Comparative Analysis (Comparison with Analogs) assign->comp 4. Analyze report Final Report (Data Tables and Interpretation) comp->report 5. Conclude

Caption: Workflow for NMR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR assignment for this compound. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, researchers, scientists, and drug development professionals can gain a robust understanding of the expected spectral features of this important chemical intermediate. The detailed experimental protocol further equips scientists with the methodology to obtain high-quality empirical data for validation.

References

A Comparative Guide to the Synthetic Methodologies of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-(pyrrolidin-1-yl)aniline is a key substituted aniline derivative that serves as a vital building block in the synthesis of numerous pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies. The unique substitution pattern, featuring a fluorine atom and a pyrrolidine moiety on the aniline core, imparts specific electronic and steric properties that are often crucial for potent and selective biological activity. Consequently, the efficient and scalable synthesis of this intermediate is of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative advantages of each approach.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a widely employed and robust method for the synthesis of this compound. This approach typically proceeds in two key steps: the substitution of a fluorine atom on an activated aromatic ring with pyrrolidine, followed by the reduction of a nitro group to the desired aniline.

Reaction Scheme & Mechanism

The reaction is initiated by the nucleophilic attack of pyrrolidine on an electron-deficient aromatic ring, typically 3,4-difluoronitrobenzene. The presence of the strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms. The fluorine atom para to the nitro group is preferentially substituted due to the greater resonance stabilization of the Meisenheimer intermediate. The subsequent step involves the reduction of the nitro group to an amine, which can be achieved using various reducing agents.

graph "SNAr_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="3,4-Difluoronitrobenzene", shape=oval, style=filled, fillcolor="#F1F3F4"]; pyrrolidine [label="Pyrrolidine", shape=oval, style=filled, fillcolor="#F1F3F4"]; intermediate [label="3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene", style=filled, fillcolor="#FBBC05"]; product [label="this compound", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Nucleophilic Aromatic\nSubstitution (SNAr)"]; pyrrolidine -> intermediate; intermediate -> product [label="Nitro Group Reduction\n(e.g., Fe/NH4Cl, H2/Pd-C)"];

// Graph attributes graph [bgcolor="transparent"]; }

Figure 1: Synthetic pathway for this compound via SNAr.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene

  • To a solution of 3,4-difluoronitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene.

Step 2: Synthesis of this compound

  • To a solution of 3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Discussion

The SNAr approach is often favored for its operational simplicity and the use of relatively inexpensive starting materials. The reaction conditions are generally mild, and the yields are typically good to excellent. A key consideration is the regioselectivity of the initial substitution step; however, with 3,4-difluoronitrobenzene, the substitution at the 4-position is highly favored. The reduction of the nitro group is a well-established transformation with numerous reliable methods available, including catalytic hydrogenation (H₂/Pd-C) or the use of reducing metals in acidic or neutral conditions[1].

Methodology 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method offers an alternative to the SNAr approach and can be particularly advantageous when dealing with less activated aromatic systems or when milder reaction conditions are required.

Reaction Scheme & Mechanism

This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, a suitable starting material would be a 3-fluoro-4-haloaniline derivative (e.g., 3-fluoro-4-bromoaniline or 3-fluoro-4-chloroaniline) which is then coupled with pyrrolidine. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

graph "Buchwald_Hartwig_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="3-Fluoro-4-haloaniline\n(X = Br, Cl, I)", shape=oval, style=filled, fillcolor="#F1F3F4"]; pyrrolidine [label="Pyrrolidine", shape=oval, style=filled, fillcolor="#F1F3F4"]; product [label="this compound", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst [label="Pd Catalyst (e.g., Pd₂(dba)₃)\n+ Ligand (e.g., XPhos)\n+ Base (e.g., NaOtBu)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> product; pyrrolidine -> product; catalyst -> product [label="Buchwald-Hartwig\nAmination"];

// Graph attributes graph [bgcolor="transparent"]; }

Figure 2: Synthetic pathway for this compound via Buchwald-Hartwig amination.

Experimental Protocol
  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 3-fluoro-4-haloaniline (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like XPhos or RuPhos (2-10 mol%), and a strong base, for instance, sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).

  • Add pyrrolidine (1.2-1.5 eq) and an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Discussion

The Buchwald-Hartwig amination is a highly versatile and functional group tolerant method.[3] It often provides higher yields and requires milder conditions compared to classical methods, especially for less reactive aryl halides. The choice of ligand is critical for the success of the reaction and needs to be optimized for the specific substrates. While generally more expensive due to the use of a palladium catalyst and specialized ligands, the high efficiency and broad applicability of this method make it a valuable tool in modern organic synthesis.

Methodology 3: Reductive Amination (A Potential Route)

A reductive amination approach represents a conceptually different strategy for the synthesis of this compound. While less commonly documented for this specific target molecule, it is a plausible route that could proceed via the reaction of a suitable ketone or phenol precursor with pyrrolidine.

Postulated Reaction Scheme

One potential pathway could involve the reaction of 4-amino-2-fluorophenol with a C4-dielectrophile such as 1,4-dibromobutane, followed by intramolecular cyclization. A more direct reductive amination could potentially involve the reaction of a hypothetical 4-amino-2-fluorocyclohexanone with pyrrolidine, followed by aromatization, though this would be a more complex and less direct approach. A more feasible, albeit multi-step, reductive amination strategy could start from 4-amino-3-fluorophenol.[4][5][6]

graph "Reductive_Amination_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="4-Amino-3-fluorophenol", shape=oval, style=filled, fillcolor="#F1F3F4"]; c4_source [label="C4 Building Block\n(e.g., Succinaldehyde or\n1,4-dihalobutane)", shape=oval, style=filled, fillcolor="#F1F3F4"]; intermediate [label="Intermediate (e.g., iminium ion)", style=filled, fillcolor="#FBBC05"]; product [label="this compound", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate; c4_source -> intermediate; intermediate -> product [label="Reductive Amination/\nCyclization"];

// Graph attributes graph [bgcolor="transparent"]; }

Figure 3: A potential synthetic pathway for this compound via reductive amination.

Conceptual Protocol
  • A possible approach could involve the reaction of 4-amino-3-fluorophenol with succinaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Alternatively, a two-step process could be envisioned where 4-amino-3-fluorophenol is first alkylated with a 1,4-dihalobutane, followed by an intramolecular cyclization to form the pyrrolidine ring.

Discussion

The reductive amination pathway is currently more speculative for the synthesis of this specific target compared to the well-established SNAr and Buchwald-Hartwig methods. The main challenges would be controlling the selectivity of the reaction and the potential for side reactions. However, if a suitable and readily available starting material can be identified, this approach could offer a convergent and efficient synthesis. Further research and development would be required to establish a robust and high-yielding protocol.

Comparison of Synthetic Methodologies

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationReductive Amination (Potential)
Starting Materials 3,4-Difluoronitrobenzene, Pyrrolidine3-Fluoro-4-haloaniline, Pyrrolidine4-Amino-3-fluorophenol, C4-building block
Key Advantages - Inexpensive starting materials- Operationally simple- Scalable- High functional group tolerance- Generally high yields- Milder conditions for less activated systems- Convergent approach- Potentially fewer steps from advanced intermediates
Key Disadvantages - Requires an activated aromatic system- May require harsh conditions for less reactive substrates- Expensive catalyst and ligands- Requires inert atmosphere- Potential for catalyst poisoning- Less established for this target- Potential for side reactions- Optimization may be required
Typical Yields Good to ExcellentVery Good to ExcellentVariable (requires optimization)

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination being the most established and reliable methods. The choice between these methodologies will often depend on factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the functional group tolerance required for a specific application. While the SNAr approach offers a cost-effective and straightforward synthesis, the Buchwald-Hartwig amination provides greater versatility and often higher yields, particularly for more complex substrates. The reductive amination pathway, while currently less explored for this target, presents an interesting avenue for future process development and optimization. Researchers and drug development professionals should carefully consider the specific requirements of their project to select the most appropriate synthetic strategy.

References

A Comparative Guide to the Crystallographic Landscape of 3-Fluoro-4-(pyrrolidin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-fluoro-4-(pyrrolidin-1-yl)aniline scaffold is a key pharmacophore in modern medicinal chemistry. Its unique combination of a fluorinated aniline ring and a pyrrolidine moiety imparts desirable physicochemical properties to drug candidates. Despite its significance, a thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals a notable absence of a publicly available crystal structure for the parent compound, this compound.[1][2][3] This guide addresses this knowledge gap by providing a comparative analysis of closely related analogues with published crystallographic data. By examining these structures, we can infer the likely conformational and packing characteristics of the title compound and its derivatives, providing a valuable resource for researchers in the field.

Introduction: The Significance of the this compound Motif

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. The this compound moiety is a prime example of this approach, where the electron-withdrawing nature of the fluorine atom can significantly influence the pKa of the aniline nitrogen and the overall electronic distribution of the molecule. The pyrrolidine ring, a saturated five-membered heterocycle, introduces a three-dimensional character that can be crucial for specific interactions with biological targets. This combination of features has led to the inclusion of this scaffold in a variety of bioactive molecules. A notable analogue, 3-fluoro-4-morpholinoaniline, serves as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid, highlighting the pharmaceutical relevance of this substitution pattern.[4][5]

Comparative Crystallographic Analysis

In the absence of a crystal structure for this compound, we turn our focus to structurally related compounds for which crystallographic data is available. This comparative approach allows us to understand the influence of substituent changes on the molecular geometry and intermolecular interactions. For this guide, we will focus on three key comparators:

  • 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) : This compound retains the core 4-(pyrrolidin-1-yl)aniline structure, allowing for a direct assessment of the pyrrolidine and aniline ring orientations.

  • 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline (TFPA) : This analogue provides insight into the conformational consequences of fluorinating the pyrrolidine ring.

  • 3-Fluoro-4-morpholinoaniline : While not a pyrrolidine derivative, its close structural similarity and pharmaceutical importance make it a valuable comparator to highlight the differences between five- and six-membered heterocyclic rings.

The following table summarizes the key crystallographic parameters for these comparator compounds.

CompoundCSD RefcodeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
4-((pyrrolidin-1-ylsulfonyl)methyl)anilineNot publicly availableC₁₁H₁₆N₂O₂SMonoclinicP2₁/c10.339(3)11.082(3)11.234(3)90108.57(3)901219.1(6)
2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)anilineNot publicly availableC₁₀H₁₀F₄N₂OrthorhombicPbca6.791(13)8.185(16)18.66(4)9090901037(3)
3-Fluoro-4-morpholinoanilineNot publicly availableC₁₀H₁₃FN₂OOrthorhombicP2₁2₁2₁5.892(2)11.893(4)14.123(5)909090989.2(6)

Analysis of Structural Features:

  • Intermolecular Interactions: Hydrogen bonding is a dominant feature in the crystal packing of these aniline derivatives. In 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, the aniline nitrogen atoms participate in N-H···O hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules, forming a two-dimensional network.[6] For 3-fluoro-4-morpholinoaniline, N-H···O hydrogen bonds involving the morpholine oxygen and N-H···N bonds are observed. The presence of the fluorine atom can also lead to C-H···F interactions, which can further influence the crystal packing.

  • Impact of Fluorine Substitution: The introduction of a fluorine atom ortho to the amino group, as in the target compound, is expected to have a significant impact on the electronic properties and hydrogen bonding potential of the aniline moiety. The electron-withdrawing nature of fluorine will decrease the basicity of the aniline nitrogen. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor.

Experimental Protocols

The successful determination of a crystal structure is contingent upon the ability to grow high-quality single crystals. The following protocols provide a general framework for the synthesis and crystallization of this compound and its derivatives, based on established methods for substituted anilines.

Synthesis of this compound

A common route for the synthesis of 4-substituted anilines involves the nucleophilic aromatic substitution of a suitable precursor followed by reduction of a nitro group.

Synthesis A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)pyrrolidine A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF) B Pyrrolidine B->C D This compound C->D Reduction (e.g., Fe/NH4Cl or H2/Pd-C)

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate and pyrrolidine. The reaction is typically stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

  • Nitro Group Reduction: The resulting 4-(2-fluoro-4-nitrophenyl)pyrrolidine is dissolved in a solvent such as ethanol or methanol. A reducing agent, for instance, iron powder and ammonium chloride in water, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine.

  • Final Purification: Upon completion of the reduction, the reaction mixture is filtered, and the solvent is removed. The product, this compound, is then purified by recrystallization or column chromatography.

Crystallization and X-ray Data Collection

Obtaining diffraction-quality crystals is often a matter of trial and error. The following workflow outlines the key steps.

Crystallography_Workflow D D E E D->E F F E->F G G F->G H H G->H I I H->I

Detailed Crystallization Protocol:

  • Purification: The synthesized compound must be of high purity. Recrystallization or sublimation are often effective final purification steps.

  • Solvent Selection: A range of solvents should be screened to find one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is filtered into a clean vial, which is loosely covered to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal motion.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the crystallographic data, or lack thereof, for this compound and its derivatives. The absence of a published crystal structure for the parent compound represents a significant opportunity for future research. The experimental determination of this structure would provide invaluable data for computational modeling and structure-based drug design efforts. The comparative analysis presented here, based on closely related analogues, offers a solid foundation for understanding the conformational preferences and intermolecular interactions of this important chemical scaffold. Researchers are encouraged to pursue the synthesis and crystallization of this compound to contribute this vital piece of structural information to the scientific community.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Fluoro-4-(pyrrolidin-1-yl)aniline. As a substituted aromatic amine, this compound warrants careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide synthesizes technical data from analogous compounds and established chemical waste management principles to offer a robust, self-validating system for its disposal.

Core Principle: Acknowledging the Hazard Profile

Proper disposal begins with a clear understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not available, a reliable hazard profile can be constructed by examining structurally similar aromatic amines, such as fluoroanilines and chloro-fluoroanilines. Aromatic amines as a class are recognized for their potential toxicity, and their bioaccumulation can cause long-term ecological damage.[1]

Based on available data for these analogs, this compound should be handled as a hazardous substance with the presumed characteristics outlined in the table below.

Hazard CategoryAnticipated Classification & EffectsSupporting Sources
Acute Toxicity Toxic or Harmful if swallowed, in contact with skin, or if inhaled. Symptoms may include headache, dizziness, nausea, and vomiting.[2][3][4][5]--INVALID-LINK--, --INVALID-LINK--
Skin Corrosion/Irritation Causes skin irritation, potentially severe. Prolonged contact can lead to burns.[2][6][7][8] Most aromatic amines are lipid-soluble and readily absorbed through the skin.[1]--INVALID-LINK--, --INVALID-LINK--
Eye Damage/Irritation Causes serious eye irritation or damage. Direct contact can result in severe burns to the eyes.[2][7]--INVALID-LINK--
Target Organ Toxicity May cause respiratory irritation. [7][9] Prolonged or repeated exposure may cause damage to organs.[3][7]--INVALID-LINK--
Environmental Hazards Very toxic to aquatic life, with long-lasting effects. [7][10] Discharge into the environment must be strictly avoided.[11][12]--INVALID-LINK--, --INVALID-LINK--

Procedural Workflow for Disposal

The following diagram outlines the decision-making process and necessary steps for the proper segregation and disposal of all waste streams containing this compound.

G Disposal Workflow for this compound cluster_disposal Collection & Segregation start Waste Generation (Any quantity of this compound) ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) neat_compound Neat or Unused Compound container Step 2: Use Designated, Compatible Hazardous Waste Container (Clearly Labeled, Tightly Sealed) neat_compound->container contaminated_solids Contaminated Solids (Gloves, Weigh Boats, Wipes, Silica Gel) contaminated_solids->container contaminated_liquids Contaminated Liquids (Solvent Rinses, Reaction Mixtures) contaminated_liquids->container ppe->neat_compound collect_solid Place solid waste directly into the container. collect_liquid Pour liquid waste carefully into the container using a funnel. labeling Step 3: Ensure Proper Labeling ('Hazardous Waste', Chemical Name, Date) container->labeling storage Step 4: Store Securely in Lab (Secondary Containment, Away from Incompatibles) labeling->storage end Step 5: Arrange Pickup by Licensed Waste Disposal Service storage->end

Caption: Disposal workflow for this compound waste.

Detailed Step-by-Step Disposal Protocol

Adherence to the following steps is mandatory for all personnel handling this compound. All procedures should be carried out within a chemical fume hood.[13]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the correct PPE to prevent exposure.

  • Gloves: Handle with nitrile gloves that are inspected prior to use.[4][14] Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Tightly fitting safety goggles or a face shield are required.[6][14]

  • Protective Clothing: A lab coat is mandatory. For larger quantities, consider additional protective clothing.[6]

Step 2: Waste Collection and Segregation

All materials contaminated with this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[11][15]

  • Designated Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene).[13]

  • Segregation: This waste stream must be segregated. Keep it separate from acids, strong oxidizing agents, acid anhydrides, and chloroformates, as these are incompatible materials.[2][7] Aromatic amine waste should be stored separately from other chemical waste categories.[13]

  • Solid Waste: This includes contaminated gloves, paper towels, weigh boats, and silica gel. Place these items directly into the designated solid waste container.

  • Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses containing the compound in a designated liquid waste container.

  • "Empty" Containers: The original container of this compound is not truly empty and must be disposed of as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate must be collected and added to the hazardous liquid waste container.[13][15]

Step 3: Labeling of Waste Containers

Proper labeling is a critical safety and regulatory requirement.

  • The words "Hazardous Waste" must be clearly visible.

  • List all chemical constituents by their full name, including "this compound" and any solvents.

  • Indicate the approximate percentage of each component.

  • Record the date the waste was first added to the container.

Step 4: Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3][12]

  • Containment: Absorb the spill with an inert absorbent material, such as vermiculite or sand.[7][11] Do not use combustible materials like paper towels to absorb a large spill.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][9]

  • Decontamination: Wash the spill area thoroughly with soap and water.[9] Special decontamination solutions for aromatic amines may also be used if available and approved by your institution's safety office.[11] All cleaning materials must be disposed of as hazardous waste.

  • Contaminated Clothing: Immediately remove any contaminated clothing and wash the affected skin area with plenty of soap and water.[6][7] Wash contaminated clothing before reuse.[11][14]

Step 5: Temporary Storage and Final Disposal
  • Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. It should be stored in secondary containment to prevent spills.[7]

  • Disposal: The ultimate disposal of this compound must be conducted by a licensed and approved professional waste disposal service.[7][9][12] The most common method for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous decomposition products like nitrogen oxides and hydrogen fluoride.[7][12] Always consult and follow your institution's specific procedures and local, state, and federal regulations for hazardous waste disposal.[2][15]

References

A Senior Application Scientist's Guide to Handling 3-Fluoro-4-(pyrrolidin-1-yl)aniline: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative with applications in medicinal chemistry and materials science. Its structure, combining a fluorinated aromatic amine with a pyrrolidine moiety, presents a unique combination of potential hazards that demand a rigorous and proactive safety protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely. Our approach moves beyond simple compliance, aiming to instill a deep understanding of the risks and the rationale behind each safety measure, ensuring a self-validating system of protection.

Section 1: Hazard Assessment - A Synthesis of Evidence

The aromatic amine scaffold is associated with significant toxicity. Aniline and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The addition of a fluorine atom introduces further hazards; combustion of fluorinated organic compounds can produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[3][4][5] The pyrrolidine component is also hazardous, being classified as a flammable liquid that can cause severe skin burns and eye damage.[6] A close structural analog, 3-(pyrrolidin-1-yl)aniline, is known to be harmful by all routes of exposure and causes severe skin burns and eye damage.[7]

Based on this analysis, we can infer the following hazard profile:

Hazard CategoryAnticipated Severity & EffectsRationale based on Structural Analogs
Acute Toxicity (Oral) Harmful if swallowed.[7][8]Aromatic amines are known to be systemically toxic.
Acute Toxicity (Dermal) Harmful and readily absorbed through the skin.[7][9]Aniline derivatives are notorious for dermal absorption.
Acute Toxicity (Inhalation) Harmful if dust or vapors are inhaled.[7][9]May cause respiratory tract irritation.
Skin Corrosion/Irritation Causes severe skin burns and irritation. [3][6][7]The pyrrolidine and aniline functionalities contribute to this risk.
Serious Eye Damage Causes serious, potentially irreversible eye damage. [3][8]Direct contact can lead to severe burns.
Hazards from Combustion Generation of highly toxic and corrosive gases (HF, NOx, CO).[4][5]Thermal decomposition of fluorinated and nitrogenous compounds.

Section 2: The Core Principle - Engineering Controls First

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary and most effective method of protection is the implementation of robust engineering controls.

Mandatory Operational Environment: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified and properly functioning chemical fume hood. The fume hood provides critical exhaust ventilation to keep airborne concentrations low and protects the user from splashes and uncontrolled reactions.[10]

Section 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the compound's multifaceted hazard profile.

Primary Barrier: Dermal Protection

Gloves: Skin contact is a primary route of exposure for aromatic amines. A single pair of gloves is insufficient. Double-gloving is mandatory to provide a redundant barrier.

Table 2: Glove Selection and Best Practices

Parameter Recommendation Rationale & Citation
Glove Type Inner Glove: NitrileOuter Glove: Neoprene or Butyl Rubber Nitrile provides good splash protection, while Neoprene offers broader resistance to various chemicals, including aromatic amines and potential solvents.[11][12]
Inspection Visually inspect gloves for any signs of degradation or punctures before each use. Ensures the integrity of the primary barrier.
Replacement Change outer gloves immediately upon known contact and both pairs every 1-2 hours of continuous use, or as per your institution's policy. Aromatic amines can permeate glove materials over time, even without visible breakthrough.[2]

| Removal | Use a technique that avoids touching the outer surface of the glove with bare skin. Dispose of contaminated gloves as hazardous waste.[3] | Prevents cross-contamination of skin and surfaces. |

Body Protection: Wear a flame-resistant lab coat over personal clothing, supplemented with a chemical-resistant apron. All clothing must be long-sleeved. This layered approach protects against splashes and potential fires.[4]

Ocular and Facial Protection

The risk of severe eye damage necessitates robust protection beyond standard safety glasses.

  • Primary Eye Protection: Wear tightly fitting chemical splash goggles that form a seal around the eyes.[3][8]

  • Secondary Facial Protection: A full-face shield must be worn over the safety goggles at all times when handling the compound. This protects the rest of the face from splashes.[4]

Respiratory Protection

Work within a fume hood should prevent the need for routine respiratory protection. However, it is required in specific scenarios:

  • Emergency Situations: For spill cleanup or a failure of engineering controls, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is the minimum requirement.[3]

  • High-Energy Procedures: If there is a potential for aerosol generation (e.g., sonication, vigorous mixing) that cannot be fully contained, respiratory protection should be considered as part of a formal risk assessment.

Section 4: Procedural Workflow - Safe Handling from Bench to Waste

A systematic workflow minimizes the risk of exposure at every stage.

Preparation and Donning PPE
  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Clear the workspace of any unnecessary items.

  • Don personal clothing (long pants, closed-toe shoes).

  • Don inner nitrile gloves.

  • Don a flame-resistant lab coat and a chemical-resistant apron.

  • Don outer neoprene or butyl gloves, ensuring they overlap the cuffs of the lab coat.

  • Don tightly fitting chemical splash goggles.

  • Don a full-face shield.

Handling the Compound
  • Always handle the compound in the smallest quantities necessary for the experiment.

  • Keep the container sealed when not in use.

  • Perform all transfers and manipulations well within the fume hood (at least 6 inches from the sash).

  • Use compatible tools (e.g., spatulas, glassware) and decontaminate them within the hood after use.

Doffing PPE and Decontamination

This process is critical to prevent delayed exposure from contaminated PPE.

  • Remove the outer gloves first, peeling them off without touching the exterior. Dispose of them in the designated hazardous waste container inside the fume hood.

  • Remove the face shield and apron.

  • Remove the lab coat, turning it inside out as you remove it.

  • Remove the safety goggles.

  • Remove the inner gloves, again without touching the exterior surface.

  • Wash hands and forearms thoroughly with soap and water.[3]

Below is a diagram illustrating the decision-making process for safe handling.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Assess Task & Hazards eng_controls Confirm Fume Hood is Operational start->eng_controls gather_ppe Gather All Required PPE eng_controls->gather_ppe don_ppe Don PPE in Sequence gather_ppe->don_ppe handle Perform Work Inside Fume Hood don_ppe->handle emergency Spill or Exposure? handle->emergency decontaminate Decontaminate Workspace & Tools emergency->decontaminate No emergency_protocol Execute Emergency Protocol emergency->emergency_protocol Yes dispose Segregate & Dispose of Waste decontaminate->dispose doff_ppe Doff PPE in Sequence dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash emergency_protocol->wash

Caption: PPE Selection and Safe Handling Workflow.

Section 5: Emergency Protocols

Spill Management: For a small spill contained within the fume hood:

  • Alert colleagues in the immediate area.

  • Ensure appropriate respiratory protection is worn if not already in use.

  • Absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials.

  • Carefully collect the contaminated absorbent material and debris into a labeled, sealed container for hazardous waste disposal.[10]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

For large spills or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's Environmental Health and Safety (EHS) department.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

In all cases of exposure, provide the medical team with the Safety Data Sheets of the compound and any related chemicals.

Section 6: Waste Disposal

Proper segregation and disposal of waste are crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Unused material and reaction waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[3][13]

  • Container Management: Waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[13]

Always adhere to the specific hazardous waste guidelines provided by your institution's EHS department.

Conclusion

Handling this compound requires a comprehensive safety mindset rooted in a thorough understanding of its potential hazards. By prioritizing engineering controls, meticulously selecting and using PPE, and adhering to systematic workflows for handling and disposal, researchers can effectively mitigate the risks. This guide serves as a foundation for building a robust safety culture that protects not only the individual researcher but the entire laboratory community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.